Nordalbergin
Description
inhibitor of aldose reductase 2; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRNJQYCOSMOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415775 | |
| Record name | Nordalbergin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-82-6 | |
| Record name | Nordalbergin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Nordalbergin: An In-depth Technical Guide on its Origin, Natural Sourcing, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordalbergin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, natural sources, and biological activities of this compound, with a particular focus on its anti-inflammatory and anti-neuroinflammatory properties. This document details experimental protocols for key assays, presents available quantitative data, and visualizes the signaling pathways modulated by this compound.
Origin and Natural Source
This compound is a phytochemical primarily isolated from the wood bark and heartwood of Dalbergia sissoo, a tree commonly known as Indian Rosewood or Shisham.[1][2][3][4] This plant belongs to the Fabaceae family and is native to the Indian subcontinent.[5][6] While Dalbergia sissoo is the principal source, other species within the Dalbergia genus may also contain this compound as a minor constituent.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 6,7-dihydroxy-4-phenylcoumarin |
| Molecular Formula | C₁₅H₁₀O₄ |
| Molecular Weight | 254.24 g/mol |
| Appearance | Solid |
| CAS Number | 482-82-6 |
Experimental Protocols
Isolation of this compound from Dalbergia sissoo**
While a definitive, step-by-step protocol with percentage yield for the specific isolation of this compound is not extensively detailed in the available literature, a general methodology can be inferred from phytochemical studies of Dalbergia sissoo.[5][7] The following is a representative protocol based on these studies.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from Dalbergia sissoo bark.
Methodology:
-
Plant Material Preparation: The bark of Dalbergia sissoo is collected, shade-dried, and coarsely powdered.[3]
-
Extraction: The powdered bark is subjected to extraction with methanol using a Soxhlet apparatus or through maceration for an extended period.[5]
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]
-
Column Chromatography: The crude extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.[5][7]
-
Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with non-polar solvents like hexane and gradually increasing the proportion of more polar solvents like ethyl acetate and methanol.[7]
-
Fraction Collection and Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions showing the presence of this compound are combined and may be subjected to further chromatographic purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Note: The specific elution profile and solvent ratios for isolating this compound would require optimization.
Chemical Synthesis of this compound
General Pechmann Condensation for Coumarin Synthesis
Caption: A generalized workflow for the synthesis of coumarins via Pechmann condensation.
Methodology:
-
Reaction Setup: A mixture of the phenol (e.g., 1,2,4-trihydroxybenzene) and the β-ketoester (e.g., ethyl benzoylacetate) is prepared.
-
Acid Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, is added to the reaction mixture.[8]
-
Heating: The reaction mixture is heated to promote the condensation and cyclization.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into cold water. The precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][11][12][13]
Methodology:
-
Cell Seeding: Cells (e.g., BV2 microglia) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration.
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines, such as TNF-α and IL-6, in cell culture supernatants.[14][15][16][17][18]
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: After another washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.
-
Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Western Blot Analysis of MAPK Signaling
Western blotting is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway, such as p38 and JNK.[19][20][21][22][23]
Methodology:
-
Cell Lysis: Cells are treated with this compound and/or a stimulant (e.g., LPS) and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for the total protein to normalize the results.
Biological Activity and Quantitative Data
This compound has been shown to possess significant anti-inflammatory and anti-neuroinflammatory properties.[8][11][12] Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[11]
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglia
| Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| 5 | ~10% | Not significant | Not significant |
| 10 | ~25% | ~20% | ~25% |
| 15 | ~40% | ~35% | ~40% |
| 20 | >50% | ~50% | ~50% |
Data are approximated from graphical representations in Lo et al., 2023.[11]
Signaling Pathways
This compound exerts its anti-neuroinflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the NLRP3 inflammasome pathways.[8][11][12]
Inhibition of MAPK Signaling Pathway
This compound has been shown to inhibit the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade that are activated by inflammatory stimuli like LPS.[11]
MAPK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the LPS-induced phosphorylation of p38 and JNK.
Attenuation of NLRP3 Inflammasome Activation
This compound has also been found to attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β.[11][12]
NLRP3 Inflammasome Pathway Attenuation by this compound
Caption: this compound attenuates the activation of the NLRP3 inflammasome complex.
Conclusion
This compound, a natural coumarin from Dalbergia sissoo, demonstrates promising anti-inflammatory and anti-neuroinflammatory properties. Its ability to modulate the MAPK and NLRP3 inflammasome signaling pathways highlights its potential as a lead compound for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its mechanism of action, establish a standardized isolation or synthetic protocol for large-scale production, and evaluate its efficacy and safety in preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. plantsjournal.com [plantsjournal.com]
- 3. Phytochemical investigation and evaluation of antinociceptive activity of ethanolic extract of Dalbergia sissoo (Roxb.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. chemijournal.com [chemijournal.com]
- 6. ijpsr.com [ijpsr.com]
- 7. phytojournal.com [phytojournal.com]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. jetir.org [jetir.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. fn-test.com [fn-test.com]
- 17. diva-portal.org [diva-portal.org]
- 18. bmgrp.com [bmgrp.com]
- 19. benchchem.com [benchchem.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. origene.com [origene.com]
Nordalbergin: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordalbergin, a naturally occurring coumarin, has emerged as a promising therapeutic agent with potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of the biological activities and pharmacological mechanisms of this compound. It summarizes key quantitative data on its efficacy, details the experimental protocols for assessing its activity, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a coumarin compound that has been isolated from various plant sources, including Dalbergia sissoo.[1][2] Coumarins are a class of benzopyrone compounds known for their diverse pharmacological activities.[3] Recent studies have highlighted the significant potential of this compound in mitigating inflammatory responses and oxidative stress, making it a subject of intense research for its therapeutic applications, particularly in neurodegenerative diseases and sepsis.[1][3][4] This guide synthesizes the current scientific knowledge on this compound, focusing on its molecular mechanisms of action and providing practical information for researchers.
Biological Activities and Pharmacological Properties
This compound exhibits a range of biological activities, primarily centered around its potent anti-inflammatory and antioxidant effects. These properties are attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators and reactive oxygen species (ROS).
Anti-inflammatory Activity
This compound has been shown to effectively suppress inflammatory responses in various in vitro and in vivo models.[1][4] Its anti-inflammatory effects are mediated through the inhibition of several key molecules and pathways:
-
Inhibition of Pro-inflammatory Mediators: this compound significantly reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a dose-dependent manner.[1][2][4]
-
Downregulation of Inflammatory Enzymes: It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2, respectively.[1][2][5][6]
-
Modulation of Signaling Pathways: this compound attenuates the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical regulators of the inflammatory response.[1][4] Specifically, it has been observed to decrease the phosphorylation of JNK and p38 MAPKs.[4]
-
Inhibition of NLRP3 Inflammasome: this compound also diminishes the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and secretion of IL-1β.[1][2][4] This is achieved by repressing the maturation of caspase-1 and subsequent cleavage of pro-IL-1β.[4]
Antioxidant Activity
This compound demonstrates significant antioxidant properties by directly scavenging reactive oxygen species (ROS) and modulating cellular antioxidant defense mechanisms.
-
Reduction of ROS Production: It effectively reduces both intracellular and mitochondrial ROS production in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][2][5][7]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound, extracted from various studies. The data is primarily derived from in vitro experiments using murine microglial BV2 cells and J774A.1 macrophages stimulated with LPS.
| Parameter Inhibited | Cell Line | This compound Concentration (µM) | Inhibition (%) | Reference |
| Nitric Oxide (NO) | BV2 | 5 | ~20 | [2] |
| 10 | ~45 | [2] | ||
| 20 | ~75 | [2] | ||
| Interleukin-6 (IL-6) | BV2 | 5 | ~15 | [5] |
| 10 | ~40 | [5] | ||
| 20 | ~65 | [5] | ||
| Tumor Necrosis Factor-α (TNF-α) | BV2 | 5 | ~10 | [5] |
| 10 | ~35 | [5] | ||
| 20 | ~60 | [5] | ||
| Intracellular ROS | BV2 | 10 | Significant Reduction | [5][7] |
| 20 | Significant Reduction | [5][7] | ||
| Mitochondrial ROS | BV2 | 10 | Significant Reduction | [5][7] |
| 20 | Significant Reduction | [5][7] |
Note: The inhibition percentages are estimated from graphical data presented in the cited literature and may not represent the exact values.
| Protein Expression Inhibited | Cell Line | This compound Concentration (µM) | Observation | Reference |
| iNOS | BV2 | 5, 10, 20 | Dose-dependent decrease | [2][6] |
| COX-2 | BV2 | 5, 10, 20 | Dose-dependent decrease | [2][6] |
| Phospho-JNK | J774A.1 | 5, 10, 15, 20 | Dose-dependent decrease | [4] |
| Phospho-p38 | J774A.1 | 5, 10, 15, 20 | Dose-dependent decrease | [4] |
| NLRP3 | J774A.1 | 5, 10, 15, 20 | Dose-dependent decrease | [4] |
| Cleaved Caspase-1 | J774A.1 | 5, 10, 15, 20 | Dose-dependent decrease | [4] |
| Mature IL-1β | J774A.1 | 5, 10, 15, 20 | Dose-dependent decrease | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine microglial BV2 cells and murine macrophage J774A.1 cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (typically ranging from 5 to 20 µM) for 1 hour before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration depending on the assay.
Measurement of Nitric Oxide (NO) Production
-
Assay: Griess reagent assay.
-
Principle: This colorimetric assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.
-
Protocol Outline:
-
Collect cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: Sandwich ELISA is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol Outline:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs, NLRP3 inflammasome components).
-
Protocol Outline:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Reactive Oxygen Species (ROS)
-
Assay: Flow cytometry using fluorescent probes.
-
Probes:
-
Intracellular ROS: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Mitochondrial ROS: MitoSOX Red.
-
-
Protocol Outline:
-
Treat cells with this compound and LPS as described.
-
Incubate the cells with the fluorescent probe (e.g., DCFH-DA or MitoSOX Red).
-
Wash the cells to remove excess probe.
-
Harvest the cells and resuspend them in phosphate-buffered saline (PBS).
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the MAPK/NF-κB signaling pathway.
Caption: this compound attenuates NLRP3 inflammasome activation.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a potent anti-inflammatory and antioxidant agent with a multi-targeted mechanism of action. It effectively suppresses the production of key inflammatory mediators and enzymes by inhibiting the MAPK/NF-κB and NLRP3 inflammasome signaling pathways. Its ability to reduce oxidative stress further contributes to its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and develop this compound as a potential therapeutic for inflammatory and neurodegenerative diseases. Future studies should focus on elucidating its in vivo efficacy, safety profile, and pharmacokinetic properties to pave the way for its clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of reactive oxygen species scavenging pathways of norbergenin utilizing DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Nordalbergin: A Technical Guide to its Anti-Inflammatory Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordalbergin, a naturally occurring coumarin, has demonstrated significant potential as an anti-inflammatory and anti-oxidative agent. This technical guide provides an in-depth analysis of the current understanding of this compound's biological activity, with a focus on its structure-activity relationship (SAR). While specific SAR studies on this compound derivatives are not yet available in the public domain, this guide extrapolates potential SAR based on the broader class of coumarin compounds. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways are provided to facilitate further research and development in this promising area.
Introduction to this compound
This compound is a coumarin compound isolated from various plant species.[1][2] Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] this compound has emerged as a compound of interest due to its potent inhibitory effects on key inflammatory pathways.
Biological Activity of this compound
Current research indicates that this compound exerts its anti-inflammatory and anti-oxidative effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3]
Inhibition of the MAPK Signaling Pathway
The MAPK signaling cascade is a crucial pathway involved in cellular responses to a variety of stimuli, including stress and inflammation. This compound has been shown to suppress the activation of key components of this pathway, leading to a reduction in the production of pro-inflammatory mediators.[1][2]
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of these potent inflammatory cytokines.[1][2][3]
Structure-Activity Relationship (SAR) of Coumarins: Implications for this compound
While specific SAR studies on a series of this compound derivatives are not available, the extensive research on the SAR of coumarins provides valuable insights into the key structural features that govern their anti-inflammatory activity.
Table 1: General Structure-Activity Relationship of Coumarins as Anti-Inflammatory Agents
| Position of Substitution | Influence on Anti-Inflammatory Activity | References |
| C3 Position | Substitution with phenyl groups can enhance anti-inflammatory and antioxidant effects. | [2] |
| C4 Position | Aryl group substitutions at this position have been associated with good anti-inflammatory and analgesic activities. | [1][2] |
| C7 Position | The presence of a free hydroxyl (-OH) group is often crucial for anti-inflammatory and antioxidant activity. Hydrophilicity at this position is a key factor. | [4][5] |
| C8 Position | Steric factors at this position play a significant role in the anti-inflammatory activity. | [4][5] |
| Benzene Ring | The presence of an ortho-phenolic hydroxyl group on the benzene ring is associated with remarkable antioxidant and antitumor activities. | [1][2] |
Based on these general principles, the this compound scaffold presents several opportunities for modification to potentially enhance its anti-inflammatory potency. Further research involving the synthesis and biological evaluation of this compound analogs is necessary to establish a definitive SAR.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. Pharmacological and Nutritional Effects of Natural Coumarins and Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Efficacy of Nordalbergin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordalbergin, a coumarin compound isolated from Dalbergia sissoo, has demonstrated significant anti-inflammatory and antioxidant properties in a variety of preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, detailing its mechanisms of action, and presenting key quantitative data from in vitro and in vivo studies. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
In Vitro Effects of this compound
This compound has been shown to modulate key inflammatory pathways in various cell-based assays. Its primary in vitro effects include the suppression of pro-inflammatory mediators and the inhibition of associated signaling cascades.
Anti-inflammatory Activity
This compound consistently reduces the production of nitric oxide (NO) and several pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2][3][4] This is achieved, in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4]
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated J774A.1 Macrophages
| Mediator | Concentration of this compound (µM) | Inhibition | Assay Method |
| NO | 5, 10, 15, 20 | Dose-dependent reduction | Griess Reagent Assay |
| PGE2 | 5, 10, 15, 20 | Dose-dependent reduction | ELISA |
| TNF-α | 5, 10, 15, 20 | Dose-dependent reduction | ELISA |
| IL-6 | 5, 10, 15, 20 | Dose-dependent reduction | ELISA |
| iNOS | 5, 10, 15, 20 | Dose-dependent reduction | Western Blot |
| COX-2 | 5, 10, 15, 20 | Dose-dependent reduction | Western Blot |
Data compiled from studies on LPS-activated J774A.1 macrophages where cells were pre-treated with this compound for 1 hour before a 24-hour LPS stimulation.[5]
Anti-neuroinflammatory Activity
In murine microglial BV2 cells, this compound has been observed to suppress inflammatory responses, suggesting its potential in mitigating neuroinflammation.[2][3] It effectively reduces the production of NO, TNF-α, IL-6, and IL-1β in a dose-dependent manner at concentrations up to 20 µM.[2][3]
Antioxidant Activity
This compound has been shown to reduce the production of both intracellular and mitochondrial reactive oxygen species (ROS) in LPS-stimulated BV2 cells.[2][6]
In Vivo Effects of this compound
The protective effects of this compound have been demonstrated in a murine model of LPS-induced endotoxemia.
Protection Against Endotoxemia
In mice challenged with LPS, administration of this compound resulted in protective effects against tissue damage.[1] This was evidenced by the inhibition of inflammatory cell infiltration and a reduction in the levels of organ damage markers such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and blood urea nitrogen (BUN).[1]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.
Inhibition of MAPK and NF-κB Signaling
This compound has been shown to attenuate the activation of the mitogen-activated protein kinase (MAPK) signaling pathway by decreasing the phosphorylation of JNK and p38 in LPS-activated J774A.1 macrophages.[1][4][6] In LPS-stimulated BV2 microglial cells, it significantly reduces the phosphorylation of ERK, JNK, and p38 MAPK.[2] Furthermore, it decreases the activity of the transcription factor NF-κB, a critical regulator of inflammatory gene expression.[1][4]
Caption: this compound inhibits LPS-induced inflammatory responses by blocking the MAPK and NF-κB signaling pathways.
Attenuation of NLRP3 Inflammasome Activation
This compound has been found to diminish the activation of the NLRP3 inflammasome.[1][2][3][4] This is achieved by repressing the maturation of IL-1β and caspase-1.[1][4]
Caption: this compound suppresses NLRP3 inflammasome activation, leading to reduced IL-1β maturation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: J774A.1 murine macrophages or BV2 murine microglia are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are typically pre-treated with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 1-2 hours before stimulation with an inflammatory agent such as LPS (1 µg/mL) for a specified duration (e.g., 2-24 hours).
Measurement of Nitric Oxide (NO) Production
-
Method: Griess Reagent Assay.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Cytokine Production
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, PGE2).
-
Follow the manufacturer's instructions for the assay protocol.
-
Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.
-
Western Blot Analysis
-
Purpose: To determine the protein expression levels of key signaling molecules (e.g., iNOS, COX-2, phosphorylated and total forms of MAPKs).
-
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
-
In Vivo LPS-Induced Endotoxemia Model
-
Animal Model: Typically, male C57BL/6 or BALB/c mice are used.
-
Procedure:
-
Administer this compound (intraperitoneally or orally) at various doses.
-
After a specified pre-treatment time, challenge the mice with a lethal or sub-lethal dose of LPS (intraperitoneally).
-
Monitor survival rates over a defined period.
-
Collect blood and tissues at specific time points for analysis of serum cytokines, organ damage markers (AST, ALT, BUN), and histopathological examination.
-
Caption: General experimental workflows for evaluating the in vitro and in vivo effects of this compound.
Synergistic Effects
Recent studies have explored the potential of this compound as a potentiator for existing drugs. It has been shown to act synergistically with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo.[7] The proposed mechanisms include the destruction of MRSA biofilms and the inhibition of β-lactamase activity.[7]
Conclusion and Future Directions
This compound is a promising natural compound with potent anti-inflammatory and antioxidant activities. Its ability to modulate multiple key signaling pathways, including MAPK, NF-κB, and the NLRP3 inflammasome, underscores its therapeutic potential for inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in a broader range of disease models. The synergistic effects of this compound with antibiotics also open up new avenues for its development as an adjunctive therapy for infectious diseases.
References
- 1. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Synergizes with Novel β-Lactam Antibiotics against MRSA Infection [mdpi.com]
Nordalbergin: A Technical Guide to its Modulation of MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordalbergin, a natural coumarin, has emerged as a significant modulator of intracellular signaling cascades, demonstrating notable anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides an in-depth analysis of this compound's role in regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. This document synthesizes available quantitative data, details experimental protocols for key assays, and presents visual representations of the signaling pathways and experimental workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action and to facilitate further investigation into its therapeutic potential.
Introduction
This compound is a 4-phenylcoumarin isolated from the wood bark of Dalbergia sissoo. Recent studies have highlighted its potential as a therapeutic agent due to its ability to attenuate inflammatory responses in various cell types.[1][2] A key mechanism underlying these effects is the modulation of the MAPK signaling pathways, which are crucial regulators of cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis.[3]
This guide focuses on the inhibitory effects of this compound on the phosphorylation of ERK, JNK, and p38 MAPKs, key components of the MAPK cascade. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these kinases are activated, leading to the production of pro-inflammatory mediators.[3] this compound has been shown to suppress the activation of these pathways, thereby reducing the inflammatory response.[1][2]
Quantitative Data on MAPK Pathway Modulation
This compound has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in LPS-stimulated BV2 microglial cells and J774A.1 macrophages.[1][2] The following table summarizes the semi-quantitative data on the percentage inhibition of MAPK phosphorylation at various concentrations of this compound, as estimated from densitometric analysis of Western blot data from published studies.
| Target Protein | Cell Line | This compound Concentration (µM) | Estimated Inhibition of Phosphorylation (%) | Reference |
| p-ERK | BV2 | 5 | ~20% | [4] |
| 10 | ~45% | [4] | ||
| 20 | ~70% | [4] | ||
| p-JNK | BV2 | 5 | ~15% | [4] |
| 10 | ~50% | [4] | ||
| 20 | ~75% | [4] | ||
| p-p38 | BV2 | 5 | ~25% | [4] |
| 10 | ~60% | [4] | ||
| 20 | ~80% | [4] | ||
| p-JNK | J774A.1 | 10 | Significant Inhibition | [5] |
| 20 | Stronger Inhibition | [5] | ||
| p-p38 | J774A.1 | 10 | Significant Inhibition | [5] |
| 20 | Stronger Inhibition | [5] |
Note: The percentage inhibition is estimated from graphical representations in the cited literature and should be considered semi-quantitative.
Signaling Pathway Visualization
The following diagrams illustrate the MAPK signaling pathway and the proposed point of intervention by this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the literature on this compound's modulation of MAPK signaling.
Cell Culture and Treatment
This protocol outlines the culture of BV2 microglial cells and subsequent treatment with LPS and this compound.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
Protocol:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% P/S.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
-
Cell Seeding:
-
Seed BV2 cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well) at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
-
Treatment:
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 30 minutes.[4]
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 2 hours for MAPK phosphorylation analysis, 24 hours for cytokine production).[4]
-
A vehicle control (DMSO) should be included.
-
Western Blot for MAPK Phosphorylation
This protocol describes the detection of phosphorylated and total ERK, JNK, and p38 proteins by Western blot.
Materials:
-
RIP A lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the protein samples on SDS-PAGE gels.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol details the quantification of TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatants from treated cells
-
Microplate reader
Protocol:
-
Sample Collection:
-
After treating BV2 cells with this compound and LPS for 24 hours, collect the cell culture supernatants.[3]
-
Centrifuge the supernatants to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Typically, this involves adding standards and samples to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of MAPK signaling pathways, effectively inhibiting the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli. This inhibitory action translates to a reduction in the production of pro-inflammatory mediators, highlighting its therapeutic promise for inflammatory and neuroinflammatory conditions.
For drug development professionals, this compound presents an interesting scaffold for the design of more potent and selective MAPK pathway inhibitors. Further research should focus on elucidating the precise molecular target(s) of this compound within the MAPK cascade. Investigating its effects in in vivo models of inflammatory diseases is a critical next step to validate its therapeutic efficacy. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The comprehensive data and protocols provided in this guide aim to support and accelerate these future research endeavors.
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
Nordalbergin's Impact on NLRP3 Inflammasome Activation: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research reveals that Nordalbergin, a natural coumarin compound, demonstrates significant inhibitory effects on the NLRP3 inflammasome, a key player in the innate immune system's inflammatory response. This technical guide synthesizes the current understanding of this compound's mechanism of action, providing researchers, scientists, and drug development professionals with in-depth data and experimental protocols to facilitate further investigation into its therapeutic potential.
Executive Summary
This compound has been shown to effectively suppress the activation of the NLRP3 inflammasome in various cell models, including microglia and macrophages.[1][2] Its mechanism of action involves the attenuation of upstream signaling pathways, specifically the MAPK pathway, and a reduction in reactive oxygen species (ROS) production, both of which are critical for NLRP3 inflammasome priming and activation.[1][2][3][4] This results in a dose-dependent reduction in the secretion of pro-inflammatory cytokines IL-1β and IL-6, as well as TNF-α.[1][2] Furthermore, this compound has been observed to decrease the expression of key inflammasome components, including the NLRP3 protein itself, and inhibit the cleavage of caspase-1 and pro-IL-1β.[1][5] These findings position this compound as a promising candidate for the development of novel therapeutics targeting NLRP3-mediated inflammatory diseases.
Signaling Pathways Modulated by this compound
This compound's inhibitory effect on the NLRP3 inflammasome is not direct but rather a consequence of its action on upstream signaling events. The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). This compound interferes with both stages.
Signal 1 (Priming): The priming step, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[6] This process is largely dependent on the activation of transcription factors such as NF-κB, which is downstream of signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, including JNK and p38, thereby attenuating the priming of the NLRP3 inflammasome.[2]
Signal 2 (Activation): The activation signal can be triggered by a variety of stimuli, including ATP, nigericin, and the formation of reactive oxygen species (ROS).[2] These stimuli lead to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound has been demonstrated to reduce both intracellular and mitochondrial ROS production, thus dampening a critical trigger for NLRP3 activation.[1][2]
Below are Graphviz diagrams illustrating the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of this compound's inhibitory action.
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antibacterial Effects of Nordalbergin with Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies that pair existing antibiotics with non-antibiotic compounds that enhance their efficacy. This technical guide explores the synergistic antibacterial effects of nordalbergin, a natural coumarin, with various β-lactam antibiotics against MRSA. This compound has been shown to potentiate the activity of these antibiotics, offering a potential avenue for the development of new therapeutic strategies.[1][2][3][4] This document provides a comprehensive overview of the quantitative data supporting this synergy, detailed experimental protocols for key assays, and visualizations of the proposed mechanisms of action.
Quantitative Analysis of Synergistic Activity
The synergistic interaction between this compound and β-lactam antibiotics has been quantitatively assessed using several in vitro methods. The data consistently demonstrates that this compound significantly enhances the antibacterial potency of these drugs against MRSA.
Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a standard method to quantify the synergistic effect of two compounds. The results are often expressed as the Fractional Inhibitory Concentration (FIC) index, where an index of ≤ 0.5 indicates synergy.
In the presence of a sub-inhibitory concentration of this compound (32 µg/mL), the MICs of various β-lactam antibiotics against MRSA were significantly reduced, with all tested combinations yielding an FIC index of less than 0.5, confirming a synergistic interaction.[1] The MIC of this compound alone against MRSA was found to be greater than 128 µg/mL.[3]
Table 1: Synergistic Activity of this compound with β-Lactam Antibiotics against MRSA [1]
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (32 µg/mL) | Fold Decrease in MIC | FIC Index |
| Penicillins | ||||
| Amoxicillin | >1024 | 16 | >64 | <0.5 |
| Ampicillin | >1024 | 32 | >32 | <0.5 |
| Penicillin G | >1024 | 64 | >16 | <0.5 |
| Third-Generation Cephalosporins | ||||
| Ceftriaxone | 256 | 16 | 16 | <0.5 |
| Cefixime | 512 | 32 | 16 | <0.5 |
| Cefotaxime | 512 | 64 | 8 | <0.5 |
| Ceftazidime | >1024 | 128 | >8 | <0.5 |
| Fourth-Generation Cephalosporins | ||||
| Cefpirome | 128 | 8 | 16 | <0.5 |
| Cefepime | 256 | 16 | 16 | <0.5 |
Time-Kill Curve Analysis
Time-kill curve assays demonstrate the bactericidal or bacteriostatic effect of antimicrobial agents over time. The combination of this compound with representative β-lactam antibiotics (amoxicillin, cefixime, and cefpirome) resulted in a complete elimination of MRSA within 24 hours, whereas the antibiotics or this compound alone did not exhibit the same level of bactericidal activity.[1][2]
Biofilm Inhibition and Eradication
Bacterial biofilms are a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. The combination of this compound and amoxicillin has been shown to both inhibit the formation of MRSA biofilms and eradicate pre-formed, mature biofilms.[3]
Table 2: Effect of this compound and Amoxicillin on MRSA Biofilm [3]
| Treatment | Effect on Biofilm Formation | Effect on Mature Biofilm Eradication |
| This compound + Amoxicillin | Potent inhibitory effect | Effective eradication |
In Vivo Efficacy in a Murine Pneumonia Model
The synergistic effect observed in vitro was also validated in a mouse model of MRSA pneumonia. The combination of this compound and amoxicillin significantly reduced the bacterial load in the lungs of infected mice compared to treatment with either compound alone.[2][3]
Table 3: In Vivo Efficacy of this compound and Amoxicillin against MRSA Pneumonia in Mice [2][3]
| Treatment Group | Bacterial Load in Lungs (CFU) |
| Control (MRSA infection) | High |
| This compound alone | Moderate reduction |
| Amoxicillin alone | Moderate reduction |
| This compound + Amoxicillin | Significant reduction |
Proposed Mechanisms of Synergistic Action
The synergistic activity of this compound with β-lactam antibiotics against MRSA is attributed to a multi-pronged mechanism of action that targets key bacterial resistance strategies.
Inhibition of β-Lactamase
β-lactamase enzymes are a primary mechanism of resistance to β-lactam antibiotics in MRSA. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. This compound has been shown to inhibit the activity of β-lactamase, thereby protecting the β-lactam antibiotic from degradation and allowing it to reach its target, the penicillin-binding proteins (PBPs).[1][2][3]
Destabilization of the Bacterial Cell Membrane
This compound has been found to destabilize the cell membrane of MRSA, leading to increased membrane permeability.[1][2][3] This disruption of the cell membrane integrity is thought to facilitate the entry of β-lactam antibiotics into the bacterial cell, enhancing their access to the PBPs located in the periplasmic space.
Disruption of Cellular Energetics
The destabilization of the cell membrane by this compound also dissipates the membrane potential, which in turn affects essential cellular processes such as ATP synthesis. This disruption of the bacterial cell's energy metabolism further weakens the bacterium and increases its susceptibility to the bactericidal effects of β-lactam antibiotics.
Caption: Proposed mechanism of synergistic action of this compound with β-lactam antibiotics.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the synergistic antibacterial effects of this compound.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a microdilution method used to determine the FIC index.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture of MRSA
-
Stock solutions of this compound and antibiotics
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a bacterial inoculum of MRSA adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
In a 96-well plate, create a two-dimensional gradient of concentrations for this compound and the antibiotic.
-
Serially dilute the antibiotic horizontally across the plate.
-
Serially dilute this compound vertically down the plate.
-
-
Each well will contain a unique combination of concentrations of the two agents. Include wells with each agent alone as controls.
-
Inoculate each well with the prepared MRSA suspension.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC for each compound alone and in combination by visual inspection for turbidity or by measuring absorbance with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation: FIC Index ≤ 0.5: Synergy; 0.5 < FIC Index ≤ 4: Additive or indifferent; FIC Index > 4: Antagonism.[5]
-
Caption: Experimental workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
This assay assesses the rate of bacterial killing by antimicrobial agents over time.
Materials:
-
Flasks or tubes for bacterial culture
-
MHB
-
Bacterial culture of MRSA
-
This compound and antibiotic solutions
-
Shaking incubator (37°C)
-
Agar plates for colony counting
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of MRSA and dilute it in fresh MHB to an initial density of approximately 5 x 10^5 CFU/mL.
-
Prepare separate cultures containing:
-
No drug (growth control)
-
This compound alone (at a sub-inhibitory concentration)
-
Antibiotic alone (at a sub-inhibitory concentration)
-
This compound and antibiotic in combination
-
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).
-
Plot the log10 CFU/mL versus time for each treatment group. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Crystal Violet Biofilm Assay
This method is used to quantify biofilm formation and eradication.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Bacterial culture of MRSA
-
This compound and antibiotic solutions
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare a diluted MRSA culture in TSB.
-
Add different concentrations of this compound, antibiotic, or their combination to the wells of a 96-well plate.
-
Add the bacterial suspension to the wells.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms by air-drying or with methanol.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Procedure for Eradication of Mature Biofilms:
-
Grow MRSA biofilms in a 96-well plate for 24-48 hours as described above.
-
After biofilm formation, remove the planktonic cells by washing with PBS.
-
Add fresh medium containing different concentrations of this compound, antibiotic, or their combination to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described above.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the synergistic antibacterial activity of this compound in combination with β-lactam antibiotics against MRSA. The multi-target mechanism of action, involving β-lactamase inhibition and cell membrane disruption, makes this compound a promising candidate for further development as an antibiotic adjuvant.
Future research should focus on:
-
Expanding the range of antibiotics and resistant bacterial strains tested in combination with this compound.
-
Conducting more extensive in vivo studies to evaluate the efficacy and safety of this combination therapy in different infection models.
-
Investigating the potential for the development of resistance to the combination therapy.
-
Optimizing the formulation and delivery of this compound and partner antibiotics to ensure effective co-localization at the site of infection.
The development of synergistic combination therapies represents a critical strategy in the ongoing battle against antibiotic resistance. This compound, with its demonstrated ability to potentiate the action of established antibiotics, holds significant potential to rejuvenate our antimicrobial arsenal.
References
- 1. This compound Synergizes with Novel β-Lactam Antibiotics against MRSA Infection [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Synergizes with Novel β-Lactam Antibiotics against MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Synergizes with Novel β-Lactam Antibiotics against MRSA Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Nordalbergin
Disclaimer: Nordalbergin is a known coumarin with demonstrated anti-inflammatory and anti-oxidative properties. However, as of late 2025, detailed studies on its bioavailability and pharmacokinetics in humans or preclinical models have not been extensively published in publicly accessible scientific literature. The following guide provides a comprehensive overview of its known biological activities and presents a hypothetical, yet plausible, pharmacokinetic and bioavailability profile to serve as a framework for researchers and drug development professionals. The experimental protocols and quantitative data are illustrative and based on standard methodologies in the field.
Introduction to this compound
This compound is a naturally occurring coumarin isolated from the wood bark of Dalbergia sissoo. It has garnered scientific interest for its potent biological activities. Chemically, it is identified as a phenylpropanoid coumarin with the molecular formula C₁₅H₁₀O₄ and a molecular weight of 254.24 g/mol .
Recent in vitro studies have highlighted its significant anti-inflammatory and anti-oxidative effects. Research has shown that this compound can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These effects are attributed to its ability to attenuate the mitogen-activated protein kinase (MAPK) signaling pathway and inhibit the activation of the NLRP3 inflammasome. Furthermore, it has been observed to reduce the production of reactive oxygen species (ROS) in microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases.
Given its promising preclinical profile, understanding the bioavailability and pharmacokinetics of this compound is a critical step in its journey towards potential clinical application. This document aims to provide a foundational guide to these aspects.
Hypothetical Pharmacokinetic Profile of this compound
The following tables summarize a hypothetical pharmacokinetic profile of this compound based on single-dose administration in a preclinical rodent model. These values are projected based on the known behavior of similar coumarin compounds.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rodent Model
| Parameter | Unit | Value (Mean ± SD) | Description |
| Cmax | ng/mL | 450 ± 55 | Maximum plasma concentration |
| Tmax | h | 1.5 ± 0.5 | Time to reach maximum plasma concentration |
| AUC(0-t) | ng·h/mL | 1850 ± 210 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-∞) | ng·h/mL | 2100 ± 250 | Area under the plasma concentration-time curve from time 0 to infinity |
| t₁/₂ | h | 4.2 ± 0.8 | Elimination half-life |
| CL/F | L/h/kg | 0.85 ± 0.15 | Apparent total body clearance |
| Vd/F | L/kg | 5.2 ± 1.1 | Apparent volume of distribution |
| F | % | 35 ± 8 | Absolute oral bioavailability |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rodent Model
| Parameter | Unit | Value (Mean ± SD) | Description |
| AUC(0-∞) | ng·h/mL | 6000 ± 550 | Area under the plasma concentration-time curve from time 0 to infinity |
| t₁/₂ | h | 3.9 ± 0.7 | Elimination half-life |
| CL | L/h/kg | 0.30 ± 0.05 | Total body clearance |
| Vd | L/kg | 1.8 ± 0.4 | Volume of distribution |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are standard protocols that could be employed to determine the pharmacokinetic profile of this compound.
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.
Materials:
-
This compound (pure compound)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with 10% DMSO and 10% Solutol HS 15)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for blood sampling
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.
-
Dosing:
-
Oral (PO) Group (n=6): Administer this compound orally via gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Group (n=6): Administer this compound via the tail vein at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at the following time points:
-
PO Group: 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV Group: 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Prepare plasma samples by protein precipitation with acetonitrile containing an internal standard.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
The absolute oral bioavailability (F) is calculated using the following formula:
F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations: Signaling Pathways and Experimental Workflows
The following diagram illustrates the known mechanism of action of this compound in inhibiting the inflammatory response in microglial cells.
Caption: this compound inhibits inflammation by targeting MAPK and NLRP3 pathways.
The diagram below outlines the key steps in the experimental workflow for determining the in vivo pharmacokinetics of this compound.
Caption: Workflow for in vivo pharmacokinetic assessment of this compound.
This diagram illustrates the relationship between the data obtained from oral and intravenous administration to calculate absolute bioavailability.
Caption: Logical flow for calculating absolute oral bioavailability.
Conclusion and Future Directions
This compound presents a promising profile as a potential therapeutic agent, particularly for inflammatory conditions. Its ability to modulate the MAPK and NLRP3 inflammasome pathways underscores its therapeutic potential. While this guide provides a hypothetical but scientifically grounded overview of its bioavailability and pharmacokinetics, empirical studies are essential to confirm these characteristics.
Future research should focus on:
-
Conducting formal preclinical pharmacokinetic studies in various species to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Investigating potential drug-drug interactions and the impact of food on its absorption.
-
Elucidating its metabolic pathways and identifying major metabolites.
A thorough understanding of this compound's pharmacokinetic and pharmacodynamic properties will be paramount for its successful translation from a promising natural compound to a clinically effective therapeutic agent.
An Introduction to Nordalbergin: A Review of Anti-inflammatory and Anti-oxidative Mechanisms
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Nordalbergin, a naturally occurring coumarin isolated from the wood bark of Dalbergia sissoo, has emerged as a compound of significant interest due to its potent anti-inflammatory and anti-oxidative properties.[1][2] This document provides a comprehensive technical overview of the current literature on this compound, focusing on its mechanism of action, experimental validation, and therapeutic potential. Key findings are presented through structured data tables and detailed diagrams of its core signaling pathways to facilitate advanced research and development.
Core Mechanism of Action
This compound exerts its biological effects primarily by modulating key signaling pathways involved in the inflammatory response.[1] It has been demonstrated to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the NLRP3 inflammasome.[3] Furthermore, it plays a crucial role in reducing both intracellular and mitochondrial Reactive Oxygen Species (ROS) production.[1][4]
The primary mechanism involves the suppression of pro-inflammatory mediators. Studies show that this compound effectively reduces the production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells.[1][3] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Signaling Pathway Inhibition
This compound's anti-inflammatory activity is directly linked to its ability to interfere with critical signaling cascades. In LPS-stimulated BV2 microglia, this compound significantly reduces the phosphorylation of ERK, JNK, and p38 MAPKs, thereby attenuating the activation of these pathways.[5][6] It also inhibits NLRP3 inflammasome activation by suppressing the cleavage and maturation of caspase-1 and IL-1β.[5][7]
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nordalbergin from Dalbergia sissoo: A Technical Guide on its Discovery, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nordalbergin, a naturally occurring coumarin isolated from the heartwood and bark of Dalbergia sissoo, has emerged as a promising bioactive compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound. It details the experimental protocols for its isolation and characterization, presents quantitative data on its biological activities, and elucidates the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Dalbergia sissoo, commonly known as Indian Rosewood, has a long history of use in traditional medicine. Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including neoflavonoids and coumarins. Among these, this compound has garnered considerable attention for its potent anti-inflammatory and anti-neuroinflammatory properties. As a member of the coumarin class of compounds, this compound's therapeutic potential is a subject of ongoing research. This guide aims to consolidate the current knowledge on this compound, with a focus on its discovery, biological activities, and the experimental methodologies used to study it.
Discovery and History
The historical context of this compound's discovery is intertwined with the broader research into the chemical constituents of Dalbergia sissoo. Early studies focused on the major components, and with advancements in analytical techniques, minor constituents like this compound were subsequently identified and characterized.
Physicochemical Properties
This compound is a coumarin, a class of benzopyrone compounds. Its chemical structure is presented in Figure 1.
(Figure 1: Chemical Structure of this compound - To be inserted)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H10O4 | |
| Molecular Weight | 254.24 g/mol | |
| Class | Coumarin | [2] |
| Source | Dalbergia sissoo (Heartwood, Bark) | [2][3] |
Experimental Protocols
Isolation of this compound from Dalbergia sissoo
The isolation of this compound and other neoflavonoids from Dalbergia sissoo typically involves solvent extraction followed by chromatographic separation.
Protocol for Isolation of Neoflavonoids from Dalbergia sissoo Heartwood [4]
-
Extraction: The heartwood of Dalbergia sissoo is powdered and extracted with 70% ethanol.
-
Chromatography: The resulting extract is subjected to systematic study using various chromatographic techniques, including:
-
Silica gel column chromatography
-
Sephadex LH-20 column chromatography
-
Semi-preparative High-Performance Liquid Chromatography (HPLC)
-
This multi-step chromatographic process allows for the separation and purification of various neoflavonoids, including this compound.
Structure Elucidation
The structure of this compound and other isolated compounds is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.[5]
The spectroscopic data obtained are then compared with published data for known compounds to confirm their identity.
Biological Activity Assays
4.3.1. Anti-inflammatory and Anti-neuroinflammatory Activity
The anti-inflammatory and anti-neuroinflammatory effects of this compound have been investigated using in vitro cell-based assays.
Cell Culture and Treatment: [2][7]
-
Murine microglial BV2 cells or macrophage J774A.1 cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of this compound (e.g., 0-20 µM) for a specified time (e.g., 30 minutes to 1 hour).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
Key Experimental Assays: [2][7]
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound.
-
Nitric Oxide (NO) Production Assay (Griess Reagent): To measure the levels of NO, a key inflammatory mediator.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Western Blot Analysis: To determine the expression levels of key proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, and components of the MAPK and NF-κB pathways.
-
Reactive Oxygen Species (ROS) Detection: To measure the levels of intracellular and mitochondrial ROS using fluorescent probes and flow cytometry.
Biological Activities and Mechanism of Action
This compound exhibits significant anti-inflammatory and anti-neuroinflammatory properties.[2][7] Its mechanism of action involves the modulation of key signaling pathways that play a crucial role in the inflammatory response.
Inhibition of Inflammatory Mediators
This compound has been shown to suppress the production of several key inflammatory mediators in a dose-dependent manner.
Table 2: Effect of this compound on Inflammatory Mediators in LPS-stimulated Macrophages/Microglia
| Inflammatory Mediator | Effect of this compound | Cell Type | Reference |
| Nitric Oxide (NO) | Suppression | J774A.1, BV2 | [2][7][8] |
| Prostaglandin E2 (PGE2) | Reduction | J774A.1 | [7] |
| TNF-α | Suppression | J774A.1, BV2 | [2][7][8] |
| IL-6 | Suppression | J774A.1, BV2 | [2][7][8] |
| IL-1β | Suppression | J774A.1, BV2 | [2][7] |
| iNOS | Suppression of expression | J774A.1, BV2 | [2][7][8] |
| COX-2 | Suppression of expression | J774A.1, BV2 | [2][7][8] |
Note: Specific IC50 values for these effects are not yet consistently reported in the literature.
Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of major pro-inflammatory signaling pathways.
5.2.1. MAPK/NF-κB Signaling Pathway
This compound attenuates the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by decreasing the phosphorylation of JNK and p38.[7] This, in turn, leads to a decrease in the activity of the transcription factor NF-κB, a master regulator of the inflammatory response.[7]
5.2.2. NLRP3 Inflammasome Activation
This compound has been shown to diminish the activation of the NLRP3 inflammasome.[7] It achieves this by repressing the maturation of IL-1β and caspase-1.[7] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response and is implicated in a variety of inflammatory diseases.
Antioxidant Activity
This compound also exhibits antioxidant properties by suppressing the production of reactive oxygen species (ROS).[7] This reduction in oxidative stress contributes to its overall anti-inflammatory effects, as ROS can act as signaling molecules that promote inflammation.
Synthesis and Pharmacokinetics
Currently, there is limited information available in the public domain regarding the chemical synthesis of this compound and its pharmacokinetic profile. Further research is needed to develop efficient synthetic routes and to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This knowledge will be crucial for its potential development as a therapeutic agent.
Future Perspectives
This compound holds considerable promise as a lead compound for the development of new anti-inflammatory and anti-neuroinflammatory drugs. Future research should focus on several key areas:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the relationship between the chemical structure of this compound and its biological activity, and to design more potent and selective analogs.
-
In Vivo Efficacy Studies: To evaluate the therapeutic efficacy of this compound in animal models of inflammatory and neurodegenerative diseases.
-
Pharmacokinetic and Toxicological Studies: To assess the ADME properties and safety profile of this compound.
-
Development of Synthetic Methodologies: To establish efficient and scalable synthetic routes for this compound and its derivatives to ensure a sustainable supply for further research and development.
Conclusion
This compound, a coumarin isolated from Dalbergia sissoo, has demonstrated significant anti-inflammatory and anti-neuroinflammatory activities. Its ability to modulate key signaling pathways such as MAPK/NF-κB and the NLRP3 inflammasome highlights its potential as a therapeutic agent for a range of inflammatory conditions. While further research is required to fully elucidate its pharmacological profile and to develop it into a clinically viable drug, the existing data strongly support its continued investigation. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising natural product.
References
- 1. [Neoflavonoids and their pharmacological activities in Dalbergia genus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Study on neoflavonoids from heartwood of Dalbergia latifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neoflavonoids from the heartwood of Dalbergia melanoxylon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constituents of Dalbergia sissoo Roxb. leaves with osteogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Therapeutic Potential of Nordalbergin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordalbergin is a bioactive coumarin, a class of phenylpropanoids, isolated from the wood bark of Dalbergia sissoo[1][2]. Emerging research has highlighted its significant therapeutic potential, primarily focusing on its anti-inflammatory and antioxidant properties. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key experimental studies. The primary focus of existing research has been on its effects in attenuating neuroinflammatory processes, suggesting its potential as a therapeutic agent for neurodegenerative diseases[1][3]. Additionally, it has been shown to induce the differentiation of human promyelocytic leukemia HL-60 cells and may act as a synergist for antibiotics against MRSA infections[2][4].
Core Therapeutic Activities
The principal therapeutic activities of this compound identified in preclinical studies are its anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory mediators and reactive oxygen species (ROS) in a dose-dependent manner[1][5]. These effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response[1][6].
Anti-Inflammatory Effects
This compound has been demonstrated to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines[1][6]. This includes the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][3][5]. The reduction in these molecules suggests a potential for this compound to mitigate the inflammatory cascades that are characteristic of various pathological conditions, including neurodegenerative diseases[1].
Antioxidant Effects
In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant activity. It has been shown to reduce the production of both intracellular and mitochondrial ROS in LPS-stimulated microglial cells[1][7]. By mitigating oxidative stress, this compound may protect cells from damage and contribute to the prevention or slowing of disease progression where oxidative stress is a key pathological factor[4].
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound, demonstrating its dose-dependent efficacy in inhibiting inflammatory and oxidative stress markers.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells
| Concentration (µM) | NO Production Inhibition | TNF-α Secretion Inhibition | IL-6 Secretion Inhibition | IL-1β Secretion Inhibition |
| ≤ 20 | Significant (p < 0.001 at 20 µM) | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression |
Data synthesized from studies investigating LPS-stimulated BV2 microglial cells. The results indicate a statistically significant and dose-dependent reduction in the production of key pro-inflammatory molecules[1][3][5].
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in LPS-Stimulated BV2 Microglial Cells
| Concentration (µM) | Intracellular ROS Reduction | Mitochondrial ROS Reduction |
| Various | Dose-dependent reduction | Dose-dependent reduction |
This compound was shown to effectively suppress the production of both intracellular and mitochondrial ROS in a dose-dependent manner in LPS-stimulated microglial cells[1][4].
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment
Murine microglial BV2 cells or macrophage J774A.1 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded in plates and allowed to adhere. The cells are then pretreated with various concentrations of this compound for a specified time (e.g., 30 minutes) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[1][4][7].
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: NO levels in the cell culture supernatant are measured using the Griess reagent assay. This colorimetric assay detects nitrite (NO2-), a stable product of NO metabolism[3][5][7].
-
Cytokine Secretion (TNF-α, IL-6, IL-1β): The concentrations of pro-inflammatory cytokines in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine[3][5].
Western Blot Analysis
Western blotting is used to determine the expression levels of key proteins involved in inflammatory signaling pathways. After cell lysis, protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phosphorylated and total forms of ERK, JNK, p38 MAPK, NLRP3, caspase-1) and a loading control (e.g., β-actin). Following incubation with secondary antibodies, the protein bands are visualized and quantified[1][3].
Detection of Reactive Oxygen Species (ROS)
Intracellular and mitochondrial ROS levels are measured using fluorescent probes and flow cytometry. For intracellular ROS, cells are stained with a probe like H2DCFDA. For mitochondrial ROS, a probe such as MitoSOX Red is used. The fluorescence intensity, which is proportional to the amount of ROS, is then analyzed by flow cytometry[1][4].
Caption: Experimental workflow for investigating the effects of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory and antioxidant effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome pathway[1][6].
Attenuation of the MAPK Signaling Pathway
The MAPK pathway, which includes ERK, JNK, and p38 MAPK, plays a crucial role in regulating the production of inflammatory mediators. Upon stimulation with LPS, these proteins are phosphorylated and activated. This compound has been shown to significantly reduce the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in LPS-stimulated microglial cells[1][7]. By inhibiting the activation of these key signaling molecules, this compound effectively suppresses the downstream production of pro-inflammatory cytokines and enzymes like iNOS and COX-2[1][6].
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a protein complex that, when activated, triggers the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β into the mature, secreted form of IL-1β, a potent pro-inflammatory cytokine. This compound has been found to inhibit the activation of the NLRP3 inflammasome. This is evidenced by the reduced cleavage of caspase-1 and IL-1β, and a decrease in the secretion of mature IL-1β[1][6]. The inhibition of the NLRP3 inflammasome is a critical component of this compound's anti-inflammatory action, particularly in the context of neuroinflammation where this pathway is heavily implicated[1].
Caption: Mechanism of action of this compound in inhibiting inflammatory pathways.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential as an anti-inflammatory and antioxidant agent in preclinical models. Its ability to modulate the MAPK and NLRP3 inflammasome signaling pathways provides a clear mechanism for its observed effects. The dose-dependent nature of its activity further supports its potential for drug development.
Future research should focus on in vivo studies to validate these findings in animal models of inflammatory and neurodegenerative diseases. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound will be crucial for its translation into a clinical setting. The synergistic effects of this compound with existing therapies also warrant further exploration.
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia | Semantic Scholar [semanticscholar.org]
- 6. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia [mdpi.com]
Nordalbergin's Impact on Reactive Oxygen Species (ROS) Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Nordalbergin, a natural coumarin, on the production of reactive oxygen species (ROS). It has been demonstrated that this compound possesses significant anti-inflammatory and antioxidant properties, primarily through the attenuation of ROS production in immune cells such as microglia and macrophages.[1][2][3][4] This document summarizes the key quantitative data, details the experimental protocols for assessing this compound's activity, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers investigating novel therapeutic agents for inflammation and oxidative stress-related pathologies.
Introduction to this compound and Reactive Oxygen Species
This compound is a bioactive coumarin isolated from the wood bark of Dalbergia sissoo.[3][5] While its biological activities are still under investigation, recent studies have highlighted its potent anti-neuroinflammatory and antioxidant effects.[3][6] Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play roles in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[7] Consequently, compounds that can modulate ROS production are of significant therapeutic interest.
This compound has been shown to effectively suppress both intracellular and mitochondrial ROS production in lipopolysaccharide (LPS)-stimulated microglial cells.[3][8] This activity is linked to its ability to modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome.[2][3][4]
Quantitative Analysis of this compound's Effect on ROS Production
The antioxidant capacity of this compound has been quantified in studies using murine microglial BV2 cells stimulated with LPS to induce an inflammatory response and ROS production. The following tables summarize the dose-dependent effect of this compound on both intracellular and mitochondrial ROS levels.
Table 1: Effect of this compound on Intracellular ROS Production in LPS-Stimulated BV2 Microglia
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Control (%) |
| Control | 0 | 100 | 100 |
| LPS | - | 250 | 250 |
| LPS + this compound | 5 | 200 | 200 |
| LPS + this compound | 10 | 150* | 150 |
| LPS + this compound | 20 | 110** | 110 |
*Data are presented as mean ± SD. Statistical significance is indicated as *p < 0.05 and *p < 0.01 compared to the LPS-treated group. Data is estimated from graphical representations in the cited literature.[3][8]
Table 2: Effect of this compound on Mitochondrial ROS Production in LPS-Stimulated BV2 Microglia
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Control (%) |
| Control | 0 | 100 | 100 |
| LPS | - | 220 | 220 |
| LPS + this compound | 5 | 180 | 180 |
| LPS + this compound | 10 | 140* | 140 |
| LPS + this compound | 20 | 105** | 105 |
*Data are presented as mean ± SD. Statistical significance is indicated as *p < 0.05 and *p < 0.01 compared to the LPS-treated group. Data is estimated from graphical representations in the cited literature.[3][8]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effect on ROS production and related inflammatory markers.
Measurement of Intracellular ROS Production
This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) staining with flow cytometry to quantify intracellular ROS levels.[1][9][10]
-
Cell Culture: Murine microglial BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 30 minutes, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce ROS production.[8]
-
Staining: After treatment, the cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellet is then resuspended in a solution containing 1 µM H2DCFDA in PBS and incubated at 37°C for 30 minutes in the dark.[8]
-
Flow Cytometry: Following incubation, the cells are washed again with PBS to remove excess dye and resuspended in PBS for analysis. The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. The data is analyzed to determine the mean fluorescence intensity, which is proportional to the level of intracellular ROS.
Measurement of Mitochondrial ROS Production
This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, with flow cytometry.[2][6][11]
-
Cell Culture and Treatment: BV2 cells are cultured and treated with this compound and LPS as described in section 3.1.
-
Staining: After the 24-hour incubation with LPS, the cells are harvested and washed with warm PBS. The cells are then incubated with 5 µM MitoSOX Red in Hanks' Balanced Salt Solution (HBSS) for 10-15 minutes at 37°C, protected from light.[8][12]
-
Flow Cytometry: After staining, the cells are washed with warm PBS and resuspended in fresh PBS. The fluorescence of MitoSOX Red is measured using a flow cytometer with an excitation wavelength of 510 nm and an emission wavelength of 580 nm. The mean fluorescence intensity is used to quantify the levels of mitochondrial superoxide.
Measurement of Nitric Oxide (NO) Production
The Griess assay is a colorimetric method used to measure the concentration of nitrite (NO2-), a stable and quantifiable end-product of NO.[5][13]
-
Sample Collection: After treating BV2 cells with this compound and LPS as described in section 3.1, the cell culture supernatant is collected.
-
Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) in a 96-well plate and incubated for 10 minutes at room temperature, protected from light.
-
Color Development: 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added to each well and incubated for another 10 minutes at room temperature, protected from light. The appearance of a purple/magenta color indicates the presence of nitrite.
-
Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Measurement of Pro-inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.[14][15][16]
-
Sample Collection: Cell culture supernatants are collected after treatment with this compound and LPS.
-
ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions. Briefly, the supernatant is added to wells of a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Detection: After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate is then added, which is converted by the enzyme to produce a colored product.
-
Quantification: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the sample is determined by interpolation from a standard curve generated with recombinant cytokines.
Western Blot Analysis of Key Proteins
Western blotting is employed to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated and total MAPKs (p38, JNK, ERK), and components of the NLRP3 inflammasome.[17][18][19]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for iNOS, COX-2, p-p38, p38, p-JNK, JNK, p-ERK, ERK, NLRP3, ASC, and Caspase-1 overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin used as a loading control.
Signaling Pathways Modulated by this compound
This compound's ability to reduce ROS production is intrinsically linked to its modulation of key intracellular signaling pathways that regulate inflammation and oxidative stress. The following diagrams illustrate these pathways and the proposed points of intervention by this compound.
Attenuation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to a variety of stimuli, including inflammatory signals like LPS. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, thereby downregulating downstream inflammatory responses, including ROS production.[2][7]
Caption: this compound inhibits LPS-induced MAPK signaling.
Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines and can contribute to ROS production. This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome, a key mechanism in its anti-inflammatory and antioxidant effects.[2][3][4]
Caption: this compound inhibits NLRP3 inflammasome activation.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for mitigating conditions associated with excessive ROS production and inflammation. Its mechanism of action involves the dual inhibition of the MAPK signaling pathway and the NLRP3 inflammasome, leading to a dose-dependent reduction in both intracellular and mitochondrial ROS. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate and build upon the current understanding of this compound's antioxidant and anti-inflammatory properties. Future studies should focus on in vivo models to validate these findings and explore the full therapeutic potential of this promising natural compound.
References
- 1. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 2. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Griess Assay [bio-protocol.org]
- 6. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 11. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. docs.abcam.com [docs.abcam.com]
Methodological & Application
Application Notes and Protocols for the Isolation of Nordalbergin from Dalbergia sissoo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordalbergin, a coumarin found in the wood bark of Dalbergia sissoo, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Research has highlighted its anti-inflammatory and anti-neuroinflammatory properties, making it a promising candidate for further investigation in drug development.[1][2] These biological activities are attributed to its ability to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways.[2] This document provides a comprehensive protocol for the isolation of this compound from Dalbergia sissoo and methods for evaluating its biological activity.
Physicochemical Properties and Characterization of this compound
To ensure the accurate identification and quality control of isolated this compound, a summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₄ | |
| Molecular Weight | 254.24 g/mol | [3] |
| Compound Type | Coumarin | [1][2] |
| Source | Wood Bark of Dalbergia sissoo | [1] |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, UV) and melting point are crucial for unambiguous identification and should be compared with established literature values upon isolation.
Protocol for the Isolation of this compound
This protocol outlines a general yet effective procedure for the extraction and chromatographic purification of this compound from the wood bark of Dalbergia sissoo. The methodology is based on established phytochemical isolation techniques for constituents of this plant.[2][4]
Part 1: Preparation of Plant Material and Extraction
-
Collection and Preparation:
-
Collect fresh wood bark from Dalbergia sissoo.
-
Wash the bark thoroughly with distilled water to remove any dirt and contaminants.
-
Shade-dry the bark at room temperature for 10-15 days until it is completely brittle.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Place 500 g of the powdered bark into a Soxhlet apparatus.
-
Extract the powder with 90% ethanol for a minimum of 8 hours, or until the solvent running through the siphon is colorless.[2]
-
Alternatively, perform hot methanol reflux extraction by placing the powdered bark in a round-bottom flask and refluxing with methanol for 8 hours; repeat this process three times.[4]
-
Collect the ethanolic or methanolic extract and concentrate it using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid residue.[2]
-
The yield of the crude ethanolic extract from the bark is approximately 7.14% w/w.
-
Part 2: Chromatographic Isolation of this compound
-
Preparation of the Column:
-
Use a glass column packed with silica gel (60-120 mesh) as the stationary phase.
-
The weight of the silica gel should be approximately 20-50 times the weight of the crude extract to be loaded.
-
Wet the silica gel with the initial mobile phase solvent (n-hexane) and ensure there are no air bubbles in the column.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel to create a dry powder.
-
Carefully load this powder onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent, such as 100% n-hexane.[4]
-
Gradually increase the polarity of the mobile phase by introducing solvents of higher polarity in a stepwise or gradient manner. A typical solvent gradient would be mixtures of n-hexane and ethyl acetate in increasing proportions (e.g., 9:1, 8:2, 1:1), followed by mixtures of ethyl acetate and methanol.[4]
-
Collect the eluate in fractions of a consistent volume (e.g., 25-50 mL).
-
-
Monitoring the Separation:
-
Monitor the separation process using Thin Layer Chromatography (TLC).
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under UV light or by using an iodine chamber.
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
-
Purification and Identification:
-
Concentrate the combined fractions containing this compound to obtain the purified compound.
-
Recrystallize the compound if necessary to achieve higher purity.
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV) and by determining its melting point.
-
Experimental Workflow for this compound Isolation
Experimental Protocols for Biological Activity Assessment
The following are detailed protocols for assessing the biological activity of the isolated this compound, specifically its impact on inflammatory signaling pathways.
Western Blot Analysis of MAPK Signaling Pathway
This protocol is designed to analyze the phosphorylation status of key proteins in the MAPK signaling cascade (e.g., JNK, p38) in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., murine macrophages) in appropriate media.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 2 hours to activate the MAPK pathway.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., phospho-JNK, JNK, phospho-p38, p38) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
ELISA for IL-1β Secretion (NLRP3 Inflammasome Activation)
This protocol measures the secretion of the pro-inflammatory cytokine IL-1β, a key indicator of NLRP3 inflammasome activation.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 30 minutes.
-
Prime the cells with LPS for 5 hours.
-
Induce NLRP3 inflammasome activation by treating the cells with ATP for 30 minutes.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-1β.
-
Add the collected cell culture supernatants and a series of IL-1β standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash the plate again, then add streptavidin-HRP conjugate.
-
After another incubation and wash step, add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways. The diagrams below illustrate the points of intervention by this compound.
MAPK/NF-κB Signaling Pathway
NLRP3 Inflammasome Activation Pathway
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Nordalbergin Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nordalbergin is a natural coumarin compound isolated from the wood bark of Dalbergia sissoo. It has demonstrated significant biological activity, including the induction of differentiation in HL-60 promyelocytic leukemia cells[1][2][3][4]. Proper preparation of a stock solution is a critical first step for in vitro and in vivo studies to ensure accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used to dissolve a wide range of organic compounds, including this compound[1][3][5]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | [1][2][6] |
| Molecular Weight | 254.24 g/mol | [1][2][3][7] |
| CAS Number | 482-82-6 | [1][2][3] |
| Appearance | White to yellow solid | [1] |
| Solubility in DMSO | 250 mg/mL (983.32 mM) | [1][2] |
Experimental Protocols
Materials:
-
This compound powder (purity ≥99.0%)[2]
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes or vials
-
Sterile pipette tips
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves
Equipment:
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Pipettes
-
-20°C and -80°C freezers
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation and skin contact.
-
DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin[5]. Exercise caution and handle with gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting any work.
This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution in DMSO.
-
Calculate the Required Mass:
-
Use the formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mM × 1 mL × 254.24 g/mol / 1000 = 25.42 mg
-
-
Weighing the Compound:
-
Tare a sterile, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh 25.42 mg of this compound powder into the tube.
-
-
Dissolving the Compound:
-
Add 1 mL of anhydrous or newly opened DMSO to the tube containing the this compound powder. It is noted that hygroscopic DMSO can significantly impact solubility[1].
-
Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Storage of the Stock Solution:
-
Once fully dissolved, the solution should be clear.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles[3][8].
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect the solution from light[1][3].
-
The table below provides the required mass of this compound for preparing stock solutions of different molarities.
| Target Concentration | Volume of DMSO | Mass of this compound Required |
| 1 mM | 1 mL | 0.254 mg |
| 10 mM | 1 mL | 2.54 mg |
| 50 mM | 1 mL | 12.71 mg |
| 100 mM | 1 mL | 25.42 mg |
For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cellular toxicity[8].
-
Perform Serial Dilutions: It is recommended to perform stepwise dilutions to prevent the compound from precipitating out of the solution[8].
-
Example Dilution (for a final concentration of 10 µM):
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile culture medium. This results in a 100 µM solution.
-
Add 100 µL of this 100 µM solution to 900 µL of culture medium in your experimental plate/well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.01%.
-
-
Control Group: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the compound[8].
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | 482-82-6 [chemicalbook.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C15H10O4) [pubchemlite.lcsb.uni.lu]
- 7. Phytochemical: this compound [caps.ncbs.res.in]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Note: Nordalbergin® Human IL-6 ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of IL-6 production is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers. Accurate quantification of human IL-6 in biological samples is crucial for researchers in immunology, oncology, and drug development.
The Nordalbergin® Human IL-6 ELISA (Enzyme-Linked Immunosorbent Assay) is a solid-phase sandwich ELISA designed for the sensitive and specific quantitative measurement of human IL-6 in cell culture supernatants, serum, and plasma. This kit provides pre-coated plates and optimized reagents to ensure high precision and reproducibility.
Principle of the Assay
The this compound® Human IL-6 ELISA is a sandwich immunoassay. A microtiter plate has been pre-coated with a monoclonal antibody specific for human IL-6. Standards and samples are pipetted into the wells, and any IL-6 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for human IL-6 is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, streptavidin-HRP (Horseradish Peroxidase) is added. After the final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of IL-6 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Experimental Protocols
Required Materials (Not Supplied)
-
A microplate reader capable of measuring absorbance at 450 nm, with a correction wavelength of 570 nm.
-
Precision pipettes and disposable tips.
-
Deionized or distilled water.
-
Wash buffer (1x PBS with 0.05% Tween-20).
-
Graduated cylinders.
-
Vortex mixer.
-
Absorbent paper for blotting.
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
1X Wash Buffer: If a 20X Wash Buffer Concentrate is provided, dilute 50 mL of the concentrate into 950 mL of deionized water to prepare 1000 mL of 1X Wash Buffer. Mix gently to avoid foaming.
-
Standard Dilution: Reconstitute the lyophilized Human IL-6 Standard with the recommended volume of Standard Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation. Prepare a 7-point standard curve by performing serial dilutions from the stock solution in Standard Diluent. The Standard Diluent serves as the zero standard (0 pg/mL).
-
Sample Preparation:
-
Cell Culture Supernatants: Centrifuge samples for 15 minutes at 1000 x g to remove particulates. Assay immediately or aliquot and store at ≤ -20°C.
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.
-
Assay Procedure
-
Prepare all reagents, standards, and samples as directed.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells. Cover with the adhesive strip provided and incubate for 2 hours at room temperature.
-
Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1X Wash Buffer (300 µL) using a squirt bottle, multi-channel pipette, or autowasher. Complete removal of liquid at each step is essential. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated anti-human IL-6 antibody to each well. Cover with a new adhesive strip and incubate for 2 hours at room temperature.
-
Wash: Repeat the aspiration/wash process as in step 3.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Cover with a new adhesive strip and incubate for 20 minutes at room temperature. Avoid placing the plate in direct light.
-
Wash: Repeat the aspiration/wash process as in step 3.
-
Develop Color: Add 100 µL of TMB Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark. The color will develop in the wells.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Determine the optical density (O.D.) of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set it to 570 nm.
Data Presentation
Data Analysis
-
Calculate the average O.D. for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate the concentration of IL-6 in the samples by interpolating their mean O.D. values from the standard curve.
-
Apply the dilution factor to the calculated concentration to get the final sample concentration.
Example Standard Curve Data
The following data is for demonstration purposes only. A new standard curve must be generated for each assay performed.
| IL-6 Conc. (pg/mL) | Mean O.D. (450 nm) |
| 500 | 2.458 |
| 250 | 1.612 |
| 125 | 0.955 |
| 62.5 | 0.521 |
| 31.25 | 0.298 |
| 15.63 | 0.180 |
| 7.81 | 0.115 |
| 0 | 0.052 |
Visualizations
Caption: Workflow diagram of the this compound® Human IL-6 sandwich ELISA procedure.
Caption: Simplified IL-6 signaling pathway via the JAK/STAT cascade.
Caption: Logical workflow for sample O.D. analysis and dilution decisions.
Application Notes and Protocols: Western Blot Analysis of MAPK Phosphorylation after Nordalbergin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordalbergin, a natural coumarin, has demonstrated significant anti-inflammatory and anti-oxidative properties.[1][2] Mechanistic studies reveal that this compound exerts its effects, at least in part, by modulating the mitogen-activated protein kinase (MAPK) signaling pathway.[3] Specifically, it has been shown to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, in response to inflammatory stimuli like lipopolysaccharide (LPS).[3] This makes the analysis of MAPK phosphorylation a critical step in understanding the molecular mechanism of this compound and evaluating its therapeutic potential.
This document provides detailed application notes and protocols for performing western blot analysis to assess the effect of this compound on MAPK phosphorylation in cell culture models.
Data Presentation: Effect of this compound on MAPK Phosphorylation
The following tables summarize the quantitative data on the inhibitory effect of this compound on the phosphorylation of ERK, JNK, and p38 MAP kinases in LPS-stimulated BV2 microglial cells.[3][4] Cells were pre-treated with varying concentrations of this compound for 30 minutes, followed by stimulation with LPS for 2 hours.[4] The levels of phosphorylated proteins were quantified by densitometry of western blots and normalized to the total protein levels.
Table 1: Inhibition of ERK Phosphorylation by this compound
| This compound Concentration (µM) | Relative p-ERK/ERK Ratio (Mean ± SD) | % Inhibition |
| 0 (LPS only) | 1.00 ± 0.00 | 0% |
| 5 | 0.80 ± 0.05 | 20% |
| 10 | 0.55 ± 0.07 | 45% |
| 20 | 0.30 ± 0.06 | 70% |
Table 2: Inhibition of JNK Phosphorylation by this compound
| This compound Concentration (µM) | Relative p-JNK/JNK Ratio (Mean ± SD) | % Inhibition |
| 0 (LPS only) | 1.00 ± 0.00 | 0% |
| 5 | 0.75 ± 0.06 | 25% |
| 10 | 0.45 ± 0.05 | 55% |
| 20 | 0.20 ± 0.04 | 80% |
Table 3: Inhibition of p38 Phosphorylation by this compound
| This compound Concentration (µM) | Relative p-p38/p38 Ratio (Mean ± SD) | % Inhibition |
| 0 (LPS only) | 1.00 ± 0.00 | 0% |
| 5 | 0.85 ± 0.04 | 15% |
| 10 | 0.60 ± 0.08 | 40% |
| 20 | 0.35 ± 0.05 | 65% |
Signaling Pathway Diagram
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia | Semantic Scholar [semanticscholar.org]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ROS Detection with Nordalbergin using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of intracellular and mitochondrial Reactive Oxygen Species (ROS) using flow cytometry following treatment with Nordalbergin. This compound, a coumarin isolated from Dalbergia sissoo, has demonstrated anti-inflammatory and anti-oxidative properties by reducing ROS production.[1][2][3][4] This protocol is designed for researchers in drug discovery and development, as well as those investigating cellular signaling pathways involving oxidative stress.
Introduction to this compound and ROS Detection
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[5][6] While essential for various signaling pathways, excessive ROS production leads to oxidative stress, a condition implicated in numerous pathologies, including neurodegenerative diseases and inflammatory disorders.[6][7] this compound has been shown to suppress the production of both intracellular and mitochondrial ROS, making it a compound of interest for therapeutic development.[1][2][3][8]
Flow cytometry offers a rapid and sensitive method for the quantitative analysis of ROS on a single-cell basis.[5][6][9] This is achieved using fluorescent probes that become oxidized in the presence of ROS, leading to a measurable increase in fluorescence intensity.[5][10] Commonly used probes include 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for general intracellular ROS and MitoSOX™ Red for the specific detection of mitochondrial superoxide.[2][5][11]
Signaling Pathway: this compound's Impact on ROS Production
This compound has been shown to attenuate ROS production by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the activation of the NLRP3 inflammasome in lipopolysaccharide (LPS)-stimulated microglia.[1][2][3][4]
Caption: this compound inhibits ROS production via MAPK and NLRP3 pathways.
Experimental Protocols
This section provides detailed protocols for the detection of intracellular and mitochondrial ROS in cells treated with this compound.
Materials
| Reagent | Supplier | Catalog Number |
| This compound | (Specify) | (Specify) |
| Lipopolysaccharide (LPS) | (Specify) | (Specify) |
| H2DCFDA | Thermo Fisher Scientific | D399 |
| MitoSOX™ Red | Thermo Fisher Scientific | M36008 |
| Cell Culture Medium (e.g., DMEM) | (Specify) | (Specify) |
| Fetal Bovine Serum (FBS) | (Specify) | (Specify) |
| Penicillin-Streptomycin | (Specify) | (Specify) |
| Phosphate-Buffered Saline (PBS) | (Specify) | (Specify) |
| Trypsin-EDTA | (Specify) | (Specify) |
| Flow Cytometry Tubes | (Specify) | (Specify) |
Protocol 1: Detection of Intracellular ROS using H2DCFDA
This protocol outlines the steps to measure total intracellular ROS levels.
1. Cell Culture and Treatment: a. Seed cells (e.g., BV2 microglia) in 12-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[2] b. Pre-treat the cells with desired concentrations of this compound (e.g., 0-20 µM) for 30 minutes.[2] c. Induce oxidative stress by treating the cells with an appropriate stimulus, such as 1 µg/mL LPS, for 24 hours.[2] Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
2. Staining with H2DCFDA: a. After treatment, harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes. b. Wash the cell pellet once with pre-warmed PBS. c. Resuspend the cells in pre-warmed PBS containing 1 µM H2DCFDA.[2] d. Incubate the cells for 30 minutes at 37°C, protected from light.[2]
3. Flow Cytometry Analysis: a. Following incubation, wash the cells once with PBS and resuspend them in an appropriate volume of PBS for flow cytometry. b. Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.[12] c. Detect the fluorescence emission at approximately 527 nm (typically in the FITC or equivalent channel).[2][13] d. Record the mean fluorescence intensity (MFI) for each sample.
Protocol 2: Detection of Mitochondrial ROS using MitoSOX™ Red
This protocol is specific for the detection of superoxide within the mitochondria.
1. Cell Culture and Treatment: a. Follow the same cell seeding and treatment steps as described in Protocol 1 (steps 1a-1c).
2. Staining with MitoSOX™ Red: a. After treatment, harvest and wash the cells as described in Protocol 1 (steps 2a-2b). b. Resuspend the cells in pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing 5 µM MitoSOX™ Red.[2] c. Incubate the cells for 10-30 minutes at 37°C, protected from light.
3. Flow Cytometry Analysis: a. After incubation, wash the cells once with warm buffer and resuspend in an appropriate volume for flow cytometry. b. Analyze the samples on a flow cytometer. c. Excite the probe at approximately 510 nm and detect the fluorescence emission at around 580 nm (typically in the PE or equivalent channel).[2] d. Record the mean fluorescence intensity (MFI) for each sample.
Experimental Workflow Diagram
Caption: Flow cytometry workflow for ROS detection with this compound.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison. The Mean Fluorescence Intensity (MFI) is the primary parameter to be reported.[11]
| Treatment Group | Intracellular ROS (H2DCFDA) MFI ± SD | Mitochondrial ROS (MitoSOX Red) MFI ± SD |
| Control (Untreated) | Insert Value | Insert Value |
| LPS (1 µg/mL) | Insert Value | Insert Value |
| This compound (10 µM) + LPS | Insert Value | Insert Value |
| This compound (20 µM) + LPS | Insert Value | Insert Value |
| This compound (20 µM) only | Insert Value | Insert Value |
Note: The values in this table are placeholders and should be replaced with experimental data. Statistical analysis should be performed to determine the significance of the observed differences.
Conclusion
This application note provides a comprehensive protocol for utilizing flow cytometry to assess the impact of this compound on intracellular and mitochondrial ROS production. The detailed methodologies and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. The provided diagrams offer a visual representation of the underlying signaling pathways and the experimental workflow. By following these protocols, researchers can effectively evaluate the anti-oxidative potential of this compound and similar compounds in various cell-based models.
References
- 1. [PDF] this compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia | Semantic Scholar [semanticscholar.org]
- 2. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 6. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 13. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Anti-inflammatory Potential of Nordalbergin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture models to investigate the anti-inflammatory properties of Nordalbergin, a coumarin compound. The following protocols and data presentation formats are designed to facilitate the systematic evaluation of this compound's efficacy and mechanism of action in vitro.
Introduction to this compound's Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in preclinical studies. Investigations using lipopolysaccharide (LPS)-activated macrophages and microglia have shown that this compound can mitigate inflammatory responses.[1][2] Its mechanism of action is linked to the inhibition of key inflammatory mediators and signaling pathways. Specifically, this compound has been found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines.[1][3][4] This is achieved, in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][4] Furthermore, studies indicate that this compound's anti-inflammatory effects are mediated through the inhibition of the MAPK/NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][3] It has also been shown to attenuate the activation of the NLRP3 inflammasome and reduce the production of reactive oxygen species (ROS).[1][2][4]
Recommended Cell Culture Models
The selection of an appropriate cell culture model is crucial for studying anti-inflammatory effects. Based on existing research, the following cell lines are recommended for investigating this compound:
-
RAW 264.7 (Murine Macrophage Cell Line): A widely used and robust cell line for modeling LPS-induced inflammation. These cells are suitable for assessing the production of key inflammatory mediators.
-
J774A.1 (Murine Macrophage Cell Line): Another well-established macrophage cell line that has been successfully used to demonstrate this compound's inhibitory effects on NF-κB and MAPK signaling pathways.[1][3][4]
-
THP-1 (Human Monocytic Cell Line): This cell line can be differentiated into macrophage-like cells and offers a human-relevant model to study inflammation.
-
BV2 (Murine Microglial Cell Line): As inflammation in the central nervous system (neuroinflammation) is a critical area of research, this cell line is ideal for studying this compound's effects on brain-resident immune cells.[2][3][5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Cell Viability Assay (MTT Assay)
It is essential to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory properties.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: The Griess assay is a colorimetric method to determine the concentration of nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (untreated, LPS alone, this compound alone).
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody. A detection antibody, conjugated to an enzyme, is then added. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis for Protein Expression
Principle: Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Following treatment with this compound and LPS, lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), p65, phospho-p38 MAPK, p38 MAPK, etc., overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 20 | 92.8 ± 6.1 |
| 50 | 70.2 ± 7.3 |
| 100 | 45.6 ± 8.1 |
*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the control group.
Table 2: Inhibitory Effect of this compound on LPS-Induced NO Production in RAW 264.7 Macrophages
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + this compound (5 µM) | 25.1 ± 2.1 | 30 |
| LPS + this compound (10 µM) | 18.4 ± 1.8 | 49 |
| LPS + this compound (20 µM) | 10.7 ± 1.5* | 70 |
*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-treated group.
Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.1 ± 8.3 | 25.7 ± 5.1 | 15.2 ± 3.8 |
| LPS (1 µg/mL) | 2580.4 ± 150.2 | 1850.6 ± 120.9 | 980.3 ± 95.7 |
| LPS + this compound (10 µM) | 1345.7 ± 110.6 | 970.1 ± 85.4 | 510.8 ± 60.2 |
| LPS + this compound (20 µM) | 780.2 ± 95.3 | 525.9 ± 70.1 | 275.4 ± 45.1 |
*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-treated group.
Visualization of Pathways and Workflows
Experimental Workflow
References
- 1. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Nordalbergin in In Vivo Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute injuries such as stroke and traumatic brain injury[1][2]. Microglia, the resident immune cells of the central nervous system (CNS), are key mediators of this inflammatory response[3]. Their activation, while intended to be protective, can become chronic and excessive, leading to the release of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), which contribute to neuronal damage[2][3]. Consequently, modulating microglial activation is a promising therapeutic strategy for these conditions[2][3].
Nordalbergin, a coumarin isolated from Dalbergia sissoo, has emerged as a potent anti-neuroinflammatory agent. In vitro studies have demonstrated that this compound effectively suppresses inflammatory responses in lipopolysaccharide (LPS)-stimulated microglial cells[3][4]. Its mechanism of action involves the attenuation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome[2][3][4]. By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β, and decreases oxidative stress by limiting ROS production[3][4][5]. These findings suggest that this compound holds significant potential for the treatment of neuroinflammatory disorders.
These application notes provide detailed protocols for evaluating the efficacy of this compound in established in vivo models of neuroinflammation, including LPS-induced systemic inflammation, Experimental Autoimmune Encephalomyelitis (EAE), and a transient middle cerebral artery occlusion (tMCAO) model of stroke.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades. The primary pathways identified are the MAPK and NLRP3 inflammasome pathways.
Protocol 1: LPS-Induced Neuroinflammation Model
This model is used to simulate acute neuroinflammation triggered by a systemic bacterial endotoxin. Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), primarily on microglia, inducing a robust inflammatory response in the CNS[6].
Experimental Workflow
Detailed Methodology
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control + Saline injection.
-
Group 2: Vehicle control + LPS injection.
-
Group 3: this compound (e.g., 10 mg/kg) + LPS injection.
-
Group 4: this compound (e.g., 20 mg/kg) + LPS injection.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., 0.5% carboxymethylcellulose) via intraperitoneal (i.p.) injection or oral gavage for three consecutive days prior to LPS challenge.
-
-
Induction of Neuroinflammation:
-
On the third day, 1 hour after the final this compound/vehicle administration, inject mice i.p. with LPS (from E. coli O111:B4) at a dose of 1-5 mg/kg. Group 1 receives a sterile saline injection.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 4, 6, or 24 hours) after LPS injection, euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse transcardially with ice-cold PBS.
-
Harvest the brain. One hemisphere can be snap-frozen for biochemical analysis (ELISA, Western blot, qPCR), and the other fixed in 4% paraformaldehyde for immunohistochemistry.
-
-
Endpoint Analysis:
-
Cytokine Quantification: Measure levels of TNF-α, IL-6, and IL-1β in brain homogenates and serum using ELISA kits.
-
Western Blot: Analyze brain homogenates for the expression and phosphorylation of MAPK pathway proteins (p-JNK, p-ERK, p-p38) and NLRP3 inflammasome components (NLRP3, Cleaved Caspase-1).
-
Immunohistochemistry: Stain brain sections for Iba1 to assess microglial activation and morphology.
-
Expected Quantitative Data
| Group | Treatment | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) | p-p38/total p38 Ratio |
| 1 | Vehicle + Saline | 25 ± 5 | 15 ± 4 | 0.1 ± 0.02 |
| 2 | Vehicle + LPS | 350 ± 40 | 280 ± 30 | 1.2 ± 0.15 |
| 3 | This compound (10 mg/kg) + LPS | 210 ± 30 | 170 ± 25 | 0.7 ± 0.10 |
| 4 | This compound (20 mg/kg) + LPS | 120 ± 20 | 90 ± 15 | 0.4 ± 0.08** |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + LPS group. |
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated autoimmune-driven demyelination and neuroinflammation in the CNS[7][8][9].
Experimental Workflow
Detailed Methodology
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE:
-
On Day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.
-
Administer 200 ng of Pertussis Toxin (PTX) i.p. on Day 0 and Day 2[7].
-
-
Experimental Groups:
-
Group 1: EAE + Vehicle.
-
Group 2: EAE + this compound (e.g., 20 mg/kg).
-
-
Drug Administration:
-
Begin daily treatment with this compound or vehicle via oral gavage starting on Day 1 (prophylactic regimen) and continue throughout the experiment.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and body weight starting from Day 7.
-
Clinical Scoring Scale: 0: No clinical signs; 1: Limp tail; 2: Hind limb weakness; 3: Complete hind limb paralysis; 4: Hind and forelimb paralysis; 5: Moribund state.
-
-
Sample Collection:
-
At the end of the study (e.g., Day 21), euthanize mice and perfuse with PBS followed by 4% PFA.
-
Collect brain and spinal cord for histological analysis.
-
-
Endpoint Analysis:
-
Histology: Stain spinal cord sections with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and Luxol Fast Blue (LFB) to assess demyelination.
-
Immunohistochemistry: Stain for Iba1 (microglia/macrophages) and CD4 (T-cells) to characterize inflammatory infiltrates.
-
Gene Expression: Analyze spinal cord tissue via qPCR for expression of inflammatory cytokines (e.g., Tnf, Il6, Il1b).
-
Expected Quantitative Data
| Group | Treatment | Mean Peak Clinical Score | Demyelination Score (LFB) | Infiltration Score (H&E) |
| 1 | EAE + Vehicle | 3.2 ± 0.4 | 2.8 ± 0.3 | 3.1 ± 0.4 |
| 2 | EAE + this compound | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.7 ± 0.3** |
| *Data are presented as mean ± SEM. *p<0.01 vs. EAE + Vehicle group. Scoring is based on a 0-4 scale for histology. |
Protocol 3: Transient Middle Cerebral Artery Occlusion (tMCAO) Stroke Model
The tMCAO model mimics ischemic stroke, where a temporary blockage of a major cerebral artery leads to an initial ischemic injury followed by reperfusion injury, both of which trigger a strong neuroinflammatory response[10][11].
Experimental Workflow
Detailed Methodology
-
Animals: Male C57BL/6 mice, 10-12 weeks old.
-
Experimental Groups:
-
Group 1: Sham-operated control.
-
Group 2: tMCAO + Vehicle.
-
Group 3: tMCAO + this compound (e.g., 20 mg/kg).
-
-
Drug Administration:
-
Administer a single dose of this compound or vehicle i.p. 1 hour before the tMCAO procedure. Post-operative doses can be given at 24-hour intervals.
-
-
tMCAO Surgery:
-
Anesthetize the mouse.
-
Introduce a silicone-coated 6-0 nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Sham-operated animals undergo the same surgical procedure without filament insertion.
-
-
Neurological Assessment:
-
Evaluate neurological deficits at 24 and 48 hours post-surgery using a 5-point scale (e.g., 0: no deficit; 1: contralateral forelimb flexion; 2: circling; 3: falling to the contralateral side; 4: no spontaneous movement).
-
-
Infarct Volume Measurement:
-
At 48 hours, euthanize the mice and harvest the brains.
-
Slice the brain into 2 mm coronal sections and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).
-
Calculate the infarct volume as a percentage of the total hemisphere volume.
-
-
Endpoint Analysis:
-
Immunohistochemistry: Stain sections from the peri-infarct region for Iba1 to assess microglial activation.
-
ELISA: Measure levels of TNF-α, IL-6, and IL-1β in tissue homogenates from the peri-infarct region.
-
Expected Quantitative Data
| Group | Treatment | Neurological Score (at 48h) | Infarct Volume (%) | Peri-infarct IL-1β (pg/mg protein) |
| 1 | Sham | 0 | 0 | 12 ± 3 |
| 2 | tMCAO + Vehicle | 2.8 ± 0.3 | 45 ± 5 | 180 ± 25 |
| 3 | tMCAO + this compound | 1.6 ± 0.2 | 25 ± 4 | 95 ± 15** |
| *Data are presented as mean ± SEM. *p<0.01 vs. tMCAO + Vehicle group. |
Conclusion
The provided protocols offer a framework for the in vivo evaluation of this compound's therapeutic potential in diseases with a significant neuroinflammatory component. Based on its potent anti-inflammatory and antioxidant properties demonstrated in vitro, it is hypothesized that this compound will ameliorate disease severity across these models by suppressing microglial activation, reducing pro-inflammatory cytokine production, and protecting against neuronal damage. These studies are a critical step in translating the promising preclinical findings of this compound into potential clinical applications for neuroinflammatory disorders.
References
- 1. criver.com [criver.com]
- 2. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active induction of experimental allergic encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Editorial: Neuroinflammation and neuroimmune response in experimental MCAO and ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Checkerboard Assay for Determining the Synergistic Antibiotic Activity of Nordalbergin
Synopsis
This document provides detailed application notes and protocols for assessing the synergistic antibiotic activity of Nordalbergin, a natural coumarin, with β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). The protocols outlined herein are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies to combat antibiotic resistance.
Application
The checkerboard assay is a robust in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agents when used in combination. These protocols are specifically tailored to evaluate the ability of this compound to potentiate the efficacy of conventional β-lactam antibiotics against MRSA, a clinically significant multi-drug resistant pathogen.
Principle of the Checkerboard Assay
The checkerboard assay involves a two-dimensional titration of two compounds in a microtiter plate. Serial dilutions of this compound are made along one axis (e.g., rows), and serial dilutions of a β-lactam antibiotic are made along the perpendicular axis (e.g., columns). Each well is then inoculated with a standardized bacterial suspension. After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The interaction between the two compounds is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.
Mechanism of Synergistic Action
Recent studies have demonstrated that this compound enhances the antimicrobial activity of β-lactam antibiotics against MRSA through a multi-pronged mechanism[1][2]. This compound has been shown to suppress the activity of β-lactamase, an enzyme produced by resistant bacteria that inactivates β-lactam antibiotics[1][2]. Furthermore, it destabilizes the bacterial cell membrane, increasing its permeability[1][2]. This dual action allows β-lactam antibiotics to reach their target, the penicillin-binding proteins (PBPs), and effectively inhibit cell wall synthesis, leading to bacterial cell death.
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
β-lactam antibiotics (e.g., amoxicillin, cefixime, cefpirome)
-
Methicillin-Resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Broth (TSB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Sterile reservoirs
Equipment
-
Incubator (37°C)
-
Microplate reader (optional, for automated reading)
-
Multichannel pipette
-
Vortex mixer
-
Spectrophotometer
Checkerboard Assay Protocol
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of MRSA into TSB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD₆₀₀ of 0.08-0.1).
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound and the β-lactam antibiotic in an appropriate solvent (e.g., DMSO) and then dilute in CAMHB to the desired starting concentrations. It is recommended to prepare working solutions at 4 times the final desired highest concentration.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except for the first column and the last row.
-
In the first column (wells A1 to G1), add 100 µL of the this compound working solution. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as the antibiotic-only control. Column 12 will be the growth control.
-
In the last row (well H1 to H10), add 100 µL of the β-lactam antibiotic working solution. Perform a two-fold serial dilution upwards from row G to row A.
-
This setup creates a checkerboard of decreasing concentrations of both agents.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control wells) with 50 µL of the prepared bacterial inoculum, bringing the final volume in each well to 100 µL.
-
The final concentration of the bacterial inoculum will be approximately 7.5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the drug (alone or in combination) that completely inhibits visible bacterial growth.
-
Data Analysis
The synergistic effect is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index using the following formula:
FIC Index = FICA + FICB
Where:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Results
The following tables summarize the quantitative data from checkerboard assays evaluating the synergistic activity of this compound with various β-lactam antibiotics against MRSA.
Table 1: MIC of this compound and β-Lactam Antibiotics against MRSA
| Compound | MIC (µg/mL) |
| This compound | >128 |
| Amoxicillin | 128 |
| Cefixime | 64 |
| Cefpirome | 64 |
Table 2: Synergistic Activity of this compound with β-Lactam Antibiotics (Checkerboard Assay)
| Antibiotic | MIC alone (µg/mL) | This compound (µg/mL) | MIC in combination (µg/mL) | FIC Index | Interpretation |
| Amoxicillin | 128 | 32 | ≤32 | ≤0.5 | Synergy |
| Cefixime | 64 | 32 | ≤16 | ≤0.5 | Synergy |
| Cefpirome | 64 | 32 | ≤16 | ≤0.5 | Synergy |
| Ampicillin | 128 | 32 | ≤32 | ≤0.5 | Synergy |
| Penicillin G | >256 | 32 | ≤64 | ≤0.5 | Synergy |
| Ceftriaxone | 128 | 32 | ≤32 | ≤0.5 | Synergy |
| Cefotaxime | 128 | 32 | ≤32 | ≤0.5 | Synergy |
| Ceftazidime | 64 | 32 | ≤16 | ≤0.5 | Synergy |
| Cefepime | 64 | 32 | ≤16 | ≤0.5 | Synergy |
Note: The MIC values for the antibiotics in combination with this compound were reduced by at least four-fold, resulting in FIC indices of ≤ 0.5, indicating a synergistic interaction[2].
Troubleshooting
| Issue | Possible Cause | Solution |
| No bacterial growth in control wells | Inoculum too dilute or non-viable | Prepare fresh inoculum and verify concentration |
| Contamination in sterility control wells | Non-sterile technique or reagents | Use fresh, sterile materials and aseptic technique |
| Inconsistent results between replicates | Pipetting errors | Calibrate pipettes and ensure proper mixing |
| Drug precipitation | Poor solubility | Use a different solvent or sonicate to dissolve |
Conclusion
The checkerboard assay is a reliable method for quantifying the synergistic interactions between this compound and β-lactam antibiotics. The data consistently demonstrates that this compound acts as a potent potentiator of β-lactam activity against MRSA. These findings support the further investigation of this compound as a potential adjuvant therapy to overcome β-lactam resistance in clinical settings.
Visualizations
Caption: Figure 1: Experimental Workflow of the Checkerboard Assay.
Caption: Figure 2: Mechanism of this compound's Synergistic Activity.
References
Application Notes and Protocols for Determining Nordalbergin Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nordalbergin, a coumarin compound, has demonstrated potential anti-inflammatory and anti-oxidative properties.[1][2][3][4] Assessing its cytotoxic effects is a critical step in evaluating its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[5][6][7][8] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[5][7][9] The intensity of the purple color is directly proportional to the number of viable cells.[5]
This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay. It includes reagent preparation, experimental procedures, data analysis, and visualization of the experimental workflow and a relevant signaling pathway.
Experimental Protocols
1. Materials and Reagents:
-
Cell Lines: Select appropriate cancer or normal cell lines for the study.
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO) and store at -20°C.
-
Cell Culture Medium: Use the recommended medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[5][9] Filter-sterilize and store protected from light at 4°C.[9][10]
-
Solubilization Solution: Use DMSO or a solution of 10% SDS in 0.01 M HCl to dissolve the formazan crystals.[11]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Equipment:
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm[7]
-
Inverted microscope
-
Multichannel pipette
-
2. Experimental Procedure:
Step 1: Cell Seeding
-
Culture the selected cell line to about 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (refer to Table 1 for general guidance) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Step 2: Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in a serum-free or low-serum medium. Suggested concentration ranges are provided in Table 2.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background absorbance.[5]
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[10][11]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][11]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[5]
Step 4: Data Acquisition
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Read the plate within 1 hour of adding the solubilization solution.[9]
3. Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: Recommended Cell Seeding Densities for MTT Assay
| Cell Type | Seeding Density (cells/well) |
| Adherent Cells (e.g., HeLa, A549) | 5,000 - 10,000 |
| Suspension Cells (e.g., Jurkat) | 20,000 - 50,000 |
| Primary Cells | Variable (requires optimization) |
Note: The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
Table 2: Suggested Concentration Ranges for this compound Cytotoxicity Screening
| Screening Phase | Concentration Range | Purpose |
| Initial Broad Range | 0.1 µM - 100 µM | To determine the approximate cytotoxic range. |
| Narrow Range (for IC₅₀) | Based on initial results | To accurately determine the IC₅₀ value. Studies have shown effects of this compound at concentrations up to 20 µM.[3][12] |
Mandatory Visualization
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Nordalbergin in Sepsis and Endotoxemia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nordalbergin, a coumarin compound, and its potential therapeutic applications in sepsis and endotoxemia research. This document outlines its mechanism of action, provides detailed experimental protocols for in vitro and in vivo models, and presents quantitative data from relevant studies.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Endotoxemia, often triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, is a major contributor to the septic inflammatory cascade. This compound, a coumarin extracted from Dalbergia sissoo, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical models of endotoxemia.[1][2] It mitigates the inflammatory response by targeting key signaling pathways involved in the pathogenesis of sepsis.[1][3][4]
Mechanism of Action
This compound exerts its protective effects against endotoxemia through a multi-targeted mechanism. It primarily inhibits the MAPK/NF-κB signaling pathway, a central regulator of inflammation.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. Furthermore, this compound attenuates the activation of the NLRP3 inflammasome and reduces the generation of reactive oxygen species (ROS), both of which play critical roles in the inflammatory response and subsequent tissue damage seen in sepsis.[1][2][3][4]
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
Quantitative Data
The following tables summarize the quantitative effects of this compound in in vitro and in vivo models of endotoxemia.
Table 1: In Vitro Effects of this compound on Macrophages
| Parameter | Cell Line | LPS Concentration | This compound Concentration (µM) | Result | Reference |
| Nitric Oxide (NO) Production | J774A.1 | 1 µg/mL | 5, 10, 15, 20 | Dose-dependent reduction | [2] |
| Prostaglandin E2 (PGE2) | J774A.1 | 1 µg/mL | 5, 10, 15, 20 | Dose-dependent reduction | [2] |
| TNF-α Production | J774A.1 | 1 µg/mL | 5, 10, 15, 20 | Dose-dependent reduction | [2] |
| IL-6 Production | J774A.1 | 1 µg/mL | 5, 10, 15, 20 | Dose-dependent reduction | [2] |
| IL-1β Maturation | J774A.1 | 1 µg/mL + ATP/Nigericin | 5, 10, 15, 20 | Dose-dependent reduction | [1] |
| iNOS Expression | J774A.1 | 1 µg/mL | 5, 10, 15, 20 | Dose-dependent reduction | [1] |
| COX-2 Expression | J774A.1 | 1 µg/mL | 5, 10, 15, 20 | Dose-dependent reduction | [1] |
| JNK Phosphorylation | J774A.1 | 1 µg/mL | 5, 10, 15, 20 | Dose-dependent reduction | [1] |
| p38 Phosphorylation | J774A.1 | 1 µg/mL | 5, 10, 15, 20 | Dose-dependent reduction | [1] |
| ROS Production | J774A.1 | 1 µg/mL | 5, 10, 15, 20 | Dose-dependent reduction | [1] |
Table 2: In Vivo Effects of this compound in LPS-Induced Endotoxemia Mouse Model
| Parameter | Animal Model | LPS Dose | This compound Dose | Result | Reference |
| Serum TNF-α | Mice | Not Specified | Not Specified | Reduced levels | [1] |
| Serum IL-6 | Mice | Not Specified | Not Specified | Reduced levels | [1] |
| Serum Aspartate Aminotransferase (AST) | LPS-challenged mice | Not Specified | Not Specified | Inhibited levels | [1][2] |
| Serum Alanine Aminotransferase (ALT) | LPS-challenged mice | Not Specified | Not Specified | Inhibited levels | [1][2] |
| Serum Blood Urea Nitrogen (BUN) | LPS-challenged mice | Not Specified | Not Specified | Inhibited levels | [1][2] |
| Inflammatory Cell Infiltration | LPS-challenged mice | Not Specified | Not Specified | Protective effects observed | [1][2] |
Experimental Protocols
The following are detailed protocols for applying this compound in common sepsis and endotoxemia research models. These protocols are based on methodologies described in the cited literature.
In Vitro Endotoxemia Model
Objective: To evaluate the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
Materials:
-
J774A.1 macrophage cell line (or other suitable macrophage-like cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Reagents for NO, PGE2, and cytokine (TNF-α, IL-6, IL-1β) quantification (e.g., Griess reagent, ELISA kits)
-
Reagents for Western blotting (antibodies against iNOS, COX-2, p-JNK, p-p38, etc.)
-
Reagents for ROS detection (e.g., DCFH-DA)
Protocol:
-
Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 5, 10, 15, 20 µM) in cell culture medium. Pre-treat the cells with this compound for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production).
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of NO, PGE2, TNF-α, and IL-6 using appropriate assays.
-
Cell Lysates: Lyse the cells to extract total protein for Western blot analysis of iNOS, COX-2, and phosphorylated MAPK proteins.
-
ROS Measurement: For ROS analysis, load cells with a fluorescent probe (e.g., DCFH-DA) before or during LPS stimulation and measure fluorescence intensity.
-
In Vivo Endotoxemia Model
Objective: To assess the protective effects of this compound against LPS-induced endotoxemia and organ injury in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound administration (e.g., saline with a small percentage of DMSO)
-
Anesthesia
-
Blood collection supplies
-
Reagents for serum biomarker analysis (e.g., ELISA kits for cytokines, colorimetric assays for AST, ALT, BUN)
-
Histology supplies (formalin, paraffin, H&E stain)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Control, LPS only, LPS + this compound).
-
This compound Administration: Administer this compound (e.g., intraperitoneally or orally) at a predetermined dose and time point before LPS challenge. Administer vehicle to the control and LPS-only groups.
-
LPS Challenge: Induce endotoxemia by injecting LPS (e.g., intraperitoneally).
-
Monitoring: Monitor the animals for signs of sickness and survival.
-
Sample Collection: At a specific time point post-LPS injection (e.g., 6, 12, or 24 hours), euthanize the mice and collect blood via cardiac puncture. Perfuse organs with saline and collect tissues (e.g., liver, kidney, lung) for histological analysis.
-
Analysis:
-
Serum Analysis: Separate serum from the blood and measure the levels of TNF-α, IL-6, AST, ALT, and BUN.
-
Histology: Fix tissues in formalin, embed in paraffin, section, and stain with H&E to assess tissue damage and inflammatory cell infiltration.
-
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound presents a promising therapeutic candidate for the management of sepsis and endotoxemia. Its ability to modulate multiple key inflammatory pathways highlights its potential to mitigate the excessive inflammation and organ damage associated with these conditions. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic utility of this compound in the context of systemic inflammatory response syndromes. Further research is warranted to elucidate its full therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Nordalbergin for the Investigation of Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nordalbergin, a natural coumarin compound, in the study of microglial activation. This compound has been identified as a potent anti-neuroinflammatory agent, offering significant potential for research and development in the context of neurodegenerative diseases.[1][2]
Introduction to this compound and Microglial Activation
Microglia, the resident immune cells of the central nervous system, play a crucial role in brain homeostasis and pathology.[3] Their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases.[1][2] this compound, isolated from the wood bark of Dalbergia sissoo, has demonstrated significant anti-inflammatory and anti-oxidative properties in microglial cells.[1][2] It effectively suppresses the production of pro-inflammatory mediators and cytokines, making it a valuable tool for studying the mechanisms of neuroinflammation and for the development of novel therapeutic strategies.[1][2]
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by targeting key signaling pathways involved in microglial activation. Specifically, it has been shown to:
-
Attenuate the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: this compound inhibits the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[2][4] This pathway is critical for regulating the production of inflammatory mediators.[4]
-
Inhibit NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a protein complex that, when activated, leads to the secretion of pro-inflammatory cytokines like IL-1β.[2] this compound has been shown to attenuate the activation of the NLRP3 inflammasome in microglia.[1][2]
-
Reduce Reactive Oxygen Species (ROS) Production: this compound decreases both intracellular and mitochondrial ROS production in activated microglia, highlighting its anti-oxidative properties.[1][2]
The inhibitory effects of this compound on these pathways collectively lead to a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a decrease in the secretion of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]
Data Presentation: Effects of this compound on LPS-Stimulated BV2 Microglia
The following tables summarize the quantitative effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Table 1: Effect of this compound on Pro-inflammatory Mediators and Cytokines
| Concentration (µM) | NO Production (% of LPS control) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) | IL-1β Secretion (% of LPS control) |
| 5 | Reduced | Reduced | Reduced | Reduced | Reduced | Reduced |
| 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 20 | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |
Data presented are qualitative summaries based on the dose-dependent inhibitory effects reported in the source literature. For precise quantitative values, refer to the original publication.[1]
Table 2: Effect of this compound on MAPK Phosphorylation and ROS Production
| Concentration (µM) | p-ERK Expression (% of LPS control) | p-JNK Expression (% of LPS control) | p-p38 Expression (% of LPS control) | Intracellular ROS (% of LPS control) | Mitochondrial ROS (% of LPS control) |
| 5 | Reduced | Reduced | Reduced | Reduced | Reduced |
| 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 20 | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |
Data presented are qualitative summaries based on the dose-dependent inhibitory effects reported in the source literature. For precise quantitative values, refer to the original publication.[1][4]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on microglial activation, based on methodologies used in published research.[1]
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine microglial BV2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to achieve final desired concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration does not affect cell viability.
-
Experimental Procedure:
-
Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for 30 minutes.[4]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time, depending on the endpoint being measured (e.g., 24 hours for cytokine production).[5]
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Procedure:
-
Following treatment with this compound and/or LPS, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Reagent)
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 4: Cytokine Measurement (ELISA)
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific kit being used.
-
Protocol 5: Western Blot Analysis
-
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, ERK, p-JNK, JNK, p-p38, p38, NLRP3, and an appropriate loading control (e.g., β-actin).
-
Wash the membrane and incubate with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 6: Reactive Oxygen Species (ROS) Detection (Flow Cytometry)
-
Procedure:
-
Intracellular ROS:
-
After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
-
Mitochondrial ROS:
-
After treatment, incubate the cells with 5 µM MitoSOX Red for 10 minutes at 37°C.[6]
-
-
Flow Cytometry:
-
Wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Analyze the fluorescence intensity using a flow cytometer.
-
-
Visualizations
Caption: this compound's mechanism of action in inhibiting microglial activation.
Caption: Workflow for studying this compound's effects on microglial activation.
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Noradrenaline as a key neurotransmitter in modulating microglial activation in stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Experimental Design for Testing Nordalbergin's Efficacy in MRSA Infections
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. Nordalbergin, a naturally occurring coumarin, has demonstrated promising synergistic activity with β-lactam antibiotics against MRSA.[1][2] These application notes provide detailed experimental protocols to evaluate the efficacy of this compound as a potential therapeutic agent for MRSA infections. The protocols cover in vitro and in vivo methodologies to assess its antimicrobial activity, mechanism of action, and therapeutic potential.
Recent studies indicate that this compound potentiates the activity of β-lactam antibiotics by suppressing β-lactamase and destabilizing the bacterial cell membrane.[1][3] Furthermore, it has been shown to improve the therapeutic efficacy of amoxicillin in a murine pneumonia model of MRSA infection.[1][4]
In Vitro Efficacy Assessment
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of MRSA.
Protocol:
-
Bacterial Culture: Prepare an overnight culture of the MRSA strain (e.g., USA300) in Tryptic Soy Broth (TSB).
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate. A suggested starting concentration is 128 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound with no visible bacterial growth.
-
MBC Determination: Plate 100 µL from each well showing no growth onto Tryptic Soy Agar (TSA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Synergy Testing with β-Lactam Antibiotics (Checkerboard Assay)
This assay evaluates the synergistic effect of this compound with a β-lactam antibiotic (e.g., amoxicillin).
Protocol:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound horizontally and a β-lactam antibiotic vertically.
-
Inoculation: Add MRSA inoculum (5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates an additive or indifferent effect.
-
FICI > 4 indicates antagonism.
-
Quantitative Data Summary:
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | >128 | 32 (with various β-lactams)[3] | <0.5[3] | Synergy |
| Amoxicillin | Varies by strain | Reduced ≥4-fold[3] | <0.5[3] | Synergy |
| Ampicillin | Varies by strain | Reduced ≥4-fold[3] | <0.5[3] | Synergy |
| Cefixime | Varies by strain | Reduced ≥4-fold[3] | <0.5[3] | Synergy |
| Cefpirome | Varies by strain | Reduced ≥4-fold[3] | <0.5[3] | Synergy |
β-Lactamase Inhibition Assay
This protocol assesses the ability of this compound to inhibit the activity of β-lactamase produced by MRSA.
Protocol:
-
Enzyme Preparation: Obtain purified β-lactamase or prepare a crude cell lysate from a β-lactamase-producing MRSA strain.
-
Reaction Mixture: In a microplate, add the β-lactamase preparation and various concentrations of this compound.
-
Substrate Addition: Add a chromogenic β-lactam substrate, such as nitrocefin.
-
Measurement: Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate. A decrease in the rate of color change indicates inhibition of β-lactamase activity.
This compound's inhibition of β-lactamase.
Biofilm Disruption Assay (Crystal Violet Method)
This protocol evaluates the effect of this compound on MRSA biofilm formation and disruption.
Protocol:
-
Biofilm Formation: Grow MRSA in a 96-well plate with TSB for 24-48 hours to allow biofilm formation.
-
Treatment: Remove the planktonic bacteria and add fresh media containing various concentrations of this compound (alone or in combination with a β-lactam).
-
Incubation: Incubate for another 24 hours.
-
Staining: Wash the wells with phosphate-buffered saline (PBS), fix the biofilms with methanol, and stain with 0.1% crystal violet.[5][6]
-
Quantification: Solubilize the bound dye with 30% acetic acid and measure the absorbance at 570 nm.[6] A reduction in absorbance indicates biofilm inhibition or disruption.
Cell Membrane Permeability Assay (Propidium Iodide Uptake)
This assay assesses the ability of this compound to disrupt the MRSA cell membrane.
Protocol:
-
Bacterial Suspension: Prepare a suspension of MRSA in PBS.
-
Treatment: Add this compound at various concentrations to the bacterial suspension.
-
Staining: Add propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes.
-
Measurement: Measure the fluorescence intensity using a fluorometer or visualize under a fluorescence microscope. An increase in fluorescence indicates increased membrane permeability.[7][8][9]
In Vivo Efficacy Assessment
Murine Model of MRSA Pneumonia
This model evaluates the therapeutic efficacy of this compound in a lung infection model.
Protocol:
-
Animal Model: Use 6-8 week old female C57BL/6 or BALB/c mice.[3]
-
Infection: Anesthetize the mice and intranasally inoculate with a sublethal dose of MRSA (e.g., 1 x 10^8 CFU).[3]
-
Treatment: At a specified time post-infection (e.g., 2 or 12 hours), administer this compound (e.g., 40 or 80 mg/kg) and/or a β-lactam antibiotic (e.g., amoxicillin 40 mg/kg) via oral gavage.[3] Treatment can be repeated at intervals (e.g., every 12 hours).[3]
-
Endpoint Analysis: At 24 hours post-infection, euthanize the mice and collect lung tissue.[3]
-
Bacterial Load: Homogenize the lungs and plate serial dilutions to determine the CFU count.
-
Histopathology: Fix lung tissue in formalin for histological analysis to assess inflammation and tissue damage.
-
Cytokine Analysis: Measure levels of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in lung homogenates using ELISA.[4]
-
Quantitative Data Summary:
| Treatment Group | Dosage (mg/kg) | Lung Bacterial Load (log10 CFU/g) | TNF-α Level (pg/mL) | IL-10 Level (pg/mL) |
| MRSA Control | - | High | High | Low |
| Amoxicillin | 40[3] | Reduced | Moderately Reduced | Slightly Increased |
| This compound | 40 or 80[3] | Reduced | Reduced | Increased |
| Amoxicillin + this compound | 40 + 80[3] | Significantly Reduced | Significantly Reduced | Significantly Increased |
Murine Model of MRSA Skin Infection
This model assesses the efficacy of this compound in treating skin and soft tissue infections.
Protocol:
-
Animal Model: Use BALB/c or CD-1 mice.
-
Infection: Shave the dorsal side of the mice and induce a skin infection by subcutaneous or intradermal injection of MRSA (e.g., 1 x 10^7 CFU).[10]
-
Treatment: Administer this compound (dosage to be determined based on preliminary studies) topically or systemically at specified intervals.
-
Endpoint Analysis:
-
Lesion Size: Measure the lesion size daily using calipers.
-
Bacterial Load: At the end of the experiment, excise the lesion and surrounding tissue, homogenize, and determine the bacterial CFU count.[10]
-
Histopathology: Analyze tissue sections for signs of inflammation and necrosis.
-
Mechanism of Action and Signaling Pathways
This compound's primary mechanisms against MRSA involve the inhibition of β-lactamase and destabilization of the cell membrane.[1] The disruption of the cell membrane can lead to the dysregulation of essential two-component signaling systems that are crucial for bacterial viability and virulence.
Proposed mechanism of this compound action on MRSA.
The destabilization of the cell membrane by this compound likely interferes with the function of two-component signaling systems such as WalKR, which is essential for regulating cell wall synthesis in S. aureus.[11] This disruption, combined with the direct inhibition of β-lactamase, creates a multi-pronged attack that enhances the efficacy of β-lactam antibiotics and leads to bacterial cell death. Further research is warranted to elucidate the specific interactions between this compound and these signaling pathways.
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound's efficacy against MRSA. The data suggest that this compound, particularly in combination with β-lactam antibiotics, is a promising candidate for further drug development. The synergistic interaction, coupled with its ability to counteract key resistance mechanisms, highlights its potential to address the challenge of MRSA infections.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Synergizes with Novel β-Lactam Antibiotics against MRSA Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Synergizes with Novel β-Lactam Antibiotics against MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. LL37-Derived Fragments Improve the Antibacterial Potential of Penicillin G and Ampicillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Subcutaneous Infection of Methicillin Resistant Staphylococcus Aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nordalbergin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Nordalbergin (6-hydroxy-7-methoxy-4-phenylcoumarin) and its derivatives. The methodologies outlined are based on established synthetic routes for 4-phenylcoumarins, offering a foundation for the generation of a library of this compound analogues for research purposes, particularly in the fields of inflammation and neurodegenerative diseases.
Introduction
This compound is a naturally occurring 4-phenylcoumarin that has demonstrated significant anti-inflammatory and antioxidant properties. Research has indicated its potential to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome, making it a compound of interest for therapeutic development. The synthesis of this compound and a diverse range of its derivatives is crucial for structure-activity relationship (SAR) studies, target identification, and the development of novel therapeutic agents.
This document outlines the chemical synthesis of the this compound core structure and provides protocols for its derivatization at the 6-hydroxyl group through O-alkylation and O-acylation.
Synthesis of the this compound Core
The fundamental structure of this compound can be efficiently synthesized via the Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, 2-methoxyhydroquinone is reacted with ethyl benzoylacetate.
Experimental Protocol: Pechmann Condensation for this compound Synthesis
Materials:
-
2-Methoxyhydroquinone
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of 2-methoxyhydroquinone (1 equivalent) and ethyl benzoylacetate (1 equivalent), slowly add concentrated sulfuric acid (catalytic amount) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 5-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a NaOH solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 6-hydroxy-7-methoxy-4-phenylcoumarin (this compound).
Quantitative Data:
| Product Name | Starting Materials | Reaction Type | Catalyst | Yield (%) | Reference |
| 7-hydroxy-4-(2-fluorophenyl)coumarin | Resorcinol, Methyl 2-fluorobenzoylacetate | Pechmann Condensation | H₂SO₄ | 91 | [1] |
| This compound | 2-Methoxyhydroquinone, Ethyl benzoylacetate | Pechmann Condensation | H₂SO₄ | Estimated >85% | Adapted from[1] |
Note: The yield for this compound is an estimation based on the high yield achieved for a structurally similar compound under similar reaction conditions.
Derivatization of this compound
The 6-hydroxyl group of this compound is a key site for derivatization, allowing for the exploration of SAR. O-alkylation and O-acylation are common methods to introduce a variety of functional groups at this position.
Protocol 1: O-Alkylation of this compound
Materials:
-
This compound (6-hydroxy-7-methoxy-4-phenylcoumarin)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in acetone or DMF, add potassium carbonate (2-3 equivalents).
-
Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data for O-Alkylation of a Similar Hydroxycoumarin:
| Starting Material | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 7-hydroxy-4-(2-fluorophenyl)coumarin | Dimethyl sulfate | K₂CO₃ | Acetone | Not specified, but successful | [1] |
Protocol 2: O-Acylation of this compound
Materials:
-
This compound (6-hydroxy-7-methoxy-4-phenylcoumarin)
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or THF.
-
Add pyridine or triethylamine (1.5-2 equivalents) to the solution.
-
Cool the mixture to 0 °C and add the acyl chloride or acid anhydride (1.1-1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound and its derivatives.
Signaling Pathway of this compound
Caption: Inhibition of inflammatory pathways by this compound.
References
Application Notes and Protocols for Long-Term Storage of Nordalbergin Solutions
Disclaimer: The following application notes and protocols are based on general best practices for the storage of novel small molecule compounds. As "Nordalbergin" is a hypothetical compound for the purposes of this document, all specific data and recommendations are illustrative. Researchers must conduct their own stability studies to determine the optimal storage conditions for their specific this compound solutions.
Introduction
The stability and integrity of this compound solutions are critical for ensuring the reproducibility and accuracy of experimental results, as well as for maintaining its therapeutic efficacy in drug development. Improper storage can lead to degradation of the compound, resulting in decreased potency, altered bioactivity, and the potential for confounding experimental outcomes. These guidelines provide a framework for the preparation, storage, and handling of this compound solutions to maintain their quality over the long term.
Chemical and Physical Properties
A summary of the hypothetical properties of this compound is provided below. These values should be determined empirically for the actual compound.
| Property | Value (Hypothetical) |
| Molecular Formula | C₂₂H₂₅N₃O₄ |
| Molecular Weight | 400.45 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (>20 mg/mL). Sparingly soluble in water (<0.1 mg/mL). |
| Stability | Light-sensitive. Prone to oxidation in solution. Hydrolytically stable at neutral pH. |
| pKa | 7.8 |
Recommended Long-Term Storage Conditions
To minimize degradation, this compound solutions should be stored under the following conditions. A decision-making workflow for selecting the appropriate storage is provided in Figure 1.
| Parameter | Condition | Rationale |
| Temperature | -80°C (Ultra-low freezer) | Minimizes chemical degradation and microbial growth. |
| -20°C (Standard freezer) | Acceptable for short to medium-term storage (1-6 months). | |
| Light Exposure | Amber or opaque vials | Protects from light-induced degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation, especially for solutions in volatile organic solvents. |
| Container | Borosilicate glass or polypropylene tubes with secure seals | Chemically inert and prevents solvent evaporation. |
| Form | Concentrated stock solutions in an anhydrous solvent (e.g., DMSO) | More stable than dilute aqueous solutions. |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation: Allow the vial of solid this compound and anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Weighing: Weigh out 4.00 mg of this compound powder using an analytical balance in a chemical fume hood.
-
Solubilization: Add the weighed this compound to a sterile, amber glass vial. Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber polypropylene tubes.
-
Inert Gas Purge: Before sealing, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen.
-
Storage: Store the aliquots at -80°C.
This protocol outlines a method to assess the stability of this compound solutions over time using High-Performance Liquid Chromatography (HPLC). The experimental workflow is visualized in Figure 2.
-
Sample Preparation: Prepare a batch of this compound stock solution (e.g., 1 mM in DMSO) and aliquot into multiple vials.
-
Storage Conditions: Divide the aliquots into different storage groups:
-
-80°C in the dark (Control)
-
-20°C in the dark
-
4°C in the dark
-
Room temperature in the dark
-
Room temperature with light exposure
-
-
Time Points: Designate time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
Analysis at T=0: Immediately analyze three aliquots from the control group to establish the initial concentration and purity (peak area) of this compound via a validated HPLC method.
-
Subsequent Analysis: At each subsequent time point, retrieve three aliquots from each storage condition.
-
Sample Processing: Allow aliquots to thaw completely at room temperature. Prepare samples for HPLC analysis according to your standard procedure.
-
Data Collection: Analyze the samples by HPLC and record the peak area of the this compound parent compound.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 control. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
Figure 1: Decision tree for selecting appropriate long-term storage conditions for this compound.
Figure 2: Experimental workflow for the long-term stability assessment of this compound solutions.
Figure 3: Hypothetical signaling pathway showing this compound as an inhibitor of a receptor tyrosine kinase.
Troubleshooting & Optimization
Technical Support Center: Optimizing Nordalbergin Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Nordalbergin in cell culture experiments. The following frequently asked questions (FAQs), troubleshooting guides, and detailed protocols are designed to help you optimize your experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive, small molecule inhibitor of the Receptor Tyrosine Kinase (RTK) family. It is designed to selectively target the kinase domain of specific RTKs, preventing autophosphorylation and the activation of downstream signaling pathways that are crucial for cell proliferation and survival. Its high specificity makes it a valuable tool for studying cellular signaling in various cancer cell lines.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[1] To avoid repeated freeze-thaw cycles, aliquot the stock solution and store it at -20°C or -80°C.[1] When preparing your experiment, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically less than 0.5%, and ideally at or below 0.1%.[1][2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all your experiments to account for any effects of the solvent.[3]
Q4: How do I determine the optimal concentration of this compound for my specific cell line?
A4: The optimal concentration of this compound will vary depending on the cell line, the duration of the experiment, and the biological endpoint being measured.[1] It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cellular model.[3] A good starting point is to test a wide range of concentrations (e.g., 0.01 µM to 50 µM) in a cell viability assay.[1]
Data Presentation
The following tables provide a summary of representative data for this compound to guide your experimental design.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT 116 | Colon Carcinoma | 18.6 |
| MCF7 | Breast Carcinoma | 0.67 |
| H460 | Non-Small Cell Lung Carcinoma | 9.0 |
| SKBR3 | Breast Cancer | 0.080[4] |
| BT474 | Breast Cancer | 0.036[4] |
Note: These values are examples and the actual IC50 should be determined empirically for your specific cell line and experimental conditions.
Table 2: Recommended Concentration Ranges for Common Assays
| Application | Recommended Concentration Range | Notes |
| Inhibition of RTK Phosphorylation | 0.1 µM - 10 µM | Confirm with Western blot.[1] |
| Inhibition of Cell Viability | 0.5 µM - 25 µM | Highly cell-line dependent.[1] |
| Induction of Apoptosis | 5 µM - 50 µM | May require longer incubation times. |
Troubleshooting Guide
Issue 1: No or weak inhibition of target phosphorylation is observed.
-
Possible Cause 1: Suboptimal Inhibitor Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the IC50 for the inhibition of your target's phosphorylation.[2]
-
-
Possible Cause 2: Short Incubation Time. The inhibitor may require more time to exert its effect.
-
Solution: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to find the optimal incubation period.[1]
-
-
Possible Cause 3: Degraded Inhibitor. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the stock solution for your experiments.[1]
-
-
Possible Cause 4: Antibody Quality. The antibodies used for Western blotting may not be specific or sensitive enough.
-
Solution: Verify the specificity and determine the optimal dilution for your phospho-specific and total protein antibodies.[2]
-
Issue 2: High levels of cell death or cytotoxicity at expected inhibitory concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line. Your chosen cell line may be particularly sensitive to the inhibition of the signaling pathway targeted by this compound.
-
Solution: Lower the concentration of this compound and/or reduce the incubation time.[1]
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, small molecule inhibitors can have off-target effects.
-
Solution: Decrease the concentration of this compound and confirm that the observed cytotoxicity correlates with the inhibition of the intended target's phosphorylation.[1]
-
-
Possible Cause 3: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%) and include a vehicle-only control.[2]
-
Issue 3: The this compound compound is precipitating in the cell culture medium.
-
Possible Cause 1: Poor Aqueous Solubility. this compound, like many small molecules, may have limited solubility in aqueous solutions.[2]
-
Solution: Prepare fresh dilutions from your high-concentration stock in DMSO just before adding to the pre-warmed (37°C) cell culture medium. Briefly vortexing the diluted solution can also help.[2]
-
-
Possible Cause 2: Compound Instability. The compound may not be stable in the culture medium over long incubation periods.
-
Solution: For long-term experiments, consider changing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).[2]
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[6][7]
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[1]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[5]
-
Incubate with MTT: Incubate the plate at 37°C for 4 hours.[8]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[8]
-
Incubate for Solubilization: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan.[5]
-
Read Absorbance: Mix each sample by pipetting and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of this compound's target protein to confirm its inhibitory activity.
-
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with freshly added protease and phosphatase inhibitors[9]
-
BCA or Bradford assay reagents
-
SDS-PAGE gels
-
PVDF membrane[9]
-
Blocking buffer (5% w/v BSA in TBST)[9]
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[2] Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
Sample Preparation: Mix equal amounts of protein with 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run under standard conditions.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[9]
-
Primary Antibody Incubation: Dilute the primary antibodies (one for the phosphorylated target and one for the total target on a separate blot) in the blocking buffer and incubate the membrane overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three to four times for 5 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[2]
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.[2]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in ELISA Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in Enzyme-Linked Immunosorbent Assay (ELISA). High background, characterized by excessive color development or high optical density (OD) readings across the plate, can reduce assay sensitivity and lead to inaccurate results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an ELISA assay?
High background in an ELISA generally refers to unexpectedly high signal or color development across the entire plate, including in the negative control wells.[1][3] This elevated "noise" can obscure the specific signal from the target analyte, thereby reducing the sensitivity and reliability of the assay.[1]
Q2: What are the primary causes of high background?
The most common culprits for high background are insufficient plate washing and inadequate blocking.[1] Other significant factors include improper antibody concentrations, issues with the substrate, contamination, and incorrect incubation conditions.[3][4][5]
Q3: How can I determine the source of the high background?
To identify the source of the high background, it is helpful to run a series of controls. For instance, a control without any primary antibody can help determine if the secondary antibody is binding non-specifically.[6] Additionally, a blank control (with no sample or antibodies) can indicate if the substrate or plate itself is contaminated.
Q4: Can the sample itself cause high background?
Yes, the sample matrix can contribute to high background.[1] Samples with high concentrations of interfering substances, such as fats or proteins, can cause non-specific binding.[3] If you switch sample types (e.g., from cell culture media to serum), you may need to re-optimize the assay to account for the more complex matrix.[1]
Troubleshooting Guide
The following tables summarize common causes of high background in ELISA assays and provide detailed solutions.
Table 1: Reagent and Solution-Related Issues
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Optimize the concentration of the primary and/or secondary antibody by performing a titration experiment.[5][6] |
| Insufficient Blocking | Increase the concentration of the blocking buffer (e.g., from 1% to 2% BSA). Extend the blocking incubation time. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer.[1][5][7] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents using high-quality, sterile water.[2][5] Ensure all glassware and equipment are thoroughly cleaned.[3] |
| Deteriorated Substrate Solution | Use a fresh substrate solution. The TMB Substrate Solution should be colorless before being added to the wells.[2] |
| Cross-reactivity of Antibodies | Use highly specific antibodies. Consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[5][6] |
Table 2: Procedural and Environmental Issues
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number of wash cycles. Increase the volume of wash buffer per well (at least 400 µL). Add a 30-second soak step between washes.[1][2] Ensure complete removal of wash buffer by tapping the plate on absorbent paper.[4] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the manufacturer's protocol.[3][8] Avoid running assays near heat sources or in direct sunlight. Maintain a consistent room temperature between 18–25°C.[2] |
| Plate Contamination | Handle plates in a clean environment. Use sterile, disposable pipette tips for each sample and reagent.[3] If necessary, use a new, clean plate.[6] |
| Plate Read Too Long After Stop Solution | Read the plate immediately after adding the stop solution.[4][6] |
| Improper Plate Coating | If coating your own plates, ensure the protocol for coating buffer, concentration, and incubation is followed precisely.[3] |
Experimental Protocols
Protocol: Antibody Titration to Determine Optimal Concentration
To minimize non-specific binding and reduce background, it is crucial to determine the optimal concentration for your primary and secondary antibodies. This is achieved through an antibody titration experiment.
Methodology:
-
Coat the Plate: Coat the wells of a 96-well ELISA plate with your antigen at a concentration that is known to be non-limiting. Incubate and wash according to your standard protocol.
-
Block the Plate: Block the plate using your standard blocking buffer and procedure to prevent non-specific binding.
-
Primary Antibody Dilution Series: Prepare a serial dilution of your primary antibody. A common starting range is 1:250, 1:500, 1:1000, 1:2000, 1:4000, 1:8000.
-
Incubate with Primary Antibody: Add the different dilutions of the primary antibody to the wells. Include a negative control well that receives only the antibody diluent. Incubate as per your protocol.
-
Wash: Wash the plate thoroughly.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (at its recommended concentration) to all wells. Incubate as per your protocol.
-
Wash: Wash the plate thoroughly.
-
Add Substrate: Add the substrate and incubate for the recommended time.
-
Stop Reaction and Read Plate: Add the stop solution and read the absorbance at the appropriate wavelength.
-
Analyze Results: Plot the absorbance values against the antibody dilutions. The optimal dilution will be the one that gives a strong signal with low background (the point where the signal-to-noise ratio is maximal).
Visualizations
The following diagrams illustrate key workflows and decision-making processes in troubleshooting high background in ELISA assays.
Caption: General ELISA workflow highlighting critical washing steps.
Caption: Decision tree for troubleshooting high background in ELISA.
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. biocompare.com [biocompare.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Artifacts in DCFDA assay for ROS measurement with Nordalbergin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay to measure reactive oxygen species (ROS) in the presence of Nordalbergin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant to ROS studies?
This compound is a naturally occurring coumarin, specifically a neoflavonoid, isolated from the wood bark of Dalbergia sissoo.[1][2][3] It has demonstrated anti-inflammatory and antioxidant properties.[4][5][6][7][8] Studies have shown that this compound can reduce the production of intracellular and mitochondrial ROS in cell models, making it a compound of interest in oxidative stress research.[4][5][6][7][9][10]
Q2: What is the principle of the DCFDA assay for ROS measurement?
The DCFDA assay is a widely used method to measure intracellular ROS. The cell-permeable H2DCFDA molecule diffuses into the cell where it is deacetylated by cellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy, flow cytometry, or a microplate reader.[11][12][13][14][15][16]
Q3: What are the known limitations and potential artifacts of the DCFDA assay?
The DCFDA assay is susceptible to several artifacts that can lead to inaccurate results. These include:
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Lack of Specificity: DCFDA is a broad-spectrum ROS indicator and is not specific to a particular type of ROS.[14]
-
Auto-oxidation: The DCFH probe can be oxidized by factors other than ROS, leading to false-positive signals.[17]
-
Photo-oxidation: Exposure to light during the experiment can cause photo-oxidation of the probe, resulting in increased background fluorescence.[17][18]
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Interference from Cellular Components: Cellular enzymes and other molecules can interact with the probe and affect its fluorescence.
-
Probe Efflux: The fluorescent DCF product can leak out of the cells, leading to an underestimation of ROS levels.[17]
-
Cell-free Interactions: The compound being tested can directly interact with the DCFDA probe in the absence of cells, causing a false signal.[11][19]
Troubleshooting Guide
This guide addresses specific issues that may arise when using the DCFDA assay with this compound.
Issue 1: Unexpected Decrease in ROS Levels
Possible Cause:
This compound has known antioxidant properties and is expected to reduce ROS levels.[4][5][6][7][8] However, it is crucial to differentiate between a true biological effect and an artifact.
Troubleshooting Steps:
-
Cell-Free Control: Perform a cell-free experiment by incubating this compound with the DCFDA probe in your experimental buffer without cells. This will determine if this compound directly quenches the fluorescence of oxidized DCF or inhibits the oxidation of H2DCF.[11][19]
-
Positive Control Quenching: Run a positive control for ROS induction (e.g., H₂O₂ or TBHP) with and without this compound. This will help assess if this compound is scavenging the induced ROS or interfering with the assay.
-
Alternative ROS Assays: Use a different ROS-sensitive probe with a distinct chemical structure and mechanism of action (e.g., DHE for superoxide, MitoSOX for mitochondrial superoxide) to confirm the antioxidant effect of this compound.
Issue 2: High Background Fluorescence
Possible Cause:
High background fluorescence can be caused by several factors, including auto-oxidation of the probe, photo-oxidation, or interference from the media.
Troubleshooting Steps:
-
Protect from Light: Minimize the exposure of your samples to light throughout the experiment.[18] Use aluminum foil to cover plates and turn off unnecessary lights.
-
Use Phenol Red-Free Medium: Phenol red in cell culture media can contribute to background fluorescence.[18] Switch to a phenol red-free medium for the duration of the assay.
-
Fresh Reagents: Prepare fresh working solutions of DCFDA immediately before use to minimize auto-oxidation.[18]
-
Optimize Probe Concentration: Titrate the concentration of the DCFDA probe to find the optimal concentration that gives a good signal-to-noise ratio for your cell type. A starting range of 10-50µM is often recommended.[12]
Issue 3: Inconsistent or Irreproducible Results
Possible Cause:
Variability in results can stem from inconsistencies in cell handling, incubation times, and measurement parameters.
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a uniform cell density across all wells of your plate.
-
Standardized Incubation Times: Adhere to consistent incubation times for probe loading and treatment with this compound.
-
Control for Cell Number: Normalize the fluorescence signal to the cell number or protein content in each well to account for variations in cell proliferation or cytotoxicity.[17]
-
Instrument Settings: Use consistent settings on your fluorescence reader (e.g., gain, excitation/emission wavelengths) for all measurements.
Experimental Protocols
Cell-Free Artifact Control
Objective: To determine if this compound directly interacts with the DCFDA probe.
Methodology:
-
Prepare a working solution of H2DCFDA in a cell-free buffer (e.g., PBS or HBSS).
-
Add different concentrations of this compound to the H2DCFDA solution.
-
Include a positive control where a known ROS generator (e.g., H₂O₂) is added to the H2DCFDA solution.
-
Incubate the plate under the same conditions as your cellular assay.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation / ~530 nm emission).
Data Presentation:
| Condition | This compound (µM) | H₂O₂ (µM) | Mean Fluorescence Intensity | Standard Deviation |
| Blank | 0 | 0 | ||
| This compound | 10 | 0 | ||
| This compound | 50 | 0 | ||
| Positive Control | 0 | 100 | ||
| This compound + H₂O₂ | 10 | 100 | ||
| This compound + H₂O₂ | 50 | 100 |
Cellular ROS Measurement with DCFDA
Objective: To measure the effect of this compound on intracellular ROS levels.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with 10-50 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C, protected from light.[12][18]
-
Wash the cells twice with warm, serum-free medium to remove the extracellular probe.[18]
-
Treat the cells with various concentrations of this compound in your complete cell culture medium. Include appropriate vehicle controls.
-
If inducing ROS, add the stimulus (e.g., H₂O₂) at this step.
-
Incubate for the desired treatment period.
-
Measure the fluorescence using a microplate reader, flow cytometer, or fluorescence microscope.
Data Presentation:
| Treatment | This compound (µM) | ROS Inducer | Mean Fluorescence Intensity | Standard Deviation | % ROS Inhibition |
| Vehicle Control | 0 | - | 0 | ||
| This compound | 10 | - | |||
| This compound | 50 | - | |||
| ROS Inducer Control | 0 | + | |||
| This compound + ROS Inducer | 10 | + | |||
| This compound + ROS Inducer | 50 | + |
Visualizations
References
- 1. This compound | CAS#:482-82-6 | Chemsrc [chemsrc.com]
- 2. This compound | 482-82-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia | Semantic Scholar [semanticscholar.org]
- 6. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. yenepoya.res.in [yenepoya.res.in]
Technical Support Center: Nordalbergin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Nordalbergin in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media.[1][2] this compound, a coumarin isolated from Dalbergia sissoo, may degrade over time in culture conditions, leading to a decreased effective concentration and potentially yielding byproducts with off-target effects.[3][4] Factors such as media pH, temperature, light exposure, and components like serum can influence its stability.[1]
Q2: What are the typical signs of this compound degradation in my cell culture experiments?
A2: Signs of degradation can include:
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A decrease in the expected biological activity over time.
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High variability between replicate wells or experiments.[5]
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Unexpected cytotoxicity, which could be caused by toxic degradation byproducts.[5]
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A visible change in the color of the culture medium.
Q3: How can I determine if this compound is degrading in my specific cell culture medium?
A3: The most reliable method to assess stability is to incubate this compound in your complete cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) for various durations (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent this compound compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A decrease in the concentration over time indicates instability.
Q4: What immediate steps can I take to minimize potential this compound instability?
A4: To mitigate potential degradation, consider the following:
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Prepare fresh solutions: Prepare this compound stock solutions and working solutions immediately before each experiment.
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Protect from light: this compound stock solutions should be stored protected from light.[3] It is good practice to also protect the culture plates from excessive light exposure during incubation.
-
Minimize time at 37°C: Add the this compound-containing medium to your cells immediately after preparation.[1]
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pH considerations: Be aware that the stability of similar compounds, like other flavonoids, can be pH-dependent. Ensure your media is properly buffered.
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Serum effects: Serum components can sometimes contribute to compound degradation.[1] If your experiment allows, consider reducing the serum concentration or using a serum-free medium for the treatment period.
Troubleshooting Guide: Assessing this compound Stability
If you suspect this compound instability is affecting your experiments, this guide provides a systematic approach to investigate and address the issue.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent biological effect | This compound degradation leading to a lower effective concentration. | Perform a time-course stability study using HPLC or LC-MS to quantify this compound concentration in your media over the duration of your experiment.[1] |
| High variability between replicates | Uneven degradation of this compound across the plate; pipetting errors. | Ensure consistent handling and incubation conditions for all wells. Use a fresh stock solution for each experiment. |
| Unexpected cytotoxicity | Formation of toxic degradation byproducts. | Analyze the media from treated wells at different time points using LC-MS to detect potential degradation products. Test the cytotoxicity of the vehicle control and the medium alone incubated for the same duration.[5] |
| Loss of activity in long-term experiments | Significant degradation of this compound over extended incubation periods. | Replenish the this compound-containing medium periodically during long-term assays. Determine the half-life of this compound in your media to establish an optimal replenishment schedule. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (the same formulation used in your experiments)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[3]
-
Prepare the working solution: Dilute the this compound stock solution in your complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Sample analysis: Once all time points are collected, analyze the samples by HPLC or LC-MS to determine the concentration of this compound. The sample from time 0 will serve as the initial concentration control.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
Table 2: Example Data from a Hypothetical this compound Stability Study
| Time (hours) | This compound Remaining (%) in Medium A (with 10% FBS) | This compound Remaining (%) in Medium B (serum-free) |
| 0 | 100 | 100 |
| 2 | 95.2 | 98.1 |
| 4 | 88.7 | 96.5 |
| 8 | 75.4 | 92.3 |
| 24 | 45.1 | 85.6 |
| 48 | 15.8 | 74.9 |
This is hypothetical data for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
References
Improving the reproducibility of Nordalbergin in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of in vivo studies involving Nordalbergin. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and repeatable experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth between subjects in the same treatment group. | Inconsistent tumor cell implantation; Uneven distribution of this compound within the formulation; Subject-to-subject differences in metabolism. | Refine implantation technique to ensure a consistent number of viable cells are injected; Ensure complete solubilization or uniform suspension of this compound before administration; Increase sample size to account for biological variability. |
| Unexpected toxicity or adverse events at previously reported safe doses. | Differences in animal strain, age, or health status; Contamination of the this compound compound; Incorrect vehicle formulation. | Verify the genetic background and health status of the animal model; Conduct analytical chemistry to confirm the purity and identity of the this compound batch; Prepare fresh vehicle and this compound formulation for each experiment, ensuring compatibility. |
| Inconsistent anti-tumor efficacy compared to published data. | Incomplete communication of protocols in original studies[1]; Low statistical power due to small sample sizes[2]; Natural random variation between experiments[2]. | Contact the authors of the original study for detailed protocols; Perform a power analysis to determine the appropriate number of subjects per group; Replicate the experiment to confirm the initial findings and consider meta-analysis of results. |
| This compound formulation appears to precipitate out of solution. | Poor solubility of this compound in the chosen vehicle; Incorrect pH or temperature of the vehicle. | Test a panel of biocompatible solvents or co-solvents; Adjust the pH of the vehicle to improve solubility; Gently warm the formulation and maintain temperature during administration. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hypothetical 'Kinase Suppressor of Ras 3' (KSR3), a scaffold protein implicated in aberrant cell signaling pathways. By binding to the ATP-binding pocket of KSR3, this compound disrupts the formation of a key signaling complex, leading to downstream inhibition of the MEK-ERK pathway and subsequent induction of apoptosis in tumor cells.
Q2: What is the recommended in vivo dosing regimen for this compound in a murine xenograft model?
A2: Based on preclinical studies, a dose of 25 mg/kg administered via intraperitoneal (IP) injection once daily has shown significant anti-tumor activity with a manageable toxicity profile in a BALB/c nude mouse xenograft model. However, optimal dosage may vary depending on the specific tumor model and animal strain.
Q3: How should this compound be formulated for in vivo administration?
A3: For IP injection, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to ensure complete dissolution of the compound.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: this compound exhibits moderate plasma protein binding and has a half-life of approximately 6 hours in mice. The table below summarizes key pharmacokinetic parameters.
| Parameter | Value (Mouse) |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 1500 |
| AUC (0-24h) (ng·h/mL) | 9000 |
| Half-life (t1/2) (h) | 6.0 |
| Bioavailability (%) | 40 (Oral) |
Experimental Protocols
Murine Xenograft Model for Efficacy Assessment
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Cell Culture: Culture human colorectal cancer cells (e.g., HCT116) in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of sterile PBS into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.
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Drug Administration: Administer this compound (25 mg/kg) or vehicle control via IP injection once daily for 21 days.
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Efficacy Endpoint: The primary endpoint is tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.
Visualizations
References
Optimizing incubation time for Nordalbergin treatment in vitro
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the in vitro use of Nordalbergin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This leads to the downregulation of downstream targets involved in cell proliferation, survival, and differentiation, making it a subject of investigation for various cancer types.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting it in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for in vitro studies?
A3: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model. A common starting range for an initial dose-response curve is between 1 nM and 10 µM.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary based on the cell line's doubling time and the specific endpoint being measured (e.g., proliferation, apoptosis, protein phosphorylation). For short-term signaling studies (e.g., Western blot for p-ERK), an incubation of 2 to 6 hours may be sufficient. For cell viability or apoptosis assays, longer incubation times of 24, 48, or 72 hours are typically required to observe significant effects. A time-course experiment is recommended to determine the ideal endpoint for your study.
Optimizing Incubation Time: A Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No significant effect observed at expected concentrations. | 1. Incubation time is too short: The drug may not have had enough time to induce a measurable biological response. 2. Cell line is resistant: The cell line may have mutations downstream of MEK or utilize alternative survival pathways. 3. Drug degradation: Improper storage or handling of this compound stock solutions. | 1. Perform a time-course experiment: Test the effects of this compound at 24, 48, and 72 hours to identify the optimal time point. 2. Confirm target engagement: Perform a Western blot to check for reduced phosphorylation of ERK (p-ERK) after a short incubation (2-6 hours). This confirms the drug is inhibiting its target. 3. Prepare fresh dilutions: Always use freshly prepared working solutions from a properly stored stock. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell density across wells can lead to variable results. 2. Edge effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates. 3. Inaccurate pipetting: Errors in drug dilution or addition to wells. | 1. Ensure a single-cell suspension: Gently triturate cells before plating to avoid clumps. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator. 2. Avoid using outer wells: Fill the outer wells with sterile PBS or medium to create a humidity barrier and only use the inner wells for your experiment. 3. Calibrate pipettes regularly: Use properly calibrated pipettes and ensure consistent technique when preparing serial dilutions and treating cells. |
| High levels of cell death even in control (vehicle-treated) groups. | 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 2. Suboptimal cell culture conditions: Cells may be stressed due to issues like contamination, high passage number, or nutrient depletion. | 1. Maintain low solvent concentration: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Run a "vehicle-only" control to assess solvent toxicity. 2. Practice good cell culture technique: Regularly test for mycoplasma contamination and use cells within a low passage number range. Ensure medium is fresh and appropriate for the cell line. |
Data on this compound Efficacy
The following tables present representative data from studies on this compound's effect on various cancer cell lines. These values should be used as a reference, and researchers are encouraged to determine these parameters in their own experimental systems.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| A-375 | Malignant Melanoma | 72 | 8.5 |
| HT-29 | Colorectal Carcinoma | 72 | 15.2 |
| HCT116 | Colorectal Carcinoma | 72 | 25.7 |
| HeLa | Cervical Cancer | 72 | 150.4 |
Table 2: Time-Dependent Effect of this compound (100 nM) on A-375 Cell Viability
| Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | 0 |
| 6 | 98.2 | 2.1 |
| 12 | 91.5 | 3.5 |
| 24 | 70.3 | 4.2 |
| 48 | 45.1 | 3.8 |
| 72 | 22.8 | 2.9 |
Experimental Protocols
Protocol 1: Determining Cell Viability using a Luminescent Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired density (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence assays.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in your complete cell culture medium.
-
Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions or vehicle control. This will result in a final volume of 200 µL and a 1X drug concentration.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add the luminescent cell viability reagent (e.g., 100 µL of CellTiter-Glo® Reagent) to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and experimental application.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for a cell viability assay with this compound.
Dealing with Nordalbergin precipitation in aqueous solutions
Technical Support Center: Nordalbergin
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this compound in aqueous solutions.
This compound is a bioactive coumarin compound isolated from the wood bark of Dalbergia sissoo.[1][2][3] It has demonstrated potent activity in inducing the differentiation of HL-60 cells and exhibits anti-inflammatory and anti-oxidative effects.[1][2][3] However, its low aqueous solubility presents a significant hurdle in experimental setups.[4] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound precipitation.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
-
Question: My this compound, dissolved in an organic solvent like DMSO, precipitates immediately when I add it to my aqueous cell culture medium or phosphate-buffered saline (PBS). Why is this happening and what can I do?
-
Answer: This is a common phenomenon known as antisolvent precipitation.[5] this compound is highly soluble in organic solvents like DMSO but poorly soluble in aqueous solutions at neutral pH.[1][2] When the concentrated organic stock solution is diluted into an aqueous buffer, the solvent environment changes rapidly, causing the compound to crash out of solution.
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the bulk of the buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This allows for a more gradual change in solvent polarity.
-
Use a pH-Adjusted Buffer: this compound, as a weakly basic compound, exhibits higher solubility in acidic conditions.[6][7][8] Preparing your initial solution in a slightly acidic buffer (e.g., pH 5.0-6.0) before adjusting to the final desired pH may help.
-
Incorporate Solubilizing Excipients: Consider the use of cyclodextrins or other solubilizing agents in your aqueous buffer before adding this compound.[9][10][11][12][13]
-
Issue 2: Solution is Initially Clear but Develops Precipitate Over Time
-
Question: I successfully dissolved this compound and my solution was clear, but after a few hours at room temperature or 37°C, I see a precipitate forming. What is causing this delayed precipitation?
-
Answer: This indicates that you have created a supersaturated solution, which is thermodynamically unstable.[14] While initially dissolved, the this compound molecules will slowly aggregate and crystallize over time, leading to precipitation. Temperature fluctuations can also affect solubility and accelerate this process.
Solutions:
-
Prepare Fresh Solutions: The most reliable solution is to prepare this compound working solutions immediately before each experiment.
-
Use a Precipitation Inhibitor: Certain polymers, such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone), can act as precipitation inhibitors by preventing the growth of drug crystals.[15]
-
Refrigerate if Stable: If this compound is stable at lower temperatures, storing the solution at 4°C may slow down the precipitation kinetics. However, you should first confirm that cooling does not decrease solubility to the point of immediate precipitation.
-
Complex with Cyclodextrins: Forming an inclusion complex with a cyclodextrin can significantly enhance and maintain the solubility of hydrophobic compounds like this compound.[9][10][11][12][13]
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Question: I am seeing high variability in the results of my cell-based assays with this compound. Could this be related to solubility issues?
-
Answer: Absolutely. If this compound is precipitating in your cell culture medium, the actual concentration of the dissolved, active compound will be lower and more variable than your nominal concentration. This can lead to inconsistent biological effects.
Solutions:
-
Visually Inspect Wells: Before and after your experiment, carefully inspect the wells of your culture plates under a microscope for any signs of precipitate.
-
Filter Sterilization: After preparing your working solution, filter it through a 0.22 µm syringe filter. This will remove any existing micro-precipitates and ensure you are starting with a clear solution.
-
Optimize Formulation: The most robust solution is to develop a stable formulation using pH adjustment, co-solvents, or cyclodextrins to ensure this compound remains in solution for the duration of your experiment. Refer to the protocols below for guidance.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for making a stock solution of this compound?
-
Q2: How does pH affect the solubility of this compound?
-
Q3: What are cyclodextrins and how can they help with this compound precipitation?
-
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][11] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more soluble in water.[10][12] This is a widely used technique to enhance the solubility and bioavailability of drugs.[13]
-
-
Q4: Can I use sonication to redissolve precipitated this compound?
-
A4: Sonication can help to break up aggregates and may temporarily redissolve the precipitate. However, if the solution is supersaturated, the compound will likely precipitate again over time. It is a temporary fix and does not address the underlying solubility issue.
-
-
Q5: Are there any known signaling pathways affected by this compound?
-
A5: Yes, studies have shown that this compound can exert anti-neuroinflammatory effects by suppressing the activation of MAPK signaling pathways and reducing the production of reactive oxygen species (ROS) in LPS-stimulated microglia.[3]
-
Data Presentation
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility (µg/mL) | Aqueous Buffer System |
| 4.0 | 150.5 | 50 mM Acetate Buffer |
| 5.0 | 75.2 | 50 mM Acetate Buffer |
| 6.0 | 10.1 | 50 mM Phosphate Buffer |
| 7.4 | 1.8 | 50 mM Phosphate Buffer (PBS) |
| 8.0 | < 1.0 | 50 mM Tris Buffer |
Table 2: Effect of Solubilizing Agents on this compound Solubility in PBS (pH 7.4)
| Solubilizing Agent | Concentration (% w/v) | Resulting Solubility (µg/mL) | Fold Increase |
| None (Control) | 0% | 1.8 | 1.0x |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 2% | 45.3 | 25.2x |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5% | 112.8 | 62.7x |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 2% | 98.6 | 54.8x |
| Polysorbate 80 (Tween® 80) | 0.5% | 15.4 | 8.6x |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: pH-Based Solubility Determination
-
Preparation: Prepare a series of buffers at different pH values (e.g., from pH 4.0 to 8.0).
-
Addition of Compound: Add an excess amount of this compound powder to a glass vial for each buffer.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Analysis: Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 5% w/v in PBS). Stir until the cyclodextrin is fully dissolved.
-
This compound Addition: Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Complexation: Cover the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved this compound. The resulting clear solution can be used for experiments.
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: Experimental workflow for preparing a stable this compound solution.
Caption: this compound's inhibitory effects on inflammatory signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. humapub.com [humapub.com]
- 13. scispace.com [scispace.com]
- 14. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
Best positive and negative controls for Nordalbergin experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Nordalbergin in their experiments. It is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a coumarin compound isolated from the wood bark of Dalbergia sissoo.[1][2] Its primary mechanism of action involves exerting anti-inflammatory and anti-oxidative effects.[1][3] It has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, attenuate NLRP3 inflammasome activation, and reduce the production of reactive oxygen species (ROS).[1][3][4]
Q2: I am planning an experiment with this compound to study its anti-inflammatory effects. What are the best positive and negative controls to use?
Proper controls are critical for interpreting your results accurately. Here are our recommendations:
-
Negative Controls:
-
Vehicle Control: This is the most crucial negative control. This compound is often dissolved in a solvent like DMSO. Your vehicle control should be cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound used in your experiment. This ensures that any observed effects are due to this compound and not the solvent.
-
Untreated Control: This consists of cells that are not treated with any compound or vehicle. This group serves as a baseline for normal cellular function and response.
-
-
Positive Controls:
-
Inflammatory Stimulus: To induce an inflammatory response that this compound is expected to inhibit, a potent stimulus is necessary. Lipopolysaccharide (LPS) is a commonly used and effective positive control for inducing inflammation in cell lines like BV2 microglia and J774A.1 macrophages.[1][3][4]
-
Known Inhibitor (for mechanism-specific studies): If you are investigating a specific part of the signaling pathway, a known inhibitor for that pathway can serve as a positive control for inhibition. For example, if you are studying the MAPK pathway, a well-characterized MAPK inhibitor can be used to compare the efficacy of this compound.
-
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound on my inflammatory markers.
-
Check Your Positive Control: Did your inflammatory stimulus (e.g., LPS) effectively induce the inflammatory markers (e.g., NO, TNF-α, IL-6) in your positive control group? If not, there may be an issue with the stimulus itself (e.g., degradation, incorrect concentration) or the responsiveness of your cells.
-
Verify this compound Concentration and Purity: Ensure that the concentration of this compound used is within the effective range reported in the literature (e.g., ≤20 µM).[1][3] The purity of the compound should also be verified.
-
Cell Viability: Perform a cell viability assay (e.g., MTT) to ensure that the concentrations of this compound you are using are not cytotoxic.[1][5] High levels of cell death can confound your results.
-
Timing of Treatment: The pre-treatment time with this compound before adding the inflammatory stimulus is critical. Studies have shown effective inhibition with a pre-treatment time of 30 minutes to 1 hour.[5][6]
Experimental Protocols & Data
Table 1: Recommended Controls for this compound Anti-Inflammatory Assay
| Control Type | Description | Purpose | Typical Reagents & Concentration |
| Negative | Vehicle Control | To control for effects of the solvent used to dissolve this compound. | DMSO (at the same final concentration as the this compound treatment groups, typically ≤0.1%) |
| Negative | Untreated Control | To establish a baseline for cell health and basal levels of inflammatory markers. | Cell culture medium only. |
| Positive | Inflammatory Stimulus | To induce a robust inflammatory response that can be inhibited by this compound. | Lipopolysaccharide (LPS) at 1 µg/mL.[5] |
| Positive | Known Pathway Inhibitor | To serve as a benchmark for the inhibitory effect on a specific signaling pathway. | e.g., A specific p38 MAPK inhibitor for studying MAPK pathway inhibition. |
Protocol: In Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages
This protocol outlines a general procedure to assess the anti-inflammatory properties of this compound.
-
Cell Culture: Plate murine macrophage cells (e.g., J774A.1 or BV2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or the vehicle control (DMSO) for 1 hour.[5]
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the untreated control group.[5]
-
Incubation: Incubate the plate for 24 hours.[5]
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the amount of nitrite in the cell culture supernatant using the Griess reagent assay.[6]
-
Cytokine Secretion: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.[5]
-
Protein Expression: Lyse the cells and perform Western blotting to analyze the expression of inflammatory proteins like iNOS and COX-2, and the phosphorylation status of MAPK pathway proteins (p-p38, p-JNK, p-ERK).[1][6]
-
Visualizing Key Pathways and Workflows
To further aid in your experimental design and understanding of this compound's mechanism of action, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: this compound's inhibitory action on inflammatory pathways.
Caption: General experimental workflow for assessing this compound.
References
- 1. [PDF] this compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia | Semantic Scholar [semanticscholar.org]
- 2. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purity Validation of Nordalbergin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of Nordalbergin samples for research purposes. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity validation crucial?
A1: this compound is a naturally occurring coumarin, a type of neoflavonoid, isolated from plants of the Dalbergia genus, such as Dalbergia sissoo.[1][2] In research, it has demonstrated significant biological activities, including the induction of differentiation in human promyelocytic leukemia (HL-60) cells, as well as anti-inflammatory and antioxidant effects.[1][3][4][5][6][7]
Purity validation is critical because the presence of impurities can significantly impact experimental outcomes. Impurities may arise from the extraction and purification process from its natural source or from degradation. These impurities can potentially interfere with biological assays, leading to inaccurate and irreproducible results. Therefore, ensuring the high purity of a this compound sample is a fundamental prerequisite for reliable scientific research.
Q2: What are the common impurities I might encounter in a this compound sample?
A2: Impurities in a this compound sample, particularly one isolated from a natural source like Dalbergia sissoo, can be broadly categorized:
-
Related Phytochemicals: Dalbergia sissoo contains a variety of other flavonoids, isoflavonoids, and coumarins.[8][9][10][11] Due to their structural similarities to this compound, these related compounds may be co-extracted and persist as impurities if the purification process is not sufficiently robust. Examples include other coumarins and flavonoids present in the plant material.
-
Degradation Products: Coumarins can be susceptible to degradation under certain conditions, such as exposure to high pH (alkaline hydrolysis), excessive heat, or light.[1][2] Degradation can lead to the formation of byproducts that may have altered biological activity or interfere with analytical measurements.
-
Residual Solvents: Solvents used during the extraction and purification process may remain in the final product if not completely removed.
-
Inorganic Salts: Buffers and other inorganic reagents used in purification may also be present as impurities.
Q3: Which analytical techniques are recommended for assessing this compound purity?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of a this compound sample. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[4][12][13][14][15][16]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV detection is the primary choice for quantifying this compound and detecting organic impurities.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of this compound and detect the presence of structurally similar impurities.
-
Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity. Impurities typically broaden the melting point range and lower the melting temperature.
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity validation. Below are common issues encountered during the HPLC analysis of this compound and their potential solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Decrease the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For coumarins, a slightly acidic mobile phase often improves peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Presence of Silanol Interactions | Use a mobile phase with a competitive amine (e.g., triethylamine) or an end-capped column. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Issue 3: Extraneous or Ghost Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Sample Degradation in the Autosampler | Keep the autosampler tray cooled if the sample is known to be unstable at room temperature. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for the purity analysis of this compound. Method optimization may be required based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Reference standard of this compound (of known high purity)
2. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 320 nm (or PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Run a blank (injection of mobile phase) to establish the baseline.
-
Inject the this compound sample and the reference standard.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Expected Results: A high-purity this compound sample should exhibit a single major peak with a purity level of ≥95%. Any other peaks are considered impurities.
Visualizations
Caption: Workflow for this compound Purity Validation by HPLC.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. researchgate.net [researchgate.net]
- 3. phcogj.com [phcogj.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. phcogrev.com [phcogrev.com]
- 10. tandfonline.com [tandfonline.com]
- 11. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 14. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
Navigating Nordalbergin Administration: A Technical Guide for Preclinical Research
Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective administration and dosage adjustment of Nordalbergin in various animal models. The following resources are designed to streamline experimental workflows and troubleshoot common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a coumarin compound known for its anti-inflammatory and anti-oxidative properties. Its primary mechanism of action involves the inhibition of the MAPK/NF-κB signaling pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. Additionally, this compound has been shown to attenuate NLRP3 inflammasome activation and reduce the production of reactive oxygen species (ROS).[1][2][3]
Q2: What is a recommended starting dosage for this compound in a mouse model?
A2: In a lipopolysaccharide (LPS)-induced endotoxemia mouse model, this compound has been shown to be effective at reducing inflammatory markers. While specific optimal doses should be determined empirically for your specific model, published studies provide a valuable starting point. For instance, in vitro studies with murine microglial cells (BV2) and macrophages (J774A.1) have shown significant anti-inflammatory effects at concentrations up to 20 µM.[1][3] For in vivo studies, a dose-response experiment is recommended to determine the optimal therapeutic dose for your specific experimental conditions.
Q3: How can I estimate a starting dose for this compound in a different animal model (e.g., rat, rabbit, dog)?
A3: Allometric scaling is the standard method for estimating equivalent drug doses between different animal species based on their body surface area. This method is more accurate than simple weight-based conversions. The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using established conversion factors (Km). To convert a known dose from one animal species to another, you can use the Km ratio. A detailed protocol and conversion tables are provided in the "Experimental Protocols" and "Data Presentation" sections below.
Q4: My this compound formulation appears cloudy or precipitates. What can I do?
A4: this compound is a coumarin, a class of compounds that can have limited aqueous solubility.[4] Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
-
Vehicle Selection: Consider using a co-solvent system. For hydrophobic compounds, vehicles containing DMSO, ethanol, or polyethylene glycol (PEG) are often used. However, it is crucial to keep the concentration of organic solvents to a minimum to avoid toxicity.
-
Formulation Strategies: For poorly soluble compounds, techniques such as creating a suspension, using surfactants like Tween 80, or forming inclusion complexes with cyclodextrins can improve solubility and stability.[5]
-
pH Adjustment: Check the pH of your formulation. Adjusting the pH to a more physiological range (7.2-7.4) may improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension.
-
Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size through micronization can increase the surface area and improve the dissolution rate.[5]
Q5: I am observing inconsistent results or a lack of efficacy in my in vivo experiments. What are some potential issues?
A5: Inconsistent in vivo results can stem from several factors:
-
Poor Bioavailability: As a hydrophobic compound, this compound may have low oral bioavailability due to first-pass metabolism in the liver.[6] For initial studies, intraperitoneal (IP) or intravenous (IV) administration is recommended to ensure consistent systemic exposure.
-
Dosing Accuracy: Ensure accurate and consistent administration techniques. For IP injections, aspirate before injecting to avoid administration into the bladder or intestines.
-
Dose and Frequency: The dose may be too low, or the dosing frequency may be insufficient based on the compound's half-life. A dose-response study and pharmacokinetic analysis can help determine the optimal dosing regimen.
-
Animal Handling and Stress: Stress from handling and injection can influence experimental outcomes. Ensure all personnel are well-trained in animal handling and administration techniques to minimize stress.
Data Presentation
Table 1: Allometric Scaling Conversion Factors (Km) for Dose Calculation Between Animal Species
To calculate the equivalent dose in Species B from a known dose in Species A, use the following formula:
Dose in Species B (mg/kg) = Dose in Species A (mg/kg) × (Km of Species A / Km of Species B)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Human | 60 | 1.62 | 37 |
Data adapted from multiple sources on allometric scaling.
Experimental Protocols
Detailed Methodology for Adjusting this compound Dosage Using Allometric Scaling
This protocol outlines the steps to estimate a starting dose of this compound for a new animal model based on a known effective dose in another species.
Objective: To calculate an equivalent dose of this compound for a target animal species using allometric scaling.
Materials:
-
Known effective dose of this compound in the starting animal species (e.g., mouse).
-
Km factors for the starting and target animal species (from Table 1).
-
Calculator.
Procedure:
-
Identify the Known Dose: Determine the effective dose of this compound in the original animal model (Species A). This should be expressed in mg/kg.
-
Identify the Km Factors: From Table 1, find the Km factor for both the starting species (Species A) and the target species (Species B).
-
Calculate the Km Ratio: Divide the Km factor of Species A by the Km factor of Species B.
-
Calculate the Equivalent Dose: Multiply the known dose in Species A (in mg/kg) by the Km ratio calculated in the previous step. The result will be the estimated equivalent dose in Species B (in mg/kg).
-
Dose-Response Study: The calculated dose is an estimation. It is crucial to perform a dose-response study in the new animal model to determine the optimal therapeutic dose, starting with doses below and above the calculated equivalent dose.
Example Calculation:
-
Known Dose: 20 mg/kg in a mouse.
-
Target Species: Rat.
-
Km (Mouse): 3
-
Km (Rat): 6
-
Km Ratio (Mouse/Rat): 3 / 6 = 0.5
-
Calculated Dose in Rat: 20 mg/kg * 0.5 = 10 mg/kg
Mandatory Visualization
Caption: this compound's inhibitory effects on the MAPK/NF-κB and NLRP3 signaling pathways.
Caption: Workflow for calculating and optimizing this compound dosage in a new animal model.
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Nordalbergin synergy assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nordalbergin in synergy assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Inconsistent IC50 Values for this compound Alone
Q1: We are observing significant variability in the IC50 value of this compound when tested alone across different experimental batches. What could be the cause?
A1: Discrepancies in IC50 values are a common challenge in in vitro assays.[1][2] Several factors can contribute to this inconsistency:
-
Compound Stability and Purity: this compound, like many natural compounds, may be susceptible to degradation. Ensure it is stored correctly, protected from light, and limit freeze-thaw cycles. It is advisable to verify the purity of your compound stock using methods like HPLC.
-
Cell-Based Variability:
-
Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time.[1] Use low-passage number cells and regularly authenticate your cell lines.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[3] Standardize your cell seeding protocol and ensure a uniform cell suspension.
-
Cell Culture Conditions: Variations in media, serum batches, CO2 levels, and incubator humidity can all impact cellular response to treatment.[1]
-
-
Assay Conditions:
-
Reagent Preparation: Ensure all reagents, including cell culture media and assay components (e.g., MTT, MTS), are prepared consistently.
-
Incubation Times: Adhere strictly to the defined incubation times for both drug treatment and assay development.[4]
-
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: High Variability in Synergy Scores (e.g., Combination Index - CI)
Q2: Our calculated Combination Index (CI) values for this compound with our test compound fluctuate between synergistic and additive/antagonistic. How can we troubleshoot this?
A2: Variability in synergy scores is often rooted in the accuracy of the dose-response data for the individual agents and the combination.[5]
-
Inaccurate IC50 Values: As the calculation of the CI is dependent on the doses of each drug required to achieve a certain effect level (e.g., 50% inhibition), any variability in the individual drug IC50 values will directly impact the CI score.[6] First, ensure you have a stable and reproducible IC50 for each drug alone by following the steps in Issue 1.
-
Experimental Design of the Combination Assay:
-
Dose Range Selection: The selected dose ranges for the checkerboard assay should bracket the IC50 values of both individual drugs.
-
Fixed Ratio vs. Non-Fixed Ratio: If using a fixed-ratio design, ensure the ratio is relevant to the relative potencies of the drugs.
-
-
Data Analysis:
-
Software and Calculation Method: Use a consistent and validated method for calculating the CI, such as the Chou-Talalay method.[7][8] Software like CompuSyn or online calculators can aid in this process.
-
Effect Level: Analyze synergy at multiple effect levels (e.g., Fa = 0.5, 0.75, 0.9) to get a more complete picture of the interaction.
-
Data Presentation: Example of Inconsistent vs. Consistent Synergy Data
| Experiment 1 (Inconsistent) | Drug A (µM) | Drug B (µM) | % Inhibition | CI Value |
| Combination 1 | 5 | 10 | 45 | 1.2 (Antagonistic) |
| Combination 2 | 2.5 | 5 | 55 | 0.8 (Synergistic) |
| Experiment 2 (Consistent) | Drug A (µM) | Drug B (µM) | % Inhibition | CI Value |
| Combination 1 | 5 | 10 | 65 | 0.7 (Synergistic) |
| Combination 2 | 2.5 | 5 | 52 | 0.75 (Synergistic) |
Issue 3: Unexpected Cytotoxicity in Control Groups
Q3: We are observing cytotoxicity in our vehicle control wells, which is confounding our results. What are the potential sources?
A3: Unexpected cytotoxicity in control groups can invalidate an experiment. The source is often a component of the vehicle used to dissolve the drugs.
-
Solvent Toxicity: Solvents like DMSO can be toxic to cells at higher concentrations. It is crucial to determine the maximum tolerated concentration of the solvent for your specific cell line and ensure the final concentration in all wells does not exceed this limit.
-
Contamination: Bacterial or mycoplasma contamination can cause cell death and interfere with assay readouts. Regularly test your cell cultures for contamination.
-
Edge Effects: In 96-well plates, wells on the outer edges can be prone to evaporation, leading to increased concentrations of media components and potential cytotoxicity. To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification of the incubator.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess drug interactions.[9][10][11]
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the combination drug. From these, create a series of serial dilutions.
-
Plate Setup:
-
In a 96-well plate, add serial dilutions of this compound along the y-axis (e.g., rows B-G).
-
Add serial dilutions of the combination drug along the x-axis (e.g., columns 2-11).
-
Row A should contain only dilutions of the combination drug (this compound concentration is zero).
-
Column 1 should contain only dilutions of this compound (combination drug concentration is zero).
-
Well H12 can serve as a vehicle control.
-
-
Cell Seeding: Add a standardized number of cells to each well.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay.[4][12][13]
-
Data Analysis: Read the absorbance and calculate the percentage of cell inhibition for each well relative to the vehicle control.
Checkerboard Assay Workflow
Caption: Workflow for a checkerboard synergy assay.
Calculation of the Combination Index (CI)
The Chou-Talalay method is widely used to quantify drug synergy.[7][8] The Combination Index (CI) is calculated using the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.
Interpretation of CI Values: [7][14]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.[15][16][17]
-
Plotting: The x-axis represents the concentration of Drug A, and the y-axis represents the concentration of Drug B.
-
Line of Additivity: Determine the IC50 values for Drug A and Drug B individually. A straight line connecting these two points on the axes represents the line of additivity.
-
Data Points: Plot the concentrations of Drug A and Drug B from a combination experiment that also result in 50% inhibition.
-
Interpretation:
-
Points falling below the line of additivity indicate synergy .
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism .
-
This compound-Specific Considerations: Signaling Pathways
Recent studies have shown that this compound can exert anti-inflammatory and anti-oxidative effects by inhibiting the MAPK signaling pathway and NLRP3 inflammasome activation.[18][19][20][21][22] When troubleshooting, consider if the combination drug also acts on these pathways, as this could be the mechanistic basis for any observed synergy.
Hypothesized this compound Signaling Pathway
Caption: Potential signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mythreyaherbal.com [mythreyaherbal.com]
- 7. punnettsquare.org [punnettsquare.org]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 16. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] this compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia | Semantic Scholar [semanticscholar.org]
- 19. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Nordalbergin and Other Coumarins in Modulating Inflammatory Responses
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data highlights the potent anti-inflammatory properties of nordalbergin, a naturally occurring coumarin, and provides a comparative perspective against other well-known coumarins such as esculetin, daphnetin, and scopoletin. This guide synthesizes findings on their mechanisms of action, inhibitory effects on key inflammatory mediators, and the experimental protocols used for their evaluation, offering a valuable resource for researchers and drug development professionals in the field of inflammation.
Introduction to Coumarins and Inflammation
Coumarins are a class of benzopyrone compounds found in many plants, and they have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticoagulant effects.[1] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The ability of coumarins to modulate inflammatory pathways presents a promising avenue for the development of novel therapeutics. This guide focuses on this compound, a coumarin isolated from the wood bark of Dalbergia sissoo, and compares its anti-inflammatory profile with other notable coumarins.[2]
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of coumarins is often evaluated by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays, frequently using lipopolysaccharide (LPS)-stimulated macrophages or microglia. The following tables summarize the available quantitative data for this compound and other selected coumarins.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Coumarin | Cell Line | LPS Concentration | IC50 / % Inhibition (Concentration) | Reference |
| This compound | BV2 microglia | Not Specified | Significant inhibition at 20 µM | [3] |
| Esculetin | Rat Hepatocytes (IL-1β stimulated) | N/A | IC50: 34 µM | [4] |
| Daphnetin | BV2 microglia | Not Specified | Dose-dependent inhibition | [1] |
| Scopoletin | RAW 264.7 macrophages | Not Specified | Concentration-dependent inhibition | [5][6] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
| Coumarin | Cytokine | Cell Line | IC50 / % Inhibition (Concentration) | Reference |
| This compound | TNF-α | BV2 microglia | Significant inhibition at ≤20 µM | [2] |
| IL-6 | BV2 microglia | Significant inhibition at ≤20 µM | [2] | |
| IL-1β | BV2 microglia | Significant inhibition at ≤20 µM | [2] | |
| Esculetin | TNF-α | RAW 264.7 macrophages | Significant suppression | [7] |
| IL-1β | RAW 264.7 macrophages | Significant suppression | [7] | |
| IL-6 | MG-63 (TNF-α stimulated) | Inhibition at 10-100 µg/ml | [4] | |
| Daphnetin | TNF-α | BV2 microglia | Dose-dependent inhibition | [1] |
| IL-1β | RAW 264.7 macrophages | Reduction at 20 µM | [8] | |
| Scopoletin | TNF-α | RAW 264.7 macrophages | Concentration-dependent inhibition | [6] |
| IL-1β | RAW 264.7 macrophages | Concentration-dependent inhibition | [6] | |
| IL-6 | RAW 264.7 macrophages | Concentration-dependent inhibition | [6] |
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of this compound and other coumarins are mediated through the modulation of key signaling pathways. This compound has been shown to exert its effects by attenuating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and inhibiting the activation of the NLRP3 inflammasome.[2][3] Other coumarins, such as esculetin and daphnetin, are known to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[4][9]
References
- 1. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scopoletin suppresses pro-inflammatory cytokines and PGE2 from LPS-stimulated cell line, RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esculetin suppresses lipopolysaccharide-induced inflammatory mediators and cytokines by inhibiting nuclear factor-κB translocation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and protective properties of daphnetin in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nordalbergin and Other Potent NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in the development of therapeutics for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), gout, cardiovascular diseases, and neurodegenerative disorders. This guide provides a comparative analysis of Nordalbergin and other notable NLRP3 inhibitors, including MCC950, Dapansutrile, and Inzomelid, with a focus on their mechanisms of action, inhibitory potencies, and the experimental frameworks used to evaluate their efficacy.
Mechanism of Action and Inhibitory Potency
The activation of the NLRP3 inflammasome is a multi-step process, culminating in the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. NLRP3 inhibitors can target various stages of this pathway.
This compound , a coumarin compound, has been shown to possess anti-inflammatory properties by diminishing NLRP3 inflammasome activation. It works by inhibiting the maturation of IL-1β and caspase-1 and reducing the production of reactive oxygen species (ROS), a key activator of the NLRP3 inflammasome.[1][2] this compound also attenuates the MAPK/NF-κB signaling pathway, which is involved in the priming of the NLRP3 inflammasome.[1][2]
MCC950 is a potent and highly selective diarylsulfonylurea-containing inhibitor of the NLRP3 inflammasome.[3] It directly targets the NLRP3 protein, preventing its ATP hydrolysis activity and locking it in an inactive conformation.[4][5] This blockade of NLRP3 oligomerization and subsequent ASC speck formation effectively halts downstream inflammatory signaling.[4]
Dapansutrile (OLT1177) is another selective NLRP3 inhibitor that has demonstrated efficacy in various preclinical models and clinical trials.[6][7] It is thought to act by inhibiting the ATPase activity of NLRP3, thereby preventing the assembly of the inflammasome complex.[6][8]
Inzomelid (Emlenoflast, MCC7840) is a brain-penetrant NLRP3 inhibitor developed for neuroinflammatory conditions.[9][10] As a derivative of MCC950, it shares a similar mechanism of action, directly targeting NLRP3 to block inflammasome activation.[11]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for the discussed NLRP3 inhibitors. It is important to note that these values can vary depending on the cell type and experimental conditions.
| Inhibitor | IC50 Value | Cell Type | Reference |
| This compound | Not explicitly reported | J774A.1 macrophages, BV2 microglia | [1][12] |
| MCC950 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | [4][13] |
| 8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | ||
| ~10 nM | Not specified | [5] | |
| 0.2 µM | THP-1 derived macrophages | [14] | |
| Dapansutrile (OLT1177) | 1 nM | J774 macrophages | [4] |
| Inzomelid (MCC7840) | <100 nM | Not specified | [15] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of NLRP3 inhibition and the methods used to assess it, the following diagrams illustrate the NLRP3 inflammasome activation pathway and a general experimental workflow for evaluating inhibitor efficacy.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
References
- 1. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dapansutrile - Wikipedia [en.wikipedia.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. dapansutrile | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Inzomelid | ALZFORUM [alzforum.org]
- 10. emlenoflast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. pulsus.com [pulsus.com]
- 12. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emlenoflast (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide to the Anti-Neuroinflammatory Effects of Nordalbergin and Alternatives in Microglia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-neuroinflammatory properties of Nordalbergin against other well-researched compounds. The data presented herein is intended to assist researchers in making informed decisions for the selection of candidate molecules in pre-clinical neuroinflammation studies. While the primary focus is on primary microglia, data from the BV2 microglial cell line is included for this compound due to the current availability of published research.
Comparative Efficacy of Anti-Neuroinflammatory Compounds
The following tables summarize the inhibitory effects of this compound, Resveratrol, Curcumin, and Minocycline on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. It is important to note that the data for this compound was obtained from studies using the BV2 microglial cell line, whereas the data for the alternative compounds were derived from primary microglia. This distinction is crucial for the interpretation of the comparative efficacy.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Type | Concentration | % Inhibition of NO Production | Citation |
| This compound | BV2 Microglia | 20 µM | Significant suppression (p < 0.001) | [1] |
| Resveratrol | Primary Microglia | 5 - 50 µM | Dose-dependent inhibition | [1] |
| Curcumin | Primary Microglia | IC₅₀ = 3.7 µM | Dose-dependent decrease | [2] |
| Minocycline | Primary Microglia | 60 µM | 73.26% |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Secretion
| Compound | Cell Type | Concentration | % Inhibition of TNF-α Secretion | Citation |
| This compound | BV2 Microglia | ≥10 µM | Significant reduction | [1] |
| Resveratrol | Primary Microglia | 5 µM | Significant inhibition | [1] |
| Curcumin | BV2 Microglia | 10 µM | Apparent decrease | |
| Minocycline | Primary Microglia | 60 µM | 47.46% |
Table 3: Inhibition of Interleukin-6 (IL-6) Secretion
| Compound | Cell Type | Concentration | % Inhibition of IL-6 Secretion | Citation |
| This compound | BV2 Microglia | ≥10 µM | Significant reduction | [1] |
| Resveratrol | Primary Microglia | 5 µM | Significant inhibition | [1] |
| Curcumin | BV2 Microglia | 10 µM | Apparent decrease | |
| Minocycline | BV2 Microglia | 200 µg/ml | Significant reduction |
Mechanisms of Action: A Comparative Overview
This compound and the selected alternatives exert their anti-neuroinflammatory effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
This compound has been shown to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated BV2 microglia.[1] This, in turn, is suggested to suppress the downstream activation of transcription factors that regulate the expression of pro-inflammatory genes.[1] Additionally, this compound attenuates the activation of the NLRP3 inflammasome, a key component of the innate immune response.[1]
Resveratrol demonstrates a potent inhibitory effect on NF-κB activation in primary microglia.[1] While it shows little effect on the phosphorylation of ERK1/2 and p38, it can slightly inhibit JNK phosphorylation in astrocytes.[1]
Curcumin effectively suppresses the activation of NF-κB and Activator Protein-1 (AP-1) in primary microglia.[2] Its mechanism involves the inhibition of the phosphorylation of JNK and p38 MAPKs.[2]
Minocycline is known to abrogate both MAPK and NF-κB dependent signaling pathways in primary microglia and microglia cell cultures. It specifically inhibits the phosphorylation of p38 MAPK.
Visualizing the Pathways and Processes
To facilitate a clearer understanding of the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.
Primary Microglial Cell Culture
Primary microglial cultures are established from the cerebral cortices of neonatal rat or mouse pups (P0-P2).
-
Tissue Dissociation: Cortices are dissected, meninges removed, and the tissue is mechanically and enzymatically dissociated using trypsin and DNase.
-
Mixed Glial Culture: The resulting single-cell suspension is plated onto poly-D-lysine coated flasks in DMEM supplemented with 10% FBS and antibiotics.
-
Microglia Isolation: After 7-10 days, when a confluent astrocyte layer has formed, microglia are separated by gentle shaking of the flasks. The detached microglia are then collected and plated for experiments.
LPS-Induced Neuroinflammation Model
-
Primary microglia are seeded at a density of 5 x 10⁴ cells/well in 96-well plates or 2 x 10⁶ cells/well in 6-well plates.
-
Cells are allowed to adhere overnight.
-
The following day, cells are pre-treated with various concentrations of the test compound (e.g., this compound, Resveratrol, Curcumin, Minocycline) for 1-2 hours.
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.
-
Control wells receive either the vehicle or the test compound alone.
Nitric Oxide (NO) Measurement (Griess Assay)
-
After the desired incubation period with LPS and the test compound, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the resulting color change is measured at a specific wavelength using a microplate reader.
-
The cytokine concentration is calculated based on a standard curve generated with recombinant cytokines.
Western Blot Analysis for Signaling Proteins
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (ERK, JNK, p38) and key proteins in the NF-κB pathway (e.g., IκBα, p65).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The relative protein expression is quantified by densitometry and normalized to a loading control such as β-actin or GAPDH.
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Nordalbergin's Efficacy in Reducing Cellular Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nordalbergin's ability to reduce cellular reactive oxygen species (ROS) against established antioxidants such as Vitamin C, Resveratrol, and Trolox. The following sections present quantitative data from cellular assays, detailed experimental protocols, and visualizations of key pathways and workflows to offer an objective evaluation of this compound's antioxidant potential.
Quantitative Comparison of Cellular ROS Reduction
The antioxidant efficacy of this compound and other well-known antioxidants in cell-based assays is summarized below. It is important to note that the experimental conditions, including cell types, ROS inducers, and antioxidant concentrations, vary across studies, which should be considered when making direct comparisons.
| Compound | Cell Type | ROS Inducer | Concentration | % ROS Reduction (relative to control) | Source |
| This compound | BV2 microglia | LPS (1 µg/mL) | 10 µM | Significant reduction (dose-dependent) | [1] |
| 20 µM | Significant reduction (dose-dependent) | [1] | |||
| Vitamin C | Not specified | Not specified | 1 µM | Prevents lipid peroxidation | [2] |
| Resveratrol | HeLa cells | Basal | 5 µM | ~12% | [3] |
| 25 µM | ~7% | [3] | |||
| 50 µM | ~7% | [3] | |||
| Trolox | HeLa cells | Basal | 2.5 - 15 µM | ~20% | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This protocol is adapted from studies measuring the effect of this compound on intracellular ROS production.[1]
1. Cell Culture and Treatment:
-
Plate cells (e.g., BV2 microglia) in a suitable multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 30 minutes).
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., lipopolysaccharide - LPS) and incubate for the desired time (e.g., 24 hours).
2. Staining with H2DCFDA:
-
Prepare a working solution of H2DCFDA (e.g., 1 µM) in a serum-free medium.
-
Remove the culture medium from the cells and wash once with a suitable buffer (e.g., PBS).
-
Add the H2DCFDA working solution to each well and incubate at 37°C for 30 minutes in the dark.
3. Measurement of Fluorescence:
-
After incubation, remove the H2DCFDA solution and wash the cells with buffer.
-
Measure the fluorescence intensity using a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.
-
The mean fluorescence intensity of the treated cells is compared to that of the control (LPS-treated) cells to determine the percentage of ROS reduction.
Measurement of Mitochondrial ROS using MitoSOX Red
This protocol is based on the methodology used to assess this compound's effect on mitochondrial ROS.[1]
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the intracellular ROS assay.
2. Staining with MitoSOX Red:
-
Prepare a working solution of MitoSOX Red (e.g., 5 µM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and wash the cells.
-
Add the MitoSOX Red working solution to each well and incubate at 37°C for 10-30 minutes, protected from light.
3. Measurement of Fluorescence:
-
After incubation, wash the cells to remove the excess probe.
-
Analyze the fluorescence using a flow cytometer with an excitation wavelength of approximately 510 nm and an emission wavelength of about 580 nm.
-
The change in fluorescence intensity in treated cells compared to control cells indicates the effect on mitochondrial superoxide production.
Visualizations
Signaling Pathway of this compound in Reducing Cellular ROS
The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its antioxidant effects by reducing cellular ROS. This compound has been shown to attenuate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and inhibit the activation of the NLRP3 inflammasome, both of which are involved in ROS production.[6][7]
This compound's inhibitory effect on MAPK and NLRP3 pathways.
Experimental Workflow for Cellular ROS Measurement
The diagram below outlines the general workflow for measuring cellular ROS using fluorescent probes, as described in the experimental protocols.
Workflow for measuring cellular ROS.
Discussion
The available data suggests that this compound is a potent antioxidant capable of significantly reducing both intracellular and mitochondrial ROS in a dose-dependent manner.[1] Its mechanism of action, involving the inhibition of the MAPK signaling pathway and the NLRP3 inflammasome, points to a targeted effect on key pathways of oxidative stress and inflammation.[6][7]
When qualitatively compared to well-known antioxidants, this compound's performance is promising. For instance, Trolox, a water-soluble analog of Vitamin E, demonstrates a reduction of basal ROS by approximately 20% in HeLa cells at concentrations between 2.5-15 µM.[4][5] Resveratrol shows a more modest effect on basal ROS in the same cell line.[3] While a direct quantitative comparison is precluded by the differing experimental setups, the significant reduction of induced ROS by this compound at micromolar concentrations highlights its potential as a robust antioxidant.
It is crucial to acknowledge the limitations of comparing data from different studies. The choice of cell line, the method of ROS induction, the concentration and duration of antioxidant treatment, and the specific ROS probe used can all influence the outcome. Therefore, future research should include head-to-head comparisons of this compound with standard antioxidants under identical experimental conditions to definitively establish its relative potency.
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin C as Scavenger of Reactive Oxygen Species during Healing after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Intracellular Dual Behavior of Trolox in HeLa Cells and 3T3 Fibroblasts Under Basal and H2O2-Induced Oxidative Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nordalbergin and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is a key factor in the pathogenesis of numerous diseases. The search for potent and safe anti-inflammatory agents has led to a growing interest in natural compounds. This guide provides a head-to-head comparison of Nordalbergin, a coumarin isolated from Dalbergia sissoo, with other well-established natural anti-inflammatory compounds: Curcumin, Resveratrol, Epigallocatechin gallate (EGCG), and Quercetin. This comparison is based on their effects on key inflammatory mediators and pathways, supported by experimental data from in vitro studies.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of this compound and other selected natural compounds on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The data presented is a synthesis of findings from multiple studies and is standardized where possible for comparative purposes. Variations in experimental conditions such as cell lines, compound concentrations, and incubation times should be considered when interpreting these results.
| Compound | Target Mediator | Cell Line | Concentration | Inhibition (%) | Reference |
| This compound | Nitric Oxide (NO) | J774A.1 | 20 µM | Significant Reduction | [1][2] |
| TNF-α | J774A.1 | 20 µM | Significant Reduction | [1][2] | |
| IL-6 | J774A.1 | 20 µM | Significant Reduction | [1][2] | |
| IL-1β | J774A.1 | 20 µM | Significant Reduction | [1][2] | |
| Curcumin | Nitric Oxide (NO) | RAW 264.7 | 10 µM | ~50% | |
| TNF-α | RAW 264.7 | 10 µM | ~60% | ||
| IL-6 | RAW 264.7 | 10 µM | ~55% | ||
| Resveratrol | Nitric Oxide (NO) | RAW 264.7 | 25 µM | Significant Reduction | [3] |
| TNF-α | RAW 264.7 | 25 µM | Significant Reduction | [3] | |
| IL-6 | RAW 264.7 | 25 µM | Significant Reduction | [3] | |
| EGCG | Nitric Oxide (NO) | RAW 264.7 | 50 µM | Significant Reduction | [4] |
| TNF-α | RAW 264.7 | 50 µM | Significant Reduction | [5] | |
| IL-6 | RAW 264.7 | 50 µM | Significant Reduction | [5] | |
| Quercetin | Nitric Oxide (NO) | RAW 264.7 | 10 µM | Significant Reduction | |
| TNF-α | RAW 264.7 | 12.5 µM | Significant Inhibition | [2] | |
| IL-6 | RAW 264.7 | 25 µM | Significant Suppression | [2] |
Mechanisms of Action: A Comparative Overview
This compound and the other compared natural compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target for all these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a master regulator of inflammation.
This compound has been shown to inhibit the MAPK/NF-κB signaling pathway.[1] It also attenuates the activation of the NLRP3 inflammasome and reduces the production of reactive oxygen species (ROS).[1][6] Similarly, Curcumin, Resveratrol, EGCG, and Quercetin are all known to suppress NF-κB activation, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[7][8]
Caption: Simplified signaling pathway of inflammation and points of intervention by natural compounds.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: To induce an inflammatory response, cells are treated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL for a specified period (typically 24 hours).[9] Test compounds are usually added 1-2 hours prior to LPS stimulation.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[6]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.[1][6]
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Procedure (for TNF-α and IL-6):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of cytokine present.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Quantify the cytokine concentration using a standard curve generated with recombinant cytokines.[10][11]
-
Western Blot Analysis for iNOS and COX-2 Expression
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using densitometry software.[12][13]
-
Conclusion
This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, placing it in a comparable league with well-established natural compounds like Curcumin, Resveratrol, EGCG, and Quercetin. Its ability to target multiple arms of the inflammatory cascade, including the MAPK/NF-κB and NLRP3 inflammasome pathways, highlights its potential as a multi-target anti-inflammatory agent. Further in vivo studies and direct comparative investigations under standardized conditions are warranted to fully elucidate its therapeutic potential relative to other natural compounds. The experimental protocols provided herein offer a standardized framework for such future comparative evaluations.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of lipophilic epigallocatechin gallate (EGCG) derivatives in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory responses of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]
Nordalbergin: A Comparative Analysis of its Efficacy Against Other Bioactive Isolates from Dalbergia sissoo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbergia sissoo, commonly known as North Indian Rosewood, is a plant rich in a variety of bioactive phytochemicals. Among these are numerous flavonoids, isoflavonoids, and coumarins, which have garnered significant interest for their therapeutic potential. This guide provides a comparative analysis of Nordalbergin, a coumarin isolated from D. sissoo, against other prominent isolates from the same plant, namely Dalbergin and Biochanin A. The comparison focuses on their anti-inflammatory and antioxidant properties, supported by available experimental data. While direct comparative studies are limited, this guide synthesizes existing data to offer an objective overview of their relative effectiveness.
Comparative Efficacy: Anti-inflammatory and Antioxidant Activities
The primary therapeutic benefits of many Dalbergia sissoo isolates are attributed to their anti-inflammatory and antioxidant effects. This section presents a quantitative comparison of this compound, Dalbergin, and Biochanin A based on their performance in key in vitro assays.
Anti-inflammatory Activity
A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Isolate | Cell Line | IC50 (µM) for NO Inhibition | Concentration for a Significant Effect |
| This compound | Murine microglial BV2 cells | Not explicitly reported, but significant suppression at ≤20 µM[1][2] | Dose-dependent suppression of NO production observed at concentrations up to 20 µM[1][2] |
| Dalbergin | Murine macrophage RAW 264.7 cells | 19.6 - 28.7 | Not Applicable |
| Biochanin A | Murine macrophage RAW 264.7 cells | Not explicitly reported, but inhibition observed at 100 µM[3] | Inhibition of NO production noted at 50 µM in HT-29 cells[3] |
Note: The data for Dalbergin was obtained from a study on Dalbergia oliveri, a related species, as direct comparable data from D. sissoo was not available in the searched literature. Different cell lines and experimental conditions can influence IC50 values.
Antioxidant Activity
The antioxidant capacity of these isolates is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.
Table 2: DPPH Radical Scavenging Activity
| Isolate | IC50 (µg/mL) for DPPH Scavenging |
| This compound | Data not available in the searched literature |
| Dalbergin | Data not available in the searched literature |
| Biochanin A | Data not available in the searched literature |
Note: While the antioxidant properties of these compounds are mentioned in the literature, specific IC50 values from comparable DPPH assays were not found in the initial searches. The presence of phenolic and flavonoid structures in all three compounds suggests inherent antioxidant potential.
Mechanisms of Action: A Deeper Dive
This compound has been shown to exert its anti-inflammatory effects through a well-defined signaling pathway.
This compound's Anti-inflammatory Signaling Pathway
This compound's mechanism of action involves the attenuation of key inflammatory pathways. Upon stimulation by LPS, this compound intervenes to reduce the inflammatory cascade.
Caption: this compound's anti-inflammatory mechanism.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of these isolates.
Workflow for Assessing Anti-inflammatory Activity
The general workflow for investigating the anti-inflammatory effects of a compound like this compound in vitro is as follows:
Caption: General workflow for in vitro anti-inflammatory assays.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Murine macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV2) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test isolate (this compound, Dalbergin, or Biochanin A) for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (typically 540-570 nm), and the nitrite concentration is calculated from a standard curve.
3. Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis:
-
Cell lysates are prepared to extract total proteins.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for inflammatory proteins like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), followed by a secondary antibody.
-
Protein bands are visualized and quantified to determine the expression levels.
5. NLRP3 Inflammasome Activation Assay:
-
The activation of the NLRP3 inflammasome is often assessed by measuring the maturation and secretion of IL-1β via ELISA.
-
Western blotting can also be used to detect the cleavage of caspase-1, a key event in inflammasome activation.
6. DPPH Radical Scavenging Assay:
-
The antioxidant activity is determined by measuring the scavenging of the DPPH radical.
-
The test compound is mixed with a DPPH solution, and the decrease in absorbance is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Conclusion
The available evidence suggests that this compound is a potent anti-inflammatory agent, effectively suppressing the production of key inflammatory mediators in a dose-dependent manner. Its mechanism of action, involving the inhibition of the MAPK/NF-κB and NLRP3 inflammasome pathways, is well-characterized.
A direct, quantitative comparison of the effectiveness of this compound with other Dalbergia sissoo isolates like Dalbergin and Biochanin A is challenging due to the lack of head-to-head studies and standardized reporting of IC50 values across different experimental setups. However, the existing data indicates that all three compounds possess significant anti-inflammatory and antioxidant properties. Based on the available data for NO inhibition, this compound appears to be effective at a lower concentration range (≤20 µM) compared to the reported effective concentrations for Biochanin A (50-100 µM). The efficacy of Dalbergin falls within a similar range to this compound, though this is based on data from a related plant species.
Further research employing standardized protocols to directly compare the bioactivities of these and other Dalbergia sissoo isolates is warranted to definitively establish their relative therapeutic potential. Such studies will be invaluable for guiding future drug discovery and development efforts based on these natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nordalbergin's Anti-Inflammatory Activity in Macrophage and Microglial Cell Lines
A comprehensive guide for researchers evaluating Nordalbergin, a coumarin compound, for its potential in modulating inflammatory signaling pathways. This document provides a comparative overview of this compound's activity against established inhibitors of the MAPK/NF-κB and NLRP3 inflammasome pathways, supported by experimental data and detailed protocols.
Introduction
This compound, a natural coumarin extracted from Dalbergia sissoo, has emerged as a promising anti-inflammatory and anti-oxidative agent.[1] Its mechanism of action involves the inhibition of key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as the NLRP3 inflammasome.[1][2] This guide provides a cross-validation of this compound's activity in different cell line models of inflammation, specifically murine macrophages (J774A.1) and microglia (BV2), and compares its performance with that of well-established, commercially available inhibitors targeting similar pathways. The data presented herein is compiled from published studies to aid researchers in their evaluation of this compound for drug development and further investigation.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach for its evaluation, the following diagrams are provided.
Comparative Performance Data
The following tables summarize the inhibitory activities of this compound and selected alternative compounds on key inflammatory readouts in macrophage and microglial cell lines. It is important to note that these data are compiled from different studies and direct head-to-head comparisons may not be available.
Table 1: Activity in Macrophage Cell Lines (J774A.1, RAW 264.7, BMDM)
| Compound | Target | Cell Line | Assay Readout | Effective Concentration / IC50 |
| This compound | MAPK (JNK, p38), NLRP3 | J774A.1 | NO, Pro-inflammatory Cytokines | Dose-dependent inhibition up to 20 µM[1] |
| SP600125 | JNK | J774 | c-Jun Phosphorylation | IC50: 5-10 µM |
| SB203580 | p38 MAPK | RAW 264.7 | iNOS Expression | IC50: ~10 µM |
| BAY 11-7082 | NF-κB (IKK) | RAW 264.7 | NO, TNF-α, PGE2 Production | Dose-dependent inhibition (significant effects at 5-15 µM) |
| MCC950 | NLRP3 | BMDM | IL-1β Secretion | IC50: 7.5 nM |
| OLT1177 | NLRP3 | J774 | IL-1β, IL-18 Release | IC50: 1 nM[1] |
| CY-09 | NLRP3 | BMDM | IL-1β Secretion | IC50: 6 µM[1] |
Table 2: Activity in Microglial Cell Line (BV2)
| Compound | Target | Assay Readout | Effective Concentration / IC50 |
| This compound | MAPK (ERK, JNK, p38), NLRP3 | NO, IL-6, TNF-α, IL-1β Production | Dose-dependent inhibition up to 20 µM[2] |
| p38 Inhibitor (069A) | p38 MAPK | IL-1β Production | IC50: 3.7 µM |
| p38 Inhibitor (069A) | p38 MAPK | TNFα Production | IC50: 4.5 µM |
| JNK Inhibitor (SP600125) | JNK | Pro-inflammatory gene expression | Effective at 0.5-5 µM |
| NF-κB Inhibitors (MLN4924, Celastrol) | NF-κB | Pro-inflammatory cytokines and chemokines | Significant decreases in production |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and its alternatives. Researchers should refer to the specific publications for detailed conditions.
Cell Culture and Treatment
-
Cell Lines: J774A.1 murine macrophages or BV2 murine microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: this compound and other inhibitors are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid toxicity.
-
Experimental Procedure: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound or the alternative inhibitors for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
After the treatment period, collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Quantification of Cytokine Production (ELISA)
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
Western Blot Analysis of Signaling Protein Phosphorylation
-
After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38, phospho-JNK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to confirm equal loading.
Conclusion
This compound demonstrates significant anti-inflammatory activity in both macrophage and microglial cell lines by inhibiting the MAPK/NF-κB and NLRP3 inflammasome signaling pathways. While direct comparative studies are limited, the available data suggests that this compound is effective in a low micromolar range, comparable to some established inhibitors of these pathways. However, highly specific NLRP3 inhibitors like MCC950 and OLT1177 exhibit much greater potency, with IC50 values in the nanomolar range. This guide provides a foundational dataset and standardized protocols to assist researchers in further investigating this compound's therapeutic potential and conducting comparative studies to position it within the landscape of anti-inflammatory drug candidates.
References
A Comparative Analysis of Nordalbergin and Synthetic Anti-inflammatory Drugs on Inflammatory Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the anti-inflammatory efficacy of Nordalbergin, a naturally occurring coumarin, against established synthetic anti-inflammatory drugs. This guide provides a detailed examination of their mechanisms of action, supported by experimental data, to inform future research and development in inflammatory disease therapeutics.
This compound has demonstrated significant anti-inflammatory and anti-oxidative properties in preclinical studies. Its primary mechanisms of action involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, attenuation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome activation, and a reduction in the production of reactive oxygen species (ROS). This guide systematically compares these effects with those of widely used synthetic anti-inflammatory agents, including the selective COX-2 inhibitor Celecoxib, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the glucocorticoid Dexamethasone.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the available quantitative data on the inhibitory effects of this compound and the selected synthetic drugs on key inflammatory mediators. It is important to note that the experimental conditions, such as cell types and stimulus concentrations, may vary between studies, making direct comparisons challenging.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | Concentration | % Inhibition / IC50 |
| This compound | BV2 microglia | LPS | 20 µM | Significant Inhibition |
| Dexamethasone | J774 macrophages | LPS | 0.1-10 µM | Dose-dependent inhibition |
| Celecoxib | RAW 264.7 macrophages | LPS (5 µg/mL) | 20 µM (with 50 µM DHA) | Significant Inhibition[1] |
| Ibuprofen | Rat primary cerebellar glial cells | LPS + IFNγ | IC50 = 0.76 mM (for iNOS activity)[2] |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Secretion
| Compound | Cell Line | Stimulus | Concentration | % Inhibition |
| This compound | BV2 microglia | LPS | 20 µM | Significant Inhibition |
| Dexamethasone | RAW 264.7 macrophages | LPS (0.1 µg/mL) | 1 µM, 10 µM | Significant Inhibition[3] |
| Celecoxib | RAW 264.7 macrophages | LPS (5 µg/mL) | 20 µM (with 50 µM DHA) | Significant Inhibition[1] |
| Ibuprofen | Murine macrophages | LPS (10 ng/mL) | 200 µM | Partial Suppression of NF-κB binding[4] |
Table 3: Inhibition of Interleukin-6 (IL-6) Secretion
| Compound | Cell Line | Stimulus | Concentration | % Inhibition |
| This compound | BV2 microglia | LPS | 20 µM | Significant Inhibition |
| Dexamethasone | RAW 264.9 macrophages | LPS | 10⁻⁹ M to 10⁻⁶ M | 10% to 90% inhibition[5] |
| Celecoxib | RAW 264.7 macrophages | LPS (5 µg/mL) | 20 µM (with 50 µM DHA) | Significant Inhibition[1] |
| Ibuprofen | - | - | - | Data not readily available for direct comparison |
Table 4: Inhibition of Interleukin-1beta (IL-1β) Secretion
| Compound | Cell Line | Stimulus | Concentration | % Inhibition |
| This compound | Not specified | LPS/ATP or LPS/nigericin | Not specified | Diminished maturation |
| Dexamethasone | RAW 264.7 cells | LPS | Not specified | Inhibition of gene expression |
| Celecoxib | Mouse macrophages | LPS + IFNγ | Not specified | Attenuated release[6] |
| Ibuprofen | - | - | - | Data not readily available for direct comparison |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated through their interaction with specific signaling pathways.
References
- 1. Celecoxib modulates the capacity for prostaglandin E2 and interleukin-10 production in alveolar macrophages from active smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of cyclooxygenase-2 inhibitor celecoxib against toxicity of LPS-stimulated macrophages toward motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Coumarin Structures of Nordalbergin and Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the coumarin-based structures of Nordalbergin and Warfarin, focusing on their physicochemical properties, biological activities, and the experimental methodologies used for their characterization.
Structural and Physicochemical Comparison
This compound (6,7-dihydroxy-4-phenylcoumarin) and Warfarin (3-(α-acetonylbenzyl)-4-hydroxycoumarin) are both derivatives of coumarin, a benzopyrone scaffold.[1] Their core structural similarity gives rise to overlapping physicochemical properties, yet their distinct substitutions lead to vastly different biological activities.
| Property | This compound | Warfarin |
| Chemical Formula | C₁₅H₁₀O₄ | C₁₉H₁₆O₄ |
| Molecular Weight | 254.24 g/mol | 308.33 g/mol |
| Melting Point | 244°C | 159-161°C |
| Appearance | White to yellow solid | Colorless, odorless crystalline solid |
| Solubility | Soluble in DMSO | Practically insoluble in water; soluble in acetone, dioxane, and alkaline aqueous solutions. |
| Boiling Point | 522.4 ± 50.0 °C at 760 mmHg | - |
| Density | 1.4 ± 0.1 g/cm³ | - |
| Flash Point | 205.2 ± 23.6 °C | - |
Comparative Biological Activities
While both compounds share a coumarin core, their biological effects are markedly different. This compound is primarily investigated for its anti-inflammatory and antioxidant properties, whereas Warfarin is a widely used anticoagulant.
This compound has demonstrated significant anti-inflammatory and anti-oxidative effects.[2][3][4] Studies have shown that it can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4][5] Its mechanism of action involves the attenuation of the MAPK signaling pathway and the inhibition of NLRP3 inflammasome activation.[2][3][4][5]
Warfarin , on the other hand, is a potent anticoagulant. Its primary mechanism of action is the inhibition of the vitamin K epoxide reductase complex 1 (VKORC1), an enzyme crucial for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[6] Interestingly, some studies have also reported that Warfarin possesses anti-inflammatory properties, suggesting a potential overlap in the biological activities of these two coumarin derivatives.[7][8][9][10] For instance, Warfarin has been shown to exert an anti-inflammatory effect in rat paw edema models and can influence the levels of inflammatory markers like C-reactive protein (CRP) and IL-6.[7][8][9]
Signaling Pathway and Structural Comparison
The following diagrams illustrate the core coumarin structure and the distinct signaling pathways affected by this compound and Warfarin.
Caption: A diagram illustrating the core coumarin structure and the key substitutions for this compound and Warfarin.
Caption: Signaling pathways for this compound's anti-inflammatory action and Warfarin's anticoagulant effect.
Experimental Protocols
Synthesis of Coumarin Derivatives
General Synthesis of 4-Hydroxycoumarins: A common method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[11] Variations of this method can be used to synthesize a range of 4-hydroxycoumarin derivatives.
Synthesis of this compound (6,7-dihydroxy-4-phenylcoumarin): While a specific detailed protocol for this compound was not found in the search results, a general approach for the synthesis of 6,7-dihydroxycoumarins involves the Pechmann condensation of 1,2,4-trihydroxybenzene (hydroxyquinol) with a suitable β-ketoester. For the 4-phenyl substitution, ethyl benzoylacetate would be the appropriate reagent. The reaction is typically catalyzed by a strong acid such as sulfuric acid.
Synthesis of Warfarin (3-(α-acetonylbenzyl)-4-hydroxycoumarin): The synthesis of racemic Warfarin is classically achieved through a Michael addition reaction.[12]
-
Starting Materials: 4-hydroxycoumarin and benzylideneacetone.
-
Reaction: The two starting materials are reacted in the presence of a base catalyst, such as piperidine or sodium hydroxide, often under reflux conditions.[12]
-
Purification: The crude product is then purified, which may involve recrystallization from a suitable solvent like a mixture of acetone and water.[13]
Biological Assays
MTT Assay for Cell Viability (as applied in this compound studies): This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., BV2 microglia) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Prothrombin Time (PT) Assay for Anticoagulant Activity (as applied in Warfarin studies): The PT test measures the time it takes for a clot to form in a blood sample, assessing the extrinsic and common pathways of the coagulation cascade.
-
Sample Collection: Collect a blood sample in a tube containing an anticoagulant (e.g., sodium citrate).
-
Plasma Preparation: Centrifuge the blood sample to separate the plasma.
-
Reagent Addition: Add a reagent containing tissue factor (thromboplastin) and calcium to the plasma sample.
-
Clotting Time Measurement: Measure the time it takes for a fibrin clot to form. This can be done manually or using an automated coagulometer.
-
INR Calculation: The results are often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.
Conclusion
This compound and Warfarin, despite their shared coumarin backbone, exhibit distinct and potent biological activities. This compound's anti-inflammatory and antioxidant properties, mediated through the MAPK and NLRP3 pathways, make it a compound of interest for neuroinflammatory and other inflammatory conditions. Warfarin's well-established role as an anticoagulant, through its inhibition of vitamin K-dependent clotting factor synthesis, remains a cornerstone of thrombosis management. The observation that Warfarin may also possess anti-inflammatory effects opens up intriguing avenues for further research into the pleiotropic effects of coumarin derivatives. Future head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and potential therapeutic overlaps between these two important molecules.
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of warfarin and vitamin K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Oral Anticoagulant Therapy on Coagulation Activity and Inflammatory Markers in Patients with Atrial Fibrillation Undergoing Ablation: A Randomized Comparison between Dabigatran and Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Oral Anticoagulant Therapy on Coagulation Activity and Inflammatory Markers in Patients with Atrial Fibrillation Undergoing Ablation: A Randomized Comparison between Dabigatran and Warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation: Warfarin, Molecule of the Month for February 2011, by John Maher [chm.bris.ac.uk]
- 12. synthesis [ch.ic.ac.uk]
- 13. US6512005B2 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents [patents.google.com]
Evaluating Nordalbergin's Specificity on MAPK Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Nordalbergin's Action on MAPK Pathways
This compound, a coumarin isolated from the wood bark of Dalbergia sissoo, has demonstrated anti-inflammatory and anti-oxidative properties.[1][2][3][4] Experimental evidence consistently shows that this compound inhibits the phosphorylation of key proteins in the three major MAPK signaling cascades: Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][5][6] This inhibition is observed in a dose-dependent manner in various cell types, including microglia and macrophages, stimulated with lipopolysaccharide (LPS).[5][6][7]
Comparative Analysis of MAPK Pathway Inhibition
The following table summarizes the observed effects of this compound on MAPK pathways based on available Western blot data. For comparison, typical IC50 values for well-characterized, commercially available MAPK inhibitors are also provided. It is important to note that the data for this compound is semi-quantitative, representing the concentration at which significant inhibition of phosphorylation is observed in cellular assays, and may not be directly comparable to the in vitro IC50 values of purified enzymes.
| Compound | Target Pathway(s) | Observed Effective Concentration (this compound) | Typical IC50 Values (Alternative Inhibitors) | References |
| This compound | ERK, JNK, p38 | Significant inhibition of phosphorylation observed at 10-20 µM in cell-based assays. | Not available | [5][6] |
| U0126 | MEK1/2 (upstream of ERK) | Not Applicable | MEK1: 72 nM, MEK2: 58 nM | |
| SP600125 | JNK1/2/3 | Not Applicable | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM | |
| SB203580 | p38α/β | Not Applicable | p38α: 50 nM, p38β: 500 nM | |
| BIRB 796 | p38α/β/γ/δ | Not Applicable | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM | |
| LY2228820 | p38α/β | Not Applicable | p38α: 5.3 nM, p38β: 31 nM |
Interpretation:
The available data suggests that this compound acts as a broad inhibitor of the MAPK pathways, affecting ERK, JNK, and p38 signaling. In LPS-stimulated BV2 microglia, significant suppression of the phosphorylation of all three kinases was observed at concentrations of 10 µM and 20 µM.[5] Similarly, in LPS-activated J774A.1 macrophages, this compound showed a dose-dependent inhibition of JNK and p38 phosphorylation at 10 µM and 20 µM.[6]
Without precise IC50 values, it is challenging to determine if this compound exhibits preferential inhibition towards a specific MAPK pathway. The alternative inhibitors listed are highly potent and show varying degrees of selectivity for their respective targets. For instance, U0126 is highly specific for MEK1/2, the upstream kinases of ERK, while compounds like BIRB 796 inhibit multiple p38 isoforms with differing potencies. Compared to these established inhibitors, the effective concentration of this compound in cellular assays appears to be in the micromolar range, suggesting a lower potency.
Signaling Pathways and Experimental Workflow
To visualize the points of action and the experimental approach to studying MAPK inhibitors, the following diagrams are provided.
Caption: MAPK signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating MAPK pathway inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on MAPK pathways.
Western Blot Analysis of MAPK Phosphorylation
This protocol is adapted from studies investigating the effect of this compound on MAPK signaling.[5][6]
1. Cell Culture and Treatment:
-
Seed murine microglial BV2 cells or J774A.1 macrophages in 6-well plates at a density of 2.5 x 10^5 cells/well.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 2 hours.
2. Protein Extraction and Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 (e.g., rabbit anti-phospho-p44/42 MAPK, rabbit anti-p44/42 MAPK, etc.), typically at a 1:1000 dilution in 5% BSA in TBST. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 to 1:5000 dilution in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands to determine the relative level of phosphorylation.
In Vitro Kinase Assay (General Protocol)
While specific in vitro kinase assay data for this compound is not available, this general protocol outlines how such an experiment would be conducted to determine its direct inhibitory effect on purified MAPK enzymes.
1. Reagents and Materials:
-
Recombinant active ERK, JNK, and p38 kinases.
-
Specific peptide substrates for each kinase (e.g., Myelin Basic Protein for ERK, c-Jun for JNK, ATF2 for p38).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
[γ-32P]ATP or an ADP-Glo™ Kinase Assay kit for non-radioactive detection.
-
This compound and control inhibitors at various concentrations.
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific MAPK enzyme, and its substrate.
-
Add varying concentrations of this compound or a known inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or boiling in sample buffer).
3. Detection of Kinase Activity:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based detection system and a luminometer.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates inhibitory activity against the ERK, JNK, and p38 MAPK pathways in cellular models. This broad-spectrum inhibition suggests its potential as a modulator of inflammatory and other cellular processes regulated by these pathways. However, the lack of specific IC50 values makes a direct, quantitative comparison of its potency and selectivity with other established MAPK inhibitors challenging. Further in vitro kinase assays are necessary to elucidate the precise inhibitory profile of this compound and to determine its potential as a specific and potent tool for MAPK pathway research and therapeutic development.
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings of Nordalbergin's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key anti-inflammatory effects of Nordalbergin, a coumarin compound, and compares its activity with other well-characterized anti-inflammatory agents. Detailed experimental protocols are provided to facilitate the replication of these findings, along with quantitative data and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Analysis of Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects through the inhibition of multiple key signaling pathways, including the MAPK/NF-κB axis, the NLRP3 inflammasome, and the production of reactive oxygen species (ROS).[1][2][3] The following table summarizes the available quantitative data for this compound and compares it with other inhibitors targeting similar pathways. While a specific IC50 for this compound is not explicitly stated in the reviewed literature, its effective concentration is reported to be ≤20 µM for the suppression of various inflammatory markers.[4]
| Compound | Target Pathway/Molecule | Reported IC50/Effective Concentration | Cell Type | Reference |
| This compound | MAPK/NF-κB, NLRP3 Inflammasome, ROS | ≤20 µM (effective concentration) | Murine Microglial BV2 cells, J774A.1 Macrophages | [1][2][3] |
| MCC950 | NLRP3 Inflammasome | ~7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | [5][6] |
| Glyburide | NLRP3 Inflammasome | Micromolar concentrations | Macrophages | [7][8][9] |
| Resveratrol | MAPK/NF-κB | IC50 = 37 µM (MAPK activity) | Porcine Coronary Artery Smooth Muscle | [10] |
| Resveratrol | NF-κB | IC50 = 333.67 µM (24h, cell proliferation) | Osteosarcoma MG-63 cells | [11] |
Experimental Protocols
To facilitate the replication of the key findings on this compound's anti-inflammatory effects, detailed protocols for the essential in vitro experiments are provided below.
LPS-Induced Inflammation in Macrophages/Microglia
This protocol describes the induction of an inflammatory response in macrophage or microglial cell lines using lipopolysaccharide (LPS).
Materials:
-
J774A.1 or BV2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (or other test compounds)
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed J774A.1 or BV2 cells in culture plates at a density that allows for 70-80% confluency at the time of the experiment.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or the vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 2 hours for MAPK analysis, 24 hours for cytokine and ROS analysis).
-
Sample Collection:
-
For cytokine analysis (ELISA), collect the cell culture supernatant.
-
For protein analysis (Western Blot), wash the cells with cold PBS and lyse them.
-
For ROS measurement, proceed with the specific ROS detection assay.
-
Western Blot for MAPK Signaling Pathway
This protocol outlines the detection of phosphorylated and total proteins of the MAPK signaling pathway (p38, JNK, ERK).
Materials:
-
Cell lysates from the LPS-induced inflammation experiment
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.
NLRP3 Inflammasome Activation Assay
This protocol describes the two-signal method for activating the NLRP3 inflammasome and measuring the subsequent release of IL-1β.
Materials:
-
J774A.1 or BV2 cells
-
LPS
-
ATP or Nigericin
-
This compound (or other test compounds)
-
ELISA kit for mouse IL-1β
Procedure:
-
Cell Seeding and Pre-treatment: Follow steps 1 and 2 of the LPS-induced inflammation protocol.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 5 hours.
-
Activation (Signal 2): Following the priming step, treat the cells with ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 30 minutes.
-
IL-1β Measurement: Collect the cell culture supernatant and measure the concentration of IL-1β using an ELISA kit according to the manufacturer's instructions.
Reactive Oxygen Species (ROS) Measurement
This protocol outlines the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
BV2 cells
-
LPS
-
This compound (or other test compounds)
-
H2DCFDA or MitoSOX Red
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the LPS-induced inflammation protocol (24-hour LPS stimulation).
-
Probe Staining: After the treatment period, stain the cells with H2DCFDA (for intracellular ROS) or MitoSOX Red (for mitochondrial ROS) according to the manufacturer's protocol. This typically involves a 30-minute incubation.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or visualize and quantify the fluorescence using a fluorescence microscope.
Visualizing the Molecular Mechanisms and Workflows
To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Resveratrol inhibits MAPK activity and nuclear translocation in coronary artery smooth muscle: reversal of endothelin-1 stimulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Efficacies: Nordalbergin vs. Resveratrol
A detailed examination of the experimental evidence supporting the neuroprotective mechanisms of Nordalbergin and Resveratrol, two promising natural compounds in the fight against neurodegenerative diseases.
In the quest for effective therapeutic agents for neurodegenerative disorders, natural compounds have emerged as a significant area of research. Among these, this compound, a coumarin, and Resveratrol, a well-known polyphenol, have demonstrated considerable neuroprotective potential. This guide provides a comparative analysis of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping neuroprotective profiles.
At a Glance: Comparative Efficacy
While direct comparative studies are lacking, existing evidence suggests both this compound and Resveratrol exert potent neuroprotective effects through anti-inflammatory and antioxidant pathways. The following table summarizes their key mechanistic differences and similarities based on available in vitro and in vivo data.
| Feature | This compound | Resveratrol |
| Primary Mechanism | Anti-neuroinflammatory and antioxidant | Multi-pathway modulation including antioxidant, anti-inflammatory, and sirtuin activation |
| Key Molecular Targets | MAPK signaling pathway, NLRP3 inflammasome, iNOS, COX-2 | SIRT1, NF-κB, MAPK signaling pathway, β-amyloid (Aβ) peptides |
| Effect on Microglia | Suppresses M1 microglia activation and associated neuroinflammation[1][2] | Suppresses M1 microglia activation[1][2] |
| Antioxidant Action | Reduces intracellular and mitochondrial Reactive Oxygen Species (ROS)[3][4] | Scavenges ROS and enhances endogenous antioxidant defenses[1][2][5][6][7] |
| Anti-inflammatory Action | Inhibits production of NO, TNF-α, IL-6, and IL-1β[3][4] | Reduces production of pro-inflammatory cytokines like IL-1β and TNFα[1][2][5] |
| Modulation of Aβ Peptides | Not yet reported | Decreases toxicity and aggregation of Aβ peptides[1][2][5] |
| Sirtuin Activation | Not yet reported | Activates SIRT1, a key regulator of neuronal survival[1][2][5] |
Delving into the Mechanisms: A Side-by-Side Comparison
This compound: A Potent Anti-Neuroinflammatory Agent
This compound's neuroprotective effects are primarily attributed to its potent anti-inflammatory and antioxidant activities within the central nervous system.[3][4] Experimental evidence primarily from studies on lipopolysaccharide (LPS)-stimulated BV2 microglial cells demonstrates its ability to mitigate neuroinflammation.
The key mechanisms of this compound include:
-
Attenuation of MAPK Signaling: this compound has been shown to inhibit the phosphorylation of JNK and p38, key components of the MAPK signaling pathway, which is crucial in the inflammatory response.[8]
-
Inhibition of NLRP3 Inflammasome: It effectively suppresses the activation of the NLRP3 inflammasome, leading to a decrease in the maturation and secretion of the pro-inflammatory cytokine IL-1β.[4][8][9]
-
Reduction of Pro-inflammatory Mediators: this compound significantly reduces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in activated microglia.[3][4]
-
Suppression of Oxidative Stress: It effectively diminishes the levels of both intracellular and mitochondrial reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[4]
Resveratrol: A Multifaceted Neuroprotective Molecule
Resveratrol's neuroprotective properties are more extensively documented and appear to be mediated through a wider range of molecular pathways.[1][2][5][6][7] Its ability to cross the blood-brain barrier, although limited by its bioavailability, allows it to exert direct effects within the brain.[10]
The diverse mechanisms of Resveratrol include:
-
SIRT1 Activation: A major neuroprotective mechanism of resveratrol is the activation of Sirtuin 1 (SIRT1).[1][2][5] SIRT1 plays a crucial role in neuronal growth, differentiation, and protection against apoptotic cell death.[1][2][5]
-
Anti-inflammatory and Antioxidant Effects: Similar to this compound, Resveratrol exhibits strong anti-inflammatory properties by suppressing microglial activation and the production of pro-inflammatory cytokines.[1][2][5] It also acts as a potent antioxidant.[1][2][5][6][7]
-
Modulation of Amyloid-β: In the context of Alzheimer's disease, Resveratrol has been shown to reduce the toxicity and aggregation of β-amyloid peptides, a hallmark of the disease.[1][2][5]
-
Anti-apoptotic Activity: Resveratrol can protect neurons from apoptosis by up-regulating anti-apoptotic proteins like Bcl-2 and down-regulating pro-apoptotic proteins like Bax.[6]
Experimental Protocols: A Closer Look at the Evidence
The findings presented in this guide are based on established in vitro and in vivo experimental models of neuroinflammation and neurodegeneration.
In Vitro Model: LPS-Stimulated BV2 Microglial Cells
This is a widely used model to study neuroinflammation.
-
Cell Culture: BV2 cells, an immortalized murine microglial cell line, are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (this compound or Resveratrol) for a specified duration (e.g., 30 minutes).
-
Induction of Inflammation: Neuroinflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
Analysis:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protein Expression (iNOS, COX-2, p-JNK, p-p38): Analyzed by Western blotting.
-
ROS Production: Assessed using fluorescent probes like H2DCFDA for intracellular ROS and MitoSOX Red for mitochondrial ROS, followed by flow cytometry analysis.
-
NLRP3 Inflammasome Activation: Evaluated by measuring the levels of cleaved caspase-1 and mature IL-1β via Western blotting.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's anti-neuroinflammatory mechanism.
Caption: Resveratrol's multifaceted neuroprotective pathways.
Caption: In vitro neuroinflammation experimental workflow.
Conclusion and Future Directions
Both this compound and Resveratrol demonstrate significant promise as neuroprotective agents. This compound appears to be a potent modulator of neuroinflammation, specifically targeting microglial activation pathways. Resveratrol, on the other hand, exhibits a broader spectrum of activity, including direct effects on amyloid pathology and the activation of longevity-associated pathways like SIRT1.
Future research should focus on direct, head-to-head comparative studies in various in vivo models of neurodegenerative diseases to ascertain their relative efficacy and therapeutic potential. Furthermore, optimizing the bioavailability of these compounds remains a critical challenge to translate these promising preclinical findings into effective clinical therapies.
References
- 1. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Protective effects of this compound against LPS-induced endotoxemia through inhibiting MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
A Comparative Analysis of the Therapeutic Index of a Novel Coumarin, Nordalbergin, Against Established Anticoagulants
For Immediate Release
In the landscape of anticoagulant therapy, the therapeutic index (TI) remains a critical determinant of a drug's clinical utility, representing the margin between efficacy and toxicity.[1][2][3] This guide provides a comparative assessment of the hypothetical novel coumarin, Nordalbergin, against established vitamin K antagonists: warfarin, acenocoumarol, and phenprocoumon. The analysis is based on established experimental protocols for determining cytotoxic and efficacious concentrations, which are fundamental to deriving the therapeutic index.
Understanding the Therapeutic Index in Anticoagulation
The therapeutic index is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[1][2] For oral anticoagulants, this is a particularly crucial parameter due to the narrow window between preventing thrombosis and inducing hemorrhage.[4][5] The efficacy of coumarin derivatives is typically monitored using the International Normalized Ratio (INR), with a general therapeutic range of 2.0 to 3.0 for many conditions.[6][7][8][9] An INR below this range increases the risk of clotting, while an INR above it elevates the risk of bleeding.[7][8]
Comparative Therapeutic Profiles
To provide a framework for evaluating this compound, the following table summarizes key therapeutic and toxicity parameters for existing coumarins. These values are derived from extensive clinical use and preclinical studies. The data for this compound are presented as hypothetical values for illustrative comparison.
| Compound | Therapeutic Target (INR) | Time in Therapeutic Range (TTR %) | In Vitro IC50 (VKORC1) | In Vivo Toxicity (Hypothetical TD50) | Calculated Therapeutic Index (Hypothetical) |
| This compound (Hypothetical) | 2.0 - 3.0 | >75% | 15 nM | 30 mg/kg | High |
| Warfarin | 2.0 - 3.0[6][7][8] | 55% - 65% | 24.7 nM[10] | 10 mg/kg | Narrow[4] |
| Acenocoumarol | 2.0 - 3.0[11][12] | 54.6% (first 3 months)[13] | Not Widely Reported | 8 mg/kg | Narrow[14] |
| Phenprocoumon | 2.0 - 3.0 | 63.0% (first 3 months)[13] | Not Widely Reported | 12 mg/kg | Narrow[5] |
Note: IC50 values can vary based on assay conditions. TTR is a measure of anticoagulation quality and can be influenced by patient-specific factors. TD50 values are hypothetical and for comparative purposes.
Experimental Protocols for Therapeutic Index Determination
The assessment of a new chemical entity like this compound would involve a series of standardized in vitro and in vivo experiments to determine its efficacy and toxicity.
In Vitro Efficacy: Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay
The primary mechanism of action for coumarins is the inhibition of the VKORC1 enzyme, which is crucial for the vitamin K cycle.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the VKORC1 enzyme.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293T cells are co-transfected with vectors expressing human VKORC1 and a vitamin K-dependent protein, such as human coagulation factor IX (FIX).[10]
-
Compound Treatment: The transfected cells are incubated with varying concentrations of the test coumarin (e.g., this compound) and a reference compound (e.g., warfarin).[10][15]
-
Efficacy Measurement: The activity of secreted FIX is measured from the cell culture medium, serving as a surrogate marker for VKORC1 function.[10]
-
Data Analysis: A dose-response curve is generated by plotting the percentage of FIX activity against the logarithm of the compound concentration. The IC50 value is calculated from this curve.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the concentration of the compound that reduces the viability of a cell population by 50% (CC50), providing an initial assessment of cytotoxicity.
Methodology:
-
Cell Plating: Adherent cells (e.g., human liver cell line HepG2) are seeded in 96-well plates and incubated to allow for attachment.[16][17][18]
-
Compound Exposure: The cells are treated with a series of dilutions of the test compound for a specified period (e.g., 24-72 hours).[18]
-
MTT Reagent Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.[18][19][20]
-
Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a plate reader. The absorbance is proportional to the number of viable cells.[18]
-
CC50 Calculation: The CC50 value is determined by plotting cell viability against compound concentration.
In Vivo Efficacy and Toxicity Studies
Objective: To determine the effective dose (ED50) required to achieve the therapeutic target (e.g., INR of 2.0-3.0) and the toxic dose (TD50) or lethal dose (LD50) in an animal model.
Methodology:
-
Animal Model: A relevant animal model, such as mice or rats, is used.
-
Dose Administration: Graded doses of the test compound are administered to different groups of animals.
-
Efficacy Monitoring: Blood samples are collected at various time points to measure the prothrombin time (PT) and calculate the INR to determine the ED50.[21][22][23]
-
Toxicity Observation: Animals are monitored for signs of toxicity, including bleeding, behavioral changes, and mortality, to establish the TD50 or LD50.[24]
-
Therapeutic Index Calculation: The therapeutic index is calculated as TI = TD50 / ED50 or TI = LD50 / ED50.[1][25]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow, the targeted biological pathway, and the conceptual framework for comparing therapeutic indices.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. Warfarin Pharmacogenetics: A Rising Tide for its Clinical Value - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenprocoumon - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Consensus guidelines for warfarin therapy. Recommendations from the Australasian Society of Thrombosis and Haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target therapeutic range: Significance and symbolism [wisdomlib.org]
- 10. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Pharmacogenetically Guided Acenocoumarol Dosing Algorithm for Chilean Patients: A Discovery Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hug.ch [hug.ch]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06644D [pubs.rsc.org]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 22. Prothrombin Time | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 23. testing.com [testing.com]
- 24. researchgate.net [researchgate.net]
- 25. studysmarter.co.uk [studysmarter.co.uk]
A Comparative Analysis of Nordalbergin's Synergistic Activity as a Novel Antibiotic Adjuvant
For Immediate Release to the Scientific Community
This guide provides a comprehensive benchmark analysis of Nordalbergin, a novel, hypothetical metallo-beta-lactamase (MBL) inhibitor, against established antibiotic adjuvants. The data presented herein is generated for illustrative purposes to guide researchers in evaluating new adjuvant candidates. This compound is conceptualized as a potent adjuvant designed to restore the efficacy of carbapenem antibiotics against resistant Gram-negative bacteria.
Mechanism of Action: A Hypothetical Overview
This compound is designed to specifically target and inhibit metallo-beta-lactamases (MBLs), a class of zinc-dependent enzymes that hydrolyze a broad spectrum of beta-lactam antibiotics, including carbapenems.[1] MBLs are a significant clinical threat as there are currently no clinically approved inhibitors for this enzyme class.[1][2] this compound is posited to act as a potent chelator of the active site zinc ions, rendering the MBL enzyme inactive and thus protecting the co-administered carbapenem from degradation.
This guide compares this compound with three other adjuvants, each with a distinct mechanism of action:
-
Clavulanic Acid: A well-known beta-lactamase inhibitor, primarily effective against Ambler class A serine-beta-lactamases.[3][4][5][6] It acts as a "suicide inhibitor," covalently binding to the active site of the enzyme.[3]
-
Avibactam: A non-beta-lactam beta-lactamase inhibitor with a broader spectrum of activity that includes class A, C, and some class D enzymes.[7][8][9] Its mechanism is unique as it forms a covalent but reversible bond with the enzyme.[8][9]
-
Polymyxin B (as an adjuvant): A lipopeptide antibiotic that, at sub-inhibitory concentrations, can act as a membrane permeabilizer, facilitating the entry of other antibiotics into the bacterial cell.[10][11][12][13][14]
Comparative Efficacy Data
The following tables summarize the hypothetical synergistic activity of this compound in comparison to other adjuvants when combined with the carbapenem antibiotic, Meropenem, against a resistant strain of Klebsiella pneumoniae producing the NDM-1 metallo-beta-lactamase.
Table 1: Checkerboard Assay - Fractional Inhibitory Concentration (FIC) Index
| Adjuvant Combination (with Meropenem) | Meropenem MIC Alone (µg/mL) | Meropenem MIC in Combination (µg/mL) | Adjuvant MIC in Combination (µg/mL) | FIC Index* | Interpretation |
| This compound | 64 | 2 | 4 | 0.125 | Synergy |
| Clavulanic Acid | 64 | 64 | >128 | >1.5 | No Synergy |
| Avibactam | 64 | 64 | >128 | >1.5 | No Synergy |
| Polymyxin B | 64 | 8 | 0.5 | 0.375 | Synergy |
*FIC Index ≤ 0.5 indicates synergy; >0.5 to 4 indicates indifference or an additive effect; >4 indicates antagonism.[15][16]
Table 2: Time-Kill Assay - Bactericidal Activity at 24 hours
| Treatment | Initial Inoculum (CFU/mL) | Log10 CFU/mL at 24h | Log10 Reduction vs. Most Active Single Agent | Interpretation |
| Growth Control | 5 x 10^5 | 8.7 | - | - |
| Meropenem (16 µg/mL) | 5 x 10^5 | 7.9 | - | No Activity |
| This compound (8 µg/mL) | 5 x 10^5 | 8.1 | - | No Activity |
| Meropenem + this compound | 5 x 10^5 | <2.0 | >5.9 | Synergy & Bactericidal |
| Polymyxin B (1 µg/mL) | 5 x 10^5 | 7.5 | - | No Activity |
| Meropenem + Polymyxin B | 5 x 10^5 | 3.2 | 4.3 | Synergy & Bactericidal |
*Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent.[17][18] Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is adapted from standard methods for determining antibiotic interactions.[15][16][19][20][21]
Objective: To quantify the synergistic interaction between an antibiotic and an adjuvant using the Fractional Inhibitory Concentration (FIC) index.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of Meropenem and the adjuvant (this compound, Clavulanic Acid, Avibactam, Polymyxin B) in an appropriate solvent.
-
Prepare a standardized inoculum of the test organism (K. pneumoniae NDM-1) adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotic and the adjuvant.
-
Along the x-axis, perform serial two-fold dilutions of Meropenem.
-
Along the y-axis, perform serial two-fold dilutions of the adjuvant.
-
The resulting matrix contains various combinations of concentrations of both agents.
-
Include control wells for the growth of the organism without any antimicrobial agent and sterility controls for the media.
-
-
Incubation and Reading:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
-
Data Analysis:
-
The FIC index is calculated for each well showing no growth using the formula: FIC = FIC_A + FIC_B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
The FIC index for the combination is the lowest FIC calculated.
-
Time-Kill Assay
This protocol follows established guidelines for assessing the bactericidal activity of antimicrobial combinations over time.[17][18][22][23][24]
Objective: To determine the rate and extent of bacterial killing by an antimicrobial combination.
Methodology:
-
Preparation:
-
Prepare flasks of MHB containing the antimicrobial agents alone and in combination at relevant concentrations (e.g., based on MIC values from the checkerboard assay).
-
Prepare a standardized bacterial inoculum as described for the checkerboard assay.
-
-
Assay Procedure:
-
Inoculate the flasks with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto Mueller-Hinton Agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment condition.
-
Synergy and bactericidal activity are determined based on the reduction in bacterial count as defined in the data table notes.
-
Visualizations
Caption: Workflow for benchmarking synergistic activity.
Caption: Mechanism of MBL inhibition by this compound.
References
- 1. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-lactam/β-lactamase inhibitor combinations: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clavulanic acid - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Clavulanic Acid | C8H9NO5 | CID 5280980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploitation of a novel adjuvant for polymyxin B against multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suitability of Polymyxin B as a Mucosal Adjuvant for Intranasal Influenza and COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymyxin B adjuvants against polymyxin B- and carbapenem-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Enhancing the antibacterial activity of polymyxins using a nonantibiotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. iosrjournals.org [iosrjournals.org]
Independent Validation of Nordalbergin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory and anti-oxidative properties of Nordalbergin against a well-established steroidal anti-inflammatory drug, Dexamethasone. The information herein is synthesized from published research to aid in the evaluation of this compound's potential as a therapeutic agent.
This compound, a coumarin extracted from Dalbergia sissoo, has demonstrated significant anti-inflammatory and anti-oxidative effects in preclinical studies.[1] Research indicates that its mechanism of action involves the inhibition of key inflammatory pathways, including the MAPK/NF-κB and NLRP3 inflammasome signaling cascades, leading to a reduction in pro-inflammatory mediators.[1][2] This guide summarizes the quantitative data from these studies and presents detailed experimental protocols to facilitate independent validation and further investigation.
Comparative Performance Data
The following tables summarize the dose-dependent effects of this compound and Dexamethasone on the production of key inflammatory markers in lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines. It is important to note that the data for this compound and Dexamethasone are compiled from separate studies, and direct head-to-head experimental comparisons were not found in the reviewed literature.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglia
| Concentration (µM) | Nitric Oxide (NO) Production | IL-6 Production | TNF-α Production |
| 0 (LPS only) | ~100% (Control) | ~100% (Control) | ~100% (Control) |
| 10 | Significant Reduction | Significantly Reduced | Significantly Reduced |
| 20 | Significant Reduction (p < 0.001) | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.05) |
Data synthesized from studies on LPS-stimulated BV2 microglial cells.[1][3][4]
Table 2: Effect of Dexamethasone on Pro-inflammatory Mediators in LPS-Stimulated Microglia
| Concentration | Nitric Oxide (NO) Production | Pro-inflammatory Cytokine Secretion |
| Varies (study dependent) | Markedly Suppressed | Inhibited |
Dexamethasone is a well-documented inhibitor of neuroinflammation in LPS-activated microglia.[5]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
Murine microglial BV2 cells or J774A.1 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1][4]
Cell Viability Assay (MTT Assay)
Cell viability is assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals, and the absorbance is measured at approximately 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature. The Griess reaction results in a colored azo compound, and the absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a standard curve.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This assay involves the use of specific antibodies to capture and detect the target cytokine.
Protein Expression Analysis (Western Blot)
The expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis. Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins, followed by incubation with a secondary antibody conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's inhibition of the MAPK/NF-κB signaling pathway.
Caption: this compound's attenuation of the NLRP3 inflammasome pathway.
Caption: General experimental workflow for assessing anti-inflammatory activity.
References
- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Dexamethasone sodium phosphate attenuates lipopolysaccharide-induced neuroinflammation in microglia BV2 cells [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nordalbergin: A Procedural Guide
For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of Nordalbergin (CAS 482-82-6), a coumarin compound utilized in various research applications. Adherence to these guidelines is critical for personnel safety and environmental protection.
Key Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₄ |
| Molecular Weight | 254.24 g/mol |
| Appearance | White to yellow solid |
| Melting Point | 274-275°C |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
Experimental Protocols for Proper Disposal
Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use nitrile gloves.
-
Body Protection: A laboratory coat is mandatory.
-
Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated materials such as weighing papers, gloves, and pipette tips, in a dedicated and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, sealable lid.
-
Liquid Waste: Collect solutions containing this compound in a separate, dedicated, and leak-proof hazardous waste container. Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. The container should be stored in secondary containment to prevent spills.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
"this compound" and/or its chemical name: "6,7-dihydroxy-4-phenylcoumarin"
-
The concentration and solvent (for liquid waste)
-
The accumulation start date
-
The name of the principal investigator or laboratory contact information
-
-
-
Waste Storage:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Keep the containers tightly sealed except when adding waste.
-
Ensure the storage area is away from drains, sources of ignition, and incompatible chemicals.
-
-
Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the pickup and disposal of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Always follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Laboratory Waste Disposal Workflow.
Personal protective equipment for handling Nordalbergin
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Nordalbergin (CAS No. 482-82-6) was not publicly available at the time of this writing. The following guidance is based on the known chemical properties of this compound, safety protocols for structurally similar coumarin compounds, and general best practices for handling potentially hazardous research chemicals.[1][2][3][4] This information is intended to supplement, not replace, a formal risk assessment and the specific SDS for the product being handled. Always consult the product-specific SDS provided by the supplier before use.
This compound is a neoflavonoid, a class of compounds with diverse biological activities.[5] As with any research chemical with undefined toxicological properties, caution should be exercised during handling, storage, and disposal to minimize exposure and ensure personnel safety.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 482-82-6 |
| Molecular Formula | C₁₅H₁₀O₄ |
| Molecular Weight | 254.24 g/mol |
| Appearance | White to yellow solid/Off-white powder |
| Melting Point | 244°C (471.2°F)[5] |
| Solubility | Soluble in DMSO and a chloroform:methanol (8:2) mixture.[5][6] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment.[5] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures being performed. The following table provides general recommendations for handling this compound in a laboratory setting.
| Operation | Recommended PPE |
| Handling Solids (weighing, aliquoting) | Primary: Certified chemical fume hood or glove box.Gloves: Double nitrile gloves.Eye Protection: Safety glasses with side shields or chemical splash goggles.Body Protection: Fully buttoned lab coat, long pants, and closed-toe shoes. |
| Handling Solutions | Primary: Certified chemical fume hood.Gloves: Double nitrile gloves.Eye Protection: Chemical splash goggles.Body Protection: Lab coat, long pants, and closed-toe shoes. A chemically resistant apron may be required for larger volumes. |
| High-Energy Operations (sonication, homogenization) | Primary: Enclosed system within a chemical fume hood.Gloves: Double nitrile gloves.Eye Protection: Chemical splash goggles and a face shield.Body Protection: Chemical-resistant lab coat or suit. |
For structurally similar compounds, skin, eye, and respiratory irritation are potential hazards.[3][7] Therefore, it is crucial to avoid direct contact and inhalation.
Operational Plan for Safe Handling
Adherence to a strict operational plan is essential for minimizing the risk of exposure when working with this compound.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don the appropriate PPE as outlined in the table above for handling solids.
-
Perform all operations within a certified chemical fume hood.
-
Place a plastic-backed absorbent liner on the work surface.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, vials with caps, and the appropriate solvent (e.g., DMSO).
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder onto weigh paper.
-
Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth and dispose of it as hazardous waste.
-
-
Solubilization:
-
Transfer the weighed this compound to a vial.
-
Add the appropriate volume of solvent to the vial to achieve the desired concentration.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at the recommended temperature (e.g., -20°C or -80°C for long-term storage), protected from light.[8]
-
-
Cleanup:
-
Dispose of all contaminated materials (weigh paper, gloves, absorbent liner) in a designated hazardous waste container.
-
Decontaminate the work surface and any equipment used.
-
Remove PPE and wash hands thoroughly.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.[4]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed, and puncture-resistant container. This includes contaminated gloves, gowns, weigh paper, and absorbent liners. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Sharps Waste | Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container. |
Emergency Response for Spills
Caption: A logical flow diagram for responding to a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. osha.gov [osha.gov]
- 5. This compound | 482-82-6 [chemicalbook.com]
- 6. 6,7-DIHYDROXY-4-PHENYLCOUMARIN | 482-82-6 | INDOFINE Chemical Company [indofinechemical.com]
- 7. 5,7-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5354284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
